molecular formula C26H16ClN3 B2901701 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole CAS No. 1616499-37-6

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Cat. No.: B2901701
CAS No.: 1616499-37-6
M. Wt: 405.89
InChI Key: XCNYSGLGEPGIPV-UHFFFAOYSA-N
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Description

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a useful research compound. Its molecular formula is C26H16ClN3 and its molecular weight is 405.89. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chloroquinazolin-4-yl)-9-phenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16ClN3/c27-26-28-22-12-6-4-11-21(22)25(29-26)17-14-15-20-19-10-5-7-13-23(19)30(24(20)16-17)18-8-2-1-3-9-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNYSGLGEPGIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=NC(=NC6=CC=CC=C65)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole , a critical Donor-Acceptor (D-A) intermediate often utilized in the development of Organic Light Emitting Diodes (OLEDs) and bioactive kinase inhibitors.

The synthesis hinges on the electronic differentiation between the C2 and C4 positions of the quinazoline ring. By exploiting the heightened electrophilicity of the C4 position in 2,4-dichloroquinazoline, we can achieve a selective Suzuki-Miyaura cross-coupling with (9-phenyl-9H-carbazol-2-yl)boronic acid. This protocol preserves the C2-chlorine functionality, serving as a "linchpin" for subsequent modular functionalization.

Retrosynthetic Analysis & Mechanistic Logic

Structural Disconnection

The target molecule combines a hole-transporting carbazole unit and an electron-deficient quinazoline unit. The strategic disconnection point lies at the internuclear C-C bond connecting Carbazole-C2 and Quinazoline-C4.

Regioselectivity (The "Why")

The success of this synthesis relies on the intrinsic reactivity difference within 2,4-dichloroquinazoline :

  • C4 Position: Highly electrophilic due to the specific resonance of the N1-C4=N3 amidine-like system and lower steric hindrance. It has a higher LUMO coefficient, making it the preferred site for oxidative addition by the Palladium(0) catalyst.

  • C2 Position: Less reactive. Substitution at C2 typically requires elevated temperatures or forcing conditions, allowing us to kineticially trap the mono-substituted product at C4.

Reaction Pathway Diagram

Retrosynthesis Target Target: 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole Mechanism Mechanism: Regioselective Suzuki-Miyaura Coupling (Kinetic Control at C4) Target->Mechanism Retrosynthetic Disconnection Precursor1 Electrophile: 2,4-Dichloroquinazoline Precursor2 Nucleophile: (9-Phenyl-9H-carbazol-2-yl)boronic acid Mechanism->Precursor1 Mechanism->Precursor2

Figure 1: Retrosynthetic logic exploiting the electrophilic disparity between C2 and C4 sites.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS Number
2,4-Dichloroquinazoline 1.0Electrophile607-68-1
(9-Phenyl-9H-carbazol-2-yl)boronic acid 1.05Nucleophile1001911-63-2
Pd(PPh₃)₄ 0.03 - 0.05Catalyst14221-01-3
K₂CO₃ (2M aq) 3.0Base584-08-7
THF / Toluene SolventReaction Medium-
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Evacuate and backfill with Nitrogen (

    
    ) or Argon three times to ensure an oxygen-free environment. Rationale: Oxygen degrades the Pd(0) active species, leading to homocoupling byproducts.
    

Step 2: Solvation

  • Add 2,4-dichloroquinazoline (1.0 eq, e.g., 5.0 mmol, 0.995 g) and (9-phenyl-9H-carbazol-2-yl)boronic acid (1.05 eq, 5.25 mmol, 1.51 g) to the flask.

  • Add solvent mixture: Toluene (40 mL) and Ethanol (10 mL).

  • Note: A THF/Water mixture is also viable, but Toluene/Ethanol often provides better solubility for the carbazole intermediates.

Step 3: Catalyst Activation & Base Addition

  • Add the base: 2M Potassium Carbonate (

    
    )  aqueous solution (7.5 mL, 15 mmol).
    
  • Degas the mixture again by bubbling

    
     through the solution for 10-15 minutes.
    
  • Add the catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ]  (0.05 eq, 0.25 mmol, 288 mg).
    

Step 4: The Reaction (Kinetic Control)

  • Heat the reaction mixture to 60°C - 70°C .

  • CRITICAL: Do NOT reflux at high temperatures (>90°C) initially. High heat promotes oxidative addition at the C2-Cl position, leading to the bis-carbazole impurity.

  • Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting quinazoline (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Reaction time is typically 6–12 hours.

Step 5: Work-up

  • Cool the mixture to room temperature.

  • Pour into water (100 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 6: Purification

  • Purify the crude residue via silica gel column chromatography.

  • Eluent Gradient: Hexane -> Hexane:DCM (1:1) -> DCM.

  • The mono-substituted target elutes first; any bis-substituted byproduct (if formed) will be much more polar and elute later.

Workflow Visualization

Workflow Start Start: Degas Solvents Mix Mix Reagents: Quinazoline + Boronic Acid + Base Start->Mix Cat Add Catalyst: Pd(PPh3)4 Mix->Cat Heat Heat to 60°C (Strict Temp Control) Cat->Heat Monitor TLC Monitor: Check for C4 Sub. Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No Workup Extraction (DCM) & Drying Decision->Workup Yes Purify Column Chromatography (Silica Gel) Workup->Purify Final Pure Product: Yellow Solid Purify->Final

Figure 2: Operational workflow emphasizing temperature control for regioselectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution (Impurity) Temperature too high or excess boronic acid.Lower reaction temp to 50°C; ensure strict 1.05 eq of boronic acid.
Low Yield / No Reaction Catalyst poisoning (Oxygen).Degas solvents more rigorously; use fresh catalyst.
Hydrolysis of C4-Cl Base too strong or reaction too wet.Switch from

to milder

; reduce water ratio in solvent mix.
Poor Solubility Carbazole aggregation.Switch solvent system to 1,4-Dioxane/Water or add minimal THF.

Characterization Data (Expected)

  • Appearance: Bright yellow powder (typical for Carbazole-Quinazoline hybrids).

  • ¹H NMR (CDCl₃, 400 MHz):

    • The quinazoline C2-H is absent (substituted by Cl, no proton).

    • The Carbazole protons will show characteristic multiplets in the 7.2–8.2 ppm region.

    • Diagnostic Peak: Look for the deshielded doublet of the carbazole proton ortho to the linkage (C1-H or C3-H of carbazole) shifted downfield due to the electron-withdrawing quinazoline ring.

  • Mass Spectrometry (HRMS):

    • Calc.[1] for

      
      : 
      
      
      
      .
    • Isotope Pattern: Distinct 3:1 ratio for

      
       isotopes confirms the retention of the Chlorine atom.
      

References

  • Regioselectivity in Quinazolines: L. A. T. Cleghorn, et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016.

  • General Reactivity of 2,4-Dichloroquinazoline: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.

  • Carbazole Boronic Acid Precursor: (9-phenyl-9H-carbazol-2-yl)boronic acid properties and availability.

  • Microwave-Assisted Coupling (Alternative): Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI.

Sources

Technical Monograph: 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Organic Electronics

Executive Summary

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a specialized heterocyclic intermediate primarily utilized in the synthesis of high-performance Organic Light Emitting Diode (OLED) materials.[1] Structurally, it represents a Donor-Acceptor (D-A) dyad, combining the hole-transporting capability of 9-phenylcarbazole with the electron-transporting properties of a quinazoline core.[1]

The presence of the 2-chloro substituent on the quinazoline ring is the defining feature of this molecule's utility.[1] Unlike fully substituted derivatives, this chlorine atom serves as a highly reactive electrophilic "handle," enabling subsequent functionalization via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] This modularity allows materials scientists to construct complex "Star-shaped" or "V-shaped" bipolar host materials essential for Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLEDs (PhOLEDs).[1]

Chemical Structure & Electronic Properties[1][2]

Structural Anatomy

The molecule is composed of two distinct heteroaromatic systems linked by a single C-C bond:

  • Donor Moiety (Hole Transport): 9-Phenyl-9H-carbazole.[1] The linkage occurs at the C2 position of the carbazole, which extends the conjugation length more effectively than C3 linkages, lowering the triplet energy (

    
    ) slightly but improving charge mobility.
    
  • Acceptor Moiety (Electron Transport): Quinazoline.[1] The linkage is at the C4 position.[2][3]

  • Reactive Handle: A chlorine atom at the C2 position of the quinazoline.[4]

Electronic Band Structure

In OLED host design, balancing charge injection is critical.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich carbazole unit.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient quinazoline ring.[1]

  • Bipolarity: This spatial separation of orbitals facilitates bipolar charge transport , allowing the material to transport both holes and electrons, which widens the recombination zone in the emissive layer and reduces efficiency roll-off.

ElectronicStructure cluster_0 Donor (Hole Transport) cluster_1 Acceptor (Electron Transport) cluster_2 Reactive Handle Carbazole 9-Phenylcarbazole (HOMO Localized) Quinazoline Quinazoline Core (LUMO Localized) Carbazole->Quinazoline C2-C4 Linkage (Charge Transfer) Chlorine 2-Chloro Group (Site for Functionalization) Quinazoline->Chlorine Electrophilic Site caption Fig 1. Donor-Acceptor architecture facilitating bipolar charge transport.

Synthesis Strategy

The synthesis relies on the regioselective reactivity of 2,4-dichloroquinazoline.

The Selectivity Principle

2,4-Dichloroquinazoline possesses two electrophilic sites. However, they are not equal:

  • C4 Position: Highly electrophilic due to the additive inductive effect of N1 and N3. It is the preferred site for

    
     and Pd-catalyzed coupling.[1]
    
  • C2 Position: Less reactive.

  • Strategic Advantage: By controlling stoichiometry and temperature, one can selectively couple the carbazole boronic acid to the C4 position, leaving the C2-Cl intact for future steps.

Detailed Protocol

Target: Synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Reagents:

  • Substrate A: 2,4-Dichloroquinazoline (1.0 eq).[1]

  • Substrate B: (9-Phenyl-9H-carbazol-2-yl)boronic acid (1.05 eq).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3-5 mol%).[1]
    
  • Base: Potassium Carbonate (

    
    ), 2M aqueous solution.
    
  • Solvent: Toluene / Ethanol (4:1 ratio) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon or Nitrogen for 15 minutes. Oxygen exclusion is critical to preserve the Pd(0) catalyst.[1]

  • Dissolution: Add 2,4-dichloroquinazoline and the carbazole boronic acid to the flask. Dissolve in the Toluene/Ethanol mixture. Degas the solvent by bubbling Argon for 10 minutes.

  • Catalyst Addition: Add

    
     quickly to minimize air exposure.
    
  • Base Addition: Add the degassed

    
     solution.
    
  • Reaction: Heat the mixture to 80°C . Note: Do not reflux aggressively (>100°C) initially, as higher temperatures may promote double-coupling at the C2 position.[1]

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The starting dichloroquinazoline (high

    
    ) should disappear, and a new fluorescent spot (product) should appear.
    
  • Work-up:

    • Cool to room temperature.

    • Pour into water and extract with Dichloromethane (DCM).[1]

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: The crude product is often a yellow solid. Purify via silica gel column chromatography (Eluent: DCM/Hexane gradient). Recrystallization from Toluene/Hexane is recommended for electronic-grade purity (>99.5%).[1]

SynthesisScheme Start Start: 2,4-Dichloroquinazoline + Carbazole Boronic Acid Condition Conditions: Pd(PPh3)4, K2CO3 Toluene/EtOH, 80°C Start->Condition Selectivity Regioselectivity Check: C4 reacts preferentially over C2 Condition->Selectivity Product Target Intermediate: 2-(2-Chloroquinazolin-4-yl)-9-phenylcarbazole Selectivity->Product Major Pathway ByProduct Avoided Side Product: Double Coupled Dimer Selectivity->ByProduct Minor (if overheated) caption Fig 2. Regioselective Suzuki coupling exploiting C4 reactivity.

Applications in Drug Development & Materials Science[1]

OLED Host Materials

This compound is rarely the final device material. Instead, it is a key intermediate .

  • Mechanism: The C2-Cl group is displaced by a second donor unit (e.g., another carbazole, diphenylamine, or acridine).

  • Result: A "D-A-D" (Donor-Acceptor-Donor) structure.

  • Benefit: These symmetrical or asymmetrical D-A-D molecules exhibit Thermally Activated Delayed Fluorescence (TADF), converting non-emissive triplet excitons into emissive singlet excitons, theoretically achieving 100% internal quantum efficiency.

Medicinal Chemistry Potential

While primarily an OLED material, the 2-amino-4-heteroaryl-quinazoline scaffold is a privileged structure in kinase inhibition.[1]

  • Potential: Displacement of the C2-Cl with aliphatic amines or anilines could yield inhibitors for EGFR or VEGFR kinases, given the structural similarity to Lapatinib or Gefitinib analogs.

Safety and Handling

  • Hazard Identification: As a halogenated heteroaromatic, assume potential skin sensitization and eye irritation.

  • Storage: Store in a cool, dry place under inert gas. The C-Cl bond is stable, but prolonged exposure to moisture can lead to slow hydrolysis of the quinazoline ring.

  • Purity Check: For OLED applications, halogen impurities (unreacted starting material) act as exciton traps. Ensure <50 ppm Cl (excluding the structural Cl) via Ion Chromatography if used in device fabrication.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.[1] (Discusses the exclusive selectivity for the C-4 position in quinazolines). Link

  • Carbazole compounds, synthesis and application thereof in OLEDs. Google Patents CN104725298A. (Details the use of carbazole-based hosts). Link

  • Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs. ResearchGate. (Validates the bipolar host strategy using this specific scaffold). Link

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (Review of factors determining site-selectivity in polyhalogenated heterocycles). Link

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of the novel heterocyclic compound, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation patterns of its constituent chloroquinazoline and phenylcarbazole moieties to propose a detailed predictive analysis of its behavior under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and analytical sciences, offering insights into method development, spectral interpretation, and structural elucidation of this and structurally related compounds. We will delve into the rationale behind instrumental parameter selection, sample preparation protocols, and the logical deduction of fragmentation pathways, supported by illustrative diagrams and a curated list of authoritative references.

Introduction: The Significance of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

The fusion of quinazoline and carbazole ring systems has given rise to a class of compounds with significant interest in medicinal chemistry and materials science. Quinazoline derivatives are known for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Similarly, carbazole-containing molecules are explored for their unique photophysical and electronic properties, as well as their roles in biologically active compounds. The target molecule, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole, combines these two privileged scaffolds, making it a compound of interest for novel therapeutic development and other advanced applications.

Accurate structural characterization is a cornerstone of drug discovery and development. High-resolution mass spectrometry (HRMS) stands as a powerful tool for the unambiguous identification and structural elucidation of novel chemical entities.[3][4] This guide will provide a detailed protocol and theoretical framework for the analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometry, a technique that offers high sensitivity, mass accuracy, and the ability to perform detailed fragmentation analysis.[5]

Foundational Principles: Ionization and Fragmentation in ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and semi-polar molecules, including many drug compounds.[6] In positive ion mode, a protonated molecule, [M+H]⁺, is typically formed. Tandem mass spectrometry (MS/MS) involves the isolation of this precursor ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a wealth of structural information.[7]

The fragmentation of a molecule in the gas phase is not a random process; it is governed by the principles of chemical stability. Cleavage preferentially occurs at weaker bonds and in ways that lead to the formation of stable neutral molecules and charged fragments. For heterocyclic compounds, fragmentation often involves the cleavage of bonds within the ring systems or the loss of substituents.[8]

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a robust starting point for the analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. The causality behind each step is explained to allow for logical troubleshooting and adaptation.

Sample Preparation

Given the predicted non-polar nature of the target compound, a diligent sample preparation protocol is crucial to minimize matrix effects and ensure accurate analysis.

Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. This activates the stationary phase for optimal retention of the analyte.

  • Loading: Dissolve the sample in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with an aqueous solution (e.g., water with 0.1% formic acid) to a final organic concentration of <5%. Load the sample onto the conditioned SPE cartridge. The low organic content ensures efficient binding of the non-polar analyte to the C18 sorbent.

  • Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution. This step removes polar impurities that are not retained on the stationary phase.

  • Elution: Elute the target compound with 2 mL of methanol or acetonitrile. These stronger organic solvents disrupt the interaction between the analyte and the C18 sorbent, allowing for its collection.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the chromatographic system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following parameters for a Q-TOF mass spectrometer are recommended for the qualitative analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Parameter Setting Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmA C18 column is well-suited for the retention of non-polar compounds. The smaller particle size enhances separation efficiency.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte in the ESI source, promoting the formation of [M+H]⁺ ions.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography and is compatible with ESI-MS.
Gradient 5% B to 95% B over 15 minA gradient elution is necessary to effectively elute the non-polar analyte from the column and separate it from any remaining impurities.
Flow Rate 0.3 mL/minA moderate flow rate is optimal for good chromatographic separation and efficient ionization.
Ionization Mode ESI PositiveThe nitrogen atoms in the quinazoline and carbazole rings are expected to be readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of the electrospray plume.
Source Temp. 120 °CAids in the desolvation of the analyte ions.
Desolvation Temp. 350 °CFurther aids in the removal of solvent from the ions before they enter the mass analyzer.
Cone Gas Flow 50 L/hrHelps to focus the ions into the mass spectrometer.
Desolvation Gas Flow 600 L/hrFacilitates the evaporation of the solvent.
Collision Energy Ramped 10-40 eVA ramped collision energy allows for the observation of a range of fragment ions, from those formed at low energy to those requiring higher energy for their formation.

Predicted Mass Spectrum and Fragmentation Analysis

Based on the chemical structure, the predicted molecular formula for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is C₂₆H₁₆ClN₃.

Table of Predicted Exact Masses:

Species Formula Calculated Monoisotopic Mass (Da)
[M]C₂₆H₁₆³⁵ClN₃405.1033
[M+H]⁺C₂₆H₁₇³⁵ClN₃⁺406.1111
[M+2]C₂₆H₁₆³⁷ClN₃407.1003
[M+H+2]⁺C₂₆H₁₇³⁷ClN₃⁺408.1081

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M+2] peak having an intensity of approximately one-third that of the M peak.

Proposed Fragmentation Pathways

The fragmentation of the protonated molecule is likely to be initiated at the most labile bonds and proceed through pathways that generate stable fragments.

Diagram: Proposed Fragmentation Workflow

G cluster_0 Sample Introduction & Ionization cluster_1 Tandem Mass Spectrometry (MS/MS) cluster_2 Detection & Analysis Analyte Analyte in Solution ESI Electrospray Ionization Analyte->ESI M_H [M+H]⁺ Precursor Ion ESI->M_H Isolation Precursor Ion Isolation M_H->Isolation CID Collision-Induced Dissociation Isolation->CID Fragments Product Ions CID->Fragments TOF_Analyzer TOF Mass Analyzer Fragments->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: A generalized workflow for the ESI-MS/MS analysis of a small molecule.

Diagram: Predicted Fragmentation Pathways of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

G M_H [M+H]⁺ m/z 406.11 Fragment_A Fragment A [M+H - Cl]⁺ m/z 371.14 M_H->Fragment_A - Cl• Fragment_B Fragment B [M+H - C₆H₅]⁺ m/z 329.08 M_H->Fragment_B - C₆H₅• Fragment_C Fragment C [C₁₈H₁₂N]⁺ m/z 242.10 M_H->Fragment_C Cleavage of C-C bond Fragment_D Fragment D [C₈H₄ClN₂]⁺ m/z 163.01 M_H->Fragment_D Cleavage of C-C bond

Sources

Physical and Chemical Properties of Quinazoline-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Donor-Acceptor Synergy

The fusion of quinazoline and carbazole moieties represents a strategic convergence of pharmacophoric and optoelectronic utility. In drug development, this hybrid scaffold leverages the established kinase-inhibitory potency of the quinazoline core (e.g., Gefitinib, Erlotinib) with the lipophilic, DNA-intercalating, and hole-transporting properties of carbazole.

From a physicochemical perspective, these derivatives function as classic Donor-Acceptor (D-A) systems. The electron-deficient quinazoline ring (Acceptor) and the electron-rich carbazole unit (Donor) create a polarized architecture. This electronic push-pull mechanism dictates their high extinction coefficients, solvatochromic behavior, and unique intramolecular charge transfer (ICT) states, making them invaluable not only as bioactive agents but also as fluorescent probes for cellular imaging.

Structural Architecture & Synthesis Strategies

Retrosynthetic Analysis

The construction of quinazoline-carbazole hybrids typically targets the C-4 position of the quinazoline ring for functionalization, as this site is highly susceptible to nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the pyrimidine nitrogens. Alternatively, metal-catalyzed cross-coupling (Buchwald-Hartwig) is employed for sterically demanding linkages.
Synthesis Protocol: Copper-Catalyzed Cyclization & Coupling

Reference Grounding: Based on methodologies involving Cu-catalyzed cyclization and nucleophilic substitution [1][3].

Step 1: Construction of the Quinazoline Core

  • Reagents: 2-bromobenzaldehyde (1.0 eq), amidine hydrochloride (1.2 eq), CuI (10 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (anhydrous).

  • Conditions: Heat at 100°C for 12–16 hours under N₂ atmosphere.

  • Mechanism: Ullmann-type C-N coupling followed by intramolecular condensation.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Introduction of the Carbazole Moiety

  • Activation: If the quinazoline C-4 position is a carbonyl (quinazolinone), chlorinate using POCl₃ (Reflux, 4h) to generate 4-chloroquinazoline.

  • Coupling:

    • Reactants: 4-chloroquinazoline derivative (1.0 eq), Carbazole (1.1 eq), NaH (60% dispersion, 1.5 eq).

    • Solvent: Dry THF or DMF.

    • Procedure: Add NaH to a solution of carbazole at 0°C. Stir 30 min. Add 4-chloroquinazoline dropwise. Reflux for 6–12 hours.

  • Validation: Monitor TLC for disappearance of the chloro-starting material. The product often precipitates or fluoresces under UV (365 nm).

Synthesis Workflow Diagram[1]

SynthesisWorkflow Start 2-Halobenzaldehyde + Amidine Inter Quinazolin-4(3H)-one Start->Inter CuI, Cs2CO3 Cyclization Chlor 4-Chloroquinazoline (Activated Electrophile) Inter->Chlor POCl3, Reflux Chlorination Final Quinazoline-Carbazole Hybrid (D-A System) Chlor->Final SNAr Coupling Carb Carbazole (Nucleophile) Carb->Final NaH, THF Deprotonation

Figure 1: Step-wise synthetic pathway for C4-substituted quinazoline-carbazole hybrids.

Physicochemical Profiling

Electronic Properties (The D-A Effect)

The defining feature of these derivatives is the Intramolecular Charge Transfer (ICT) .

  • Ground State: The carbazole nitrogen lone pair is delocalized into the quinazoline π-system.

  • Excited State: Upon photoexcitation, electron density shifts significantly from the carbazole (Donor) to the quinazoline (Acceptor), resulting in a large dipole moment change.

  • Solvatochromism: As solvent polarity increases (Hexane → DMSO), the emission spectrum typically red-shifts (bathochromic shift) due to stabilization of the polarized excited state [2][6].

Thermal & Stability Data

These hybrids exhibit high thermal robustness, a critical attribute for processing and shelf-life.

  • Melting Point (

    
    ):  Typically 180°C – 250°C [3].
    
  • Decomposition (

    
    ):  Often >300°C (5% weight loss in TGA), attributed to the rigid tricyclic carbazole backbone.
    
Quantitative Data Summary
PropertyTypical Range/ValueMechanistic DriverRelevance
LogP (Lipophilicity) 3.5 – 5.5Carbazole hydrophobicityMembrane permeability; CNS penetration potential.
Quantum Yield (

)
0.40 – 0.90Rigid planar structureFluorescent tracking in bio-assays.
Stokes Shift 80 – 160 nmICT-induced relaxationHigh signal-to-noise ratio in imaging.
Thermal Stability


-

stacking interactions
Drug formulation stability.
Solubility Low in

, High in DMSO/DCM
Planar aromatic stackingRequires formulation (e.g., liposomes) for delivery.

Biological Interface & SAR Logic

Mechanism of Action[2][3]
  • Kinase Inhibition (EGFR): The quinazoline N1 and N3 atoms act as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., EGFR). The C4-carbazole moiety occupies the hydrophobic back-pocket (gatekeeper region), potentially overcoming resistance mutations (e.g., T790M) [1][5].

  • DNA Intercalation: The planar carbazole moiety can slide between DNA base pairs, causing structural distortion and inhibiting replication enzymes like Topoisomerase I/II [8].

Structure-Activity Relationship (SAR) Map

SARMap Core Quinazoline Core N1N3 N1/N3 Atoms: H-Bond Acceptors (Kinase Hinge Region) Core->N1N3 C4 C4 Position: Linker to Carbazole Core->C4 C6C7 C6/C7 Positions: Solubilizing Groups (e.g., -OMe, -OCH2CH2NMe2) Core->C6C7 Modulates ADME ATP Competitive Inhibition ATP Competitive Inhibition N1N3->ATP Competitive Inhibition Carbazole Carbazole Moiety: Hydrophobic Pocket Binding + DNA Intercalation C4->Carbazole Critical for Potency Increased LogP Increased LogP Carbazole->Increased LogP Topoisomerase Inhibition Topoisomerase Inhibition Carbazole->Topoisomerase Inhibition

Figure 2: SAR logic for Quinazoline-Carbazole derivatives in anticancer applications.

ADME Considerations
  • Permeability: The carbazole unit significantly increases lipophilicity. While this aids in crossing the cell membrane, it may require solubilizing groups (e.g., morpholine or piperazine tails) at the C6/C7 positions of the quinazoline to prevent aggregation and improve oral bioavailability [5].

  • Metabolism: The electron-rich carbazole ring is a potential site for CYP450 oxidation. Fluorination of the carbazole ring can block metabolic hot-spots, extending half-life.

Experimental Protocols (Self-Validating)

Protocol: UV-Vis & Fluorescence Characterization

Objective: Determine the ICT strength and Quantum Yield.

  • Preparation: Prepare

    
     M solutions of the hybrid in solvents of varying polarity: Hexane (Non-polar), Toluene, DCM, Acetonitrile, DMSO (Polar aprotic).
    
  • Absorbance Scan: Record UV-Vis spectra (200–800 nm). Note the

    
     of the lowest energy band (ICT band).
    
  • Emission Scan: Excite at

    
    . Record emission spectra.
    
  • Self-Validation Check:

    • Lippert-Mataga Plot: Plot Stokes shift (

      
      ) vs. Orientation Polarizability (
      
      
      
      ). A linear correlation confirms the ICT mechanism.
    • Linearity: If Beer-Lambert law fails (non-linear Abs vs. Conc), aggregation is occurring. Dilute further.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Assess bioactivity against cancer cell lines (e.g., MCF-7, A549).[1]

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add hybrid compound dissolved in DMSO (ensure final DMSO < 0.1%). Test 5 concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M).
    
  • Incubation: 48 or 72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
  • Control: Use Gefitinib as a positive control for EGFR-overexpressing lines.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Vertex AI Search (NIH Source).2[3][4][5]

  • Preparation and photophysical properties of quinazoline-based fluorophores. ResearchGate.6[3][4][5]

  • Synthesis of quinazoline derivatives 1-3. Conditions. ResearchGate (Scheme 1).4[3][4][5][7][8]

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline. PubMed.[9]9[3][4][5]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.10[3]

  • Photophysical properties of quinazoline-based fluorophores (RSC). RSC.11[3][4][5]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.12[3][5]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.7[3][4][5]

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A Technical Guide to the Photophysical Properties of Novel Carbazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbazole-based organic compounds have emerged as a cornerstone in the field of materials science, particularly for optoelectronic applications. Their inherent electronic properties, coupled with high thermal stability and versatile functionalization, make them privileged scaffolds for novel materials.[1][2] This guide provides an in-depth exploration of the photophysical principles governing these compounds, intended for researchers, chemists, and drug development professionals. We will dissect the relationship between molecular architecture and optical behavior, focusing on key phenomena such as Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE), and Thermally Activated Delayed Fluorescence (TADF). Furthermore, this document outlines robust, self-validating experimental protocols for characterization and discusses the synergistic role of computational modeling in predicting and understanding these properties. The ultimate goal is to equip scientists with the foundational knowledge and practical insights required to design and analyze the next generation of high-performance carbazole-based materials.

The Carbazole Core: A Privileged Scaffold in Photophysics

Fundamental Structure and Electronic Properties

9H-Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring.[1] This planar and rigid structure results in extensive π-conjugation, which is fundamental to its electronic properties. The nitrogen atom's lone pair of electrons imparts a strong electron-donating (hole-transporting) character, making the carbazole moiety an excellent donor unit in donor-acceptor (D-A) molecular architectures.[1][3] This inherent electron-rich nature is crucial for facilitating charge transfer, a key process in tailoring the optical and electronic behavior of materials.[3]

Why Carbazole? Key Advantages for Optoelectronic Materials

The widespread use of carbazoles in optoelectronics is not accidental; it is a direct consequence of a unique combination of advantageous properties:

  • High Thermal and Electrochemical Stability: The rigid, fused-ring system provides robustness, which is essential for device longevity and performance under operational stress.[1]

  • Excellent Hole-Transporting Ability: The electron-rich nature of the nitrogen atom facilitates efficient movement of positive charge carriers (holes).[1][2]

  • High Photoluminescence Quantum Yield (PLQY): Many carbazole derivatives are highly emissive, a prerequisite for applications in lighting and displays.[1]

  • Tunable Electronic Structure: The carbazole core can be easily functionalized at multiple positions (e.g., N-9, C-3, C-6), allowing for precise tuning of its electronic and photophysical properties. This chemical versatility enables the rational design of molecules for specific applications, from blue-emitting OLEDs to efficient solar cells.[1][4]

Core Photophysical Principles in Carbazole Systems

The interaction of light with a carbazole molecule initiates a series of complex processes. Understanding these pathways is critical to interpreting experimental data and designing new compounds.

The Jablonski Diagram: Mapping Excited State Fates

Upon absorbing a photon of appropriate energy, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax through several pathways, as illustrated in the Jablonski diagram. For carbazole derivatives, the most relevant processes are:

  • Fluorescence: Radiative decay from S₁ back to S₀, typically a fast process (nanoseconds). This is the origin of light emission in many applications.[5]

  • Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).

  • Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to a triplet state, T₁). This process is fundamental to phosphorescence and TADF.[5]

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ S1->T1 ISC T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram of key photophysical processes.

Intramolecular Charge Transfer (ICT)

Perhaps the most powerful tool for tuning carbazole photophysics is the creation of D-A systems that exhibit Intramolecular Charge Transfer (ICT). In these molecules, the electron-donating carbazole is covalently linked to an electron-accepting moiety. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), typically localized on the carbazole donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor.[4][6]

This charge separation in the excited state has profound consequences:

  • Red-Shifted Emission: ICT states are highly polar and are stabilized in polar solvents, leading to a significant red-shift (bathochromic shift) in the emission spectrum.[7]

  • Tunable Emission Colors: By varying the strength of the donor and acceptor units, the energy of the ICT state can be precisely controlled, allowing for the design of molecules that emit across the visible spectrum.[3]

Environmental Effects: Solvatochromism

The sensitivity of ICT states to the local environment gives rise to solvatochromism—the change in absorption or emission color with solvent polarity.[8] For many carbazole derivatives, increasing solvent polarity leads to a progressive red-shift in the fluorescence emission maximum.[8] This phenomenon is a direct result of the greater stabilization of the polar ICT excited state by more polar solvent molecules. Analyzing the solvatochromic behavior provides crucial insight into the nature of the excited state and the change in dipole moment upon excitation.[9]

Frontier Phenomena in Novel Carbazole Compounds

Modern carbazole chemistry has moved beyond simple fluorescence to exploit more complex and highly efficient photophysical phenomena.

Aggregation-Induced Emission (AIE)

Conventional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their emission intensity decreases in the solid state or at high concentrations due to π-π stacking.[10] AIE is a fascinating counter-phenomenon where certain molecules, often non-emissive in dilute solutions, become highly luminescent upon aggregation.[11][12]

  • Causality: The mechanism behind AIE is the Restriction of Intramolecular Motion (RIM). In solution, the molecules have rotatable parts (rotors) that dissipate excitation energy through non-radiative vibrational and rotational motions. In the aggregated state, these motions are physically locked, closing the non-radiative decay channels and forcing the molecule to relax via highly efficient fluorescence.[7][11] Many novel carbazole derivatives have been designed with bulky or propeller-like structures to promote this effect.[10][11]

Thermally Activated Delayed Fluorescence (TADF)

TADF is a groundbreaking mechanism that enables organic light-emitting diodes (OLEDs) to achieve theoretical internal quantum efficiencies (IQE) of 100%. In conventional fluorescent materials, 75% of excitons are formed in non-emissive triplet states. TADF materials provide a pathway to harvest these triplets.[3][13]

  • Mechanism: TADF emitters are designed as D-A systems where the spatial separation between the HOMO (on the donor) and LUMO (on the acceptor) is maximized. This minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[13][14] If this gap is sufficiently small (typically < 0.2 eV), triplet excitons can be converted back into singlet excitons via a thermally activated process called Reverse Intersystem Crossing (RISC). These newly formed singlets can then decay radiatively, producing delayed fluorescence.[3][15] Carbazole is one of the most widely used donor units in the design of high-performance TADF emitters.[13][16]

A Researcher's Workflow: From Synthesis to Characterization

A systematic and rigorous workflow is essential for accurately characterizing the photophysical properties of novel carbazole compounds.

Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Analysis & Application synthesis Molecular Design & Synthesis (e.g., Suzuki Coupling) purification Purification & Structural Verification (NMR, MS, X-Ray) synthesis->purification uv_vis UV-Vis Spectroscopy (Absorption, ε) purification->uv_vis pl Photoluminescence (PL) (Emission, Excitation) uv_vis->pl plqy Quantum Yield (PLQY) pl->plqy lifetime Time-Resolved PL (Lifetime, τ) plqy->lifetime computation Computational Modeling (DFT/TD-DFT) lifetime->computation device Device Fabrication & Testing computation->device

Caption: Experimental and computational workflow for carbazole compounds.

Synthetic Strategies

Novel carbazole derivatives are often synthesized using modern cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between aryl halides and boronic acids, is a particularly powerful and widely used method for creating complex conjugated carbazole systems.[17]

Experimental Protocol: Steady-State Photophysical Characterization

This protocol describes the foundational measurements of absorption and emission.

  • Objective: To determine the absorption and emission maxima (λabs, λem) and the molar extinction coefficient (ε).

  • Instrumentation: UV-Vis Spectrophotometer, Spectrofluorometer.

  • Methodology:

    • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble. To investigate solvatochromism, prepare solutions in a range of solvents of varying polarity (e.g., cyclohexane, toluene, THF, DCM, acetonitrile, ethanol).[8]

    • Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mM). The accuracy of this step is critical for determining the molar extinction coefficient.

    • UV-Vis Measurement:

      • Prepare a dilute solution (typically 1-10 µM) from the stock solution in a 1 cm path length quartz cuvette.

      • Record the absorbance spectrum. The absorbance maximum should ideally be between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

      • Calculate ε using the formula: ε = A / (c * l), where A is absorbance, c is molar concentration, and l is path length.

    • Photoluminescence (PL) Measurement:

      • Use a solution with a low absorbance (< 0.1 at the excitation wavelength) to avoid inner-filter effects.

      • Set the excitation wavelength (λex) at or near the absorption maximum.

      • Record the emission spectrum. The peak of this spectrum is λem.

      • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λem. This spectrum should ideally match the absorption spectrum, confirming the purity of the emissive species.[18]

Experimental Protocol: Determining Photoluminescence Quantum Yield (PLQY)

PLQY (ΦPL) is a measure of emission efficiency, defined as the ratio of photons emitted to photons absorbed.

  • Objective: To quantify the emission efficiency of the compound.

  • Instrumentation: Spectrofluorometer with an integrating sphere.

  • Causality: The integrating sphere method is the gold standard as it captures all emitted light, regardless of direction or scattering, providing a more accurate measurement than comparative methods that rely on standards.[18]

  • Methodology (Absolute Method):

    • Sample Preparation: Prepare a dilute solution with an absorbance of ~0.1 at the excitation wavelength.

    • Blank Measurement: Place a cuvette with the pure solvent inside the integrating sphere and measure the scattered excitation light profile.

    • Sample Measurement: Replace the blank with the sample cuvette and measure the spectrum again. The spectrum will now contain both scattered excitation light and the sample's emission.

    • Calculation: The instrument's software calculates ΦPL by comparing the integrated intensity of the sample's emission peak to the integrated intensity of the absorbed light (the difference in the excitation peak between the blank and sample measurements).

    • Trustworthiness: For phosphorescent or TADF compounds, it is crucial to degas the solution (e.g., via freeze-pump-thaw cycles or nitrogen bubbling) to remove dissolved oxygen, which is a known quencher of triplet states.[18]

Experimental Protocol: Time-Resolved Photoluminescence

This measurement determines the average time a molecule spends in the excited state before returning to the ground state.

  • Objective: To measure the excited-state lifetime (τ).

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

  • Methodology:

    • The sample is excited by a pulsed laser source (e.g., a picosecond diode laser).

    • The instrument measures the time delay between the laser pulse and the arrival of the first emitted photon at a detector.

    • This process is repeated millions of times to build a histogram of photon arrival times.

    • The resulting decay curve is fitted to an exponential function (or multiple exponentials for complex systems) to extract the lifetime (τ). A mono-exponential decay indicates a single emissive species.

The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools in modern materials research.[13][19]

Predicting Properties with DFT and TD-DFT
  • DFT: Used to calculate the ground-state geometry and the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO). Visualizing the HOMO/LUMO separation is key to predicting ICT and designing TADF molecules.[13][19][20]

  • TD-DFT: Used to model the excited states, predict absorption and emission spectra, and estimate the singlet-triplet energy gap (ΔEST).[19][21][22]

A Self-Validating System: Correlating Theory with Experiment

The true power of computational chemistry is realized when it is used in concert with experimental results. A strong correlation between the TD-DFT predicted absorption spectrum and the experimentally measured one validates the chosen computational model.[21] This validated model can then be used to reliably predict the properties of yet-to-be-synthesized molecules, guiding experimental efforts and accelerating the discovery of new materials.[19]

Applications and Future Outlook

The unique photophysical properties of novel carbazole compounds have led to their use in a wide array of advanced applications.

Application Area Key Carbazole Property Example Compounds/Systems Supporting References
OLEDs High PLQY, Tunable Emission, Good Hole Transport, TADFCBP (host), 4CzIPN (TADF emitter)[1][23][24][25]
Dye-Sensitized Solar Cells (DSSCs) Strong Absorption, Efficient Charge InjectionD-π-A carbazole dyes[19][26]
Bio-imaging & Sensing High PLQY, AIE properties, BiocompatibilityCarbazole Schiff bases[7]
Photocatalysis Strong Redox Potentials in Excited StatesCarbazole-based photosensitizers[27]
The Future of Carbazole Research

The field continues to evolve rapidly. Current research focuses on developing carbazole derivatives with even more sophisticated properties, such as:

  • Multi-Resonant TADF (MR-TADF): Designing more rigid carbazole frameworks to achieve narrower emission spectra and improved color purity in OLEDs.[14]

  • Circularly Polarized Luminescence (CPL): Introducing chirality to carbazole systems for applications in 3D displays and secure communications.

  • Near-Infrared (NIR) Emitters: Extending the D-A concept to create carbazoles that emit in the NIR region for applications in night-vision devices and deep-tissue bio-imaging.[3]

By combining innovative synthetic chemistry, rigorous photophysical characterization, and predictive computational modeling, the remarkable potential of carbazole-based materials will continue to be unlocked for years to come.

References

  • Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P–N Chemistry. ACS Publications.
  • Computational Study of Structure and Photophysical Properties Relationship of Carbazoles with Four Anchoring Groups for DSSC. ThaiScience.
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
  • Carbazoles in Optoelectronic Applications. Old City Publishing.
  • Carbazole-Based Optoelectronic Materials: A Deep Dive into CAS 877615-05-9. NINGBO INNO PHARMCHEM CO.,LTD.
  • Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing.
  • New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO. RSC Publishing.
  • Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. PubMed.
  • New carbazole-based fluorophores: Synthesis, characterization, and aggregation-induced emission enhancement. HKUST Research Portal.
  • The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing.
  • Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. PMC.
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C (RSC Publishing).
  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Technology audit and production reserves.
  • Environmental effects on the fluorescence behaviour of carbazole derivatization reagents. Wiley Online Library.
  • Synthesis of novel carbazole based styryl: rational approach for photophysical properties and TD-DFT. PubMed.
  • Synthesis and Characterization of New Carbazole Derivative for Photorefractive Materials. ResearchGate.
  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. RSC Publishing.
  • Synthesis and optical properties of m-phenyl carbazole derivatives showing aggregation-induced emission and thermally activated delayed fluorescence. Oxford Academic.
  • Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. ACS Publications.
  • Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. MDPI.
  • Carbazole-Based TADF Emitters. Emergent Mind.
  • Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). AIP Publishing.
  • Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties. PubMed.
  • Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. SpringerLink.
  • Solvent effects on optical and electronic properties of carbazole-benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry.
  • A practical guide to measuring and reporting photophysical data. RSC Publishing.
  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI.
  • A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. ResearchGate.
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Semantic Scholar.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
  • Photophysical and Photochemical Properties of Organic Molecules. ResearchGate.
  • Synthetic, Structural, Photophysical and Computational Studies on π-Conjugated 1,3,2-Benzodiazaboroles with Carbazole Building Blocks. ResearchGate.
  • Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules. PubMed.
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PMC.

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An In-depth Technical Guide to the Luminescence of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and potential applications of the luminescent compound 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development who are interested in the unique luminescent characteristics of carbazole-quinazoline derivatives.

Introduction: The Promise of Carbazole-Quinazoline Conjugates

The fusion of carbazole and quinazoline moieties into a single molecular entity has garnered significant attention in the scientific community. Carbazole derivatives are well-regarded for their excellent hole-transporting capabilities and high photoluminescence quantum yields, making them staples in the development of organic light-emitting diodes (OLEDs).[1] Quinazoline and its derivatives, on the other hand, are a versatile class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities and intriguing photophysical properties.[2][3]

The strategic combination of these two pharmacophores in 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole creates a donor-acceptor system. The electron-rich carbazole unit acts as the donor, while the electron-deficient quinazoline core serves as the acceptor. This intramolecular charge transfer (ICT) character is the fundamental origin of its luminescent properties and opens up a wide array of potential applications, from advanced display technologies to novel biological probes.

Synthesis and Molecular Design

The synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole can be approached through a multi-step process that leverages established synthetic methodologies for both the carbazole and quinazoline fragments. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis of the target molecule can be logically divided into the preparation of two key intermediates: 9-phenyl-9H-carbazole-2-carbaldehyde and 2-amino-N-(2-chlorobenzoyl)benzamide, followed by a final condensation and cyclization reaction.

Synthetic_Pathway Carbazole Carbazole N_Phenylcarbazole 9-Phenyl-9H-carbazole Carbazole->N_Phenylcarbazole Ullmann Condensation (CuI, K2CO3, 180°C) Iodobenzene Iodobenzene Iodobenzene->N_Phenylcarbazole POCl3_DMF POCl3, DMF (Vilsmeier-Haack) Carbazole_Aldehyde 9-Phenyl-9H-carbazole- 2-carbaldehyde POCl3_DMF->Carbazole_Aldehyde Anthranilamide Anthranilamide Amide_Intermediate 2-Amino-N-(2-chlorobenzoyl)benzamide Anthranilamide->Amide_Intermediate Acylation ChloroacetylChloride 2-Chlorobenzoyl chloride ChloroacetylChloride->Amide_Intermediate Pyridine Pyridine Pyridine->Amide_Intermediate N_Phenylcarbazole->Carbazole_Aldehyde Formylation Final_Product 2-(2-Chloroquinazolin-4-yl)- 9-phenyl-9H-carbazole Carbazole_Aldehyde->Final_Product Condensation & Cyclization (I2, oxidant) Amide_Intermediate->Final_Product

Caption: Proposed synthetic pathway for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 9-Phenyl-9H-carbazole [4]

  • To a reaction flask, add carbazole, iodobenzene, cuprous iodide (CuI), and potassium carbonate (K2CO3).

  • The mixture is heated to 180°C under a nitrogen atmosphere for 24 hours.

  • After cooling, the reaction mixture is extracted with an organic solvent and purified by column chromatography to yield 9-phenyl-9H-carbazole.

Step 2: Synthesis of 9-Phenyl-9H-carbazole-2-carbaldehyde

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3) to dimethylformamide (DMF).

  • To this Vilsmeier reagent, add a solution of 9-phenyl-9H-carbazole in DMF.

  • The reaction mixture is stirred at room temperature and then heated to 90°C for several hours.

  • The mixture is then poured into ice water and neutralized to precipitate the aldehyde, which is then filtered and dried.

Step 3: Synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole [5]

  • A mixture of 9-phenyl-9H-carbazole-2-carbaldehyde and anthranilamide is dissolved in a suitable solvent like ethanol.[3]

  • A catalytic amount of iodine (I2) and an oxidant such as potassium permanganate (KMnO4) are added.

  • The reaction is refluxed for several hours until completion, monitored by thin-layer chromatography.

  • The final product is isolated by filtration and purified by recrystallization or column chromatography.

Photophysical Properties and Luminescence Mechanism

The luminescence of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole arises from the electronic transitions between its molecular orbitals. The carbazole moiety serves as a strong electron donor, while the chloro-substituted quinazoline acts as an electron acceptor.

Absorption and Emission Spectra
PropertyExpected RangeSolventReference Compounds
Absorption Maxima (λabs) 310 - 350 nmToluene, CH2Cl22-aryl-4-substituted quinazolines
Emission Maxima (λem) 400 - 480 nmToluene, CH2Cl2Carbazole-benzimidazole systems
Stokes Shift 90 - 130 nm-Calculated from λabs and λem
Quantum Yield (ΦF) 0.40 - 0.90Toluene2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones

Note: The data presented in this table is an estimation based on published data for structurally similar compounds and should be experimentally verified for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

The absorption spectrum is expected to show strong π-π* transitions characteristic of the carbazole and quinazoline aromatic systems. The emission spectrum is anticipated to be in the blue to blue-green region of the visible spectrum, a desirable characteristic for OLED applications.

Solvatochromism and Intramolecular Charge Transfer (ICT)

The donor-acceptor nature of the molecule suggests that its emission properties will be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission maximum. This behavior is a strong indicator of an ICT state.

Solvatochromism cluster_0 Non-Polar Solvent cluster_1 Polar Solvent GS_NP Ground State (S0) ES_NP Excited State (S1) GS_NP->ES_NP Absorption ES_NP->GS_NP Emission (Higher Energy, Blue-shifted) GS_P Ground State (S0) ES_P Excited State (S1) (Stabilized) GS_P->ES_P Absorption ES_P->GS_P Emission (Lower Energy, Red-shifted)

Caption: Effect of solvent polarity on the energy levels and emission of a molecule with ICT character.

Experimental Protocols for Luminescence Characterization

Accurate characterization of the luminescent properties of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is crucial for its potential applications. The following are standard protocols for such measurements.

UV-Vis Absorption and Fluorescence Spectroscopy
  • Solution Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., toluene, dichloromethane) at a concentration of 10-3 M. From this, prepare a series of dilutions in the range of 10-5 to 10-6 M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation spectra.

  • Measurement:

    • Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette.

    • For fluorescence measurements, excite the sample at its absorption maximum (λabs) and record the emission spectrum. The excitation and emission slit widths should be kept narrow (e.g., 2-5 nm) to ensure good resolution.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)[9][10]

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral range as the sample. For a blue-emitting compound, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

    • Integrate the area under the fluorescence emission curves.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:

    ΦS = ΦR × (mS / mR) × (nS2 / nR2)

    Where:

    • ΦR is the quantum yield of the reference.

    • mS and mR are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

    • nS and nR are the refractive indices of the sample and reference solvents, respectively.

Quantum_Yield_Workflow Start Start Prep_Solutions Prepare Sample & Standard Solutions (Abs < 0.1) Start->Prep_Solutions Measure_Abs Measure Absorbance at Excitation Wavelength Prep_Solutions->Measure_Abs Measure_Fluor Record Fluorescence Spectra (Identical Conditions) Measure_Abs->Measure_Fluor Integrate Integrate Area Under Emission Curves Measure_Fluor->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Using Gradients and Refractive Indices Plot->Calculate End End Calculate->End

Caption: Workflow for the determination of relative fluorescence quantum yield.

Potential Applications

The promising photophysical properties of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole position it as a strong candidate for several high-impact applications.

Organic Light-Emitting Diodes (OLEDs)

The high quantum yield and blue emission of carbazole-based materials make them highly desirable for use as emitters or hosts in the emissive layer of OLEDs.[9][10] The bipolar nature, arising from the hole-transporting carbazole and electron-accepting quinazoline, can lead to balanced charge injection and transport, a critical factor for achieving high efficiency and device longevity in OLEDs.[11]

Fluorescent Probes and Sensors

The sensitivity of the compound's luminescence to its local environment (solvatochromism) can be exploited for the development of fluorescent probes. For instance, it could be used to probe the polarity of microenvironments in biological systems or to detect the presence of specific analytes that interact with the molecule and alter its ICT character.

Drug Development

Quinazoline derivatives are known for their wide range of biological activities. The luminescent properties of this compound could be utilized in medicinal chemistry for applications such as cellular imaging and tracking the distribution of the drug molecule within biological systems.

Conclusion

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a promising luminescent material that synergistically combines the advantageous properties of both carbazole and quinazoline moieties. Its anticipated strong blue emission, high quantum yield, and environmentally sensitive fluorescence make it a versatile compound with significant potential in OLEDs, chemical sensing, and biomedical imaging. Further experimental investigation is warranted to fully elucidate its photophysical properties and explore its full range of applications.

References

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Introduction: The Significance of Thermal Stability in Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

In the landscape of modern drug discovery and development, the molecule 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole stands as a compound of significant interest, bridging the structural motifs of quinazoline and carbazole. Quinazoline derivatives are well-established pharmacophores with a wide array of biological activities, including antimicrobial and cytotoxic effects[1][2]. Similarly, carbazole moieties are integral to many pharmaceuticals and functional materials, valued for their unique electronic and photophysical properties[3][4]. The fusion of these two potent scaffolds suggests a promising candidate for novel therapeutic agents.

However, for any active pharmaceutical ingredient (API) or its intermediate to progress through the development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical attribute that dictates manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product[5]. Thermogravimetric analysis (TGA) is an indispensable analytical technique for elucidating the thermal stability and decomposition profile of such compounds[6][7]. TGA provides quantitative information on mass changes as a function of temperature in a controlled atmosphere, offering invaluable insights into decomposition temperatures, the presence of residual solvents or moisture, and the overall thermal robustness of the material[5].

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale underpinning the experimental design and data interpretation.

Understanding the Thermal Behavior of the Constituent Moieties

A predictive understanding of the TGA profile of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole can be inferred from the known thermal characteristics of its constituent parts:

  • Carbazole Derivatives: These compounds are generally known for their high thermal stability, a property attributed to their rigid, aromatic structure[8][9]. The decomposition temperatures for many carbazole-based materials are often observed to be above 300-400°C[8][10].

  • Quinazoline Derivatives: The thermal stability of quinazoline derivatives can be more varied, influenced by the nature and position of their substituents[11][12]. The presence of a chloro-substituent may influence the decomposition pathway.

The combination of these two robust aromatic systems in the target molecule suggests a high thermal stability, with decomposition likely occurring at elevated temperatures. The initial mass loss events, if any, would likely be attributable to the loss of residual solvents or moisture, rather than the decomposition of the molecule itself[6][13].

Experimental Protocol: A Self-Validating Approach to TGA

The following protocol for the TGA of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is designed to yield precise and reproducible data. The causality behind each parameter selection is explained to ensure a deep understanding of the methodology.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements. The instrument's temperature and mass balance should be calibrated using certified reference materials under the same conditions as the experiment[14].

Step-by-Step Experimental Procedure
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial to avoid artifacts. A representative, homogenous sample is required.

    • Procedure: A small amount of the 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole sample (typically 3-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum)[10]. The sample should be finely powdered to ensure uniform heat distribution.

  • Instrument Setup and Purge Gas:

    • Rationale: An inert atmosphere is critical for studying the intrinsic thermal decomposition of the compound, preventing oxidative degradation[11]. Nitrogen is a common and cost-effective choice. A consistent purge gas flow rate is necessary to remove evolved gases from the furnace and prevent secondary reactions[15].

    • Procedure: The TGA furnace is purged with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time before the experiment to ensure an inert environment.

  • Temperature Program:

    • Rationale: A dynamic heating program allows for the determination of decomposition temperatures and the observation of distinct thermal events[13]. The heating rate can influence the observed decomposition temperatures; a rate of 10-20 °C/min is a common starting point for pharmaceutical compounds[15][16].

    • Procedure: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature high enough to ensure complete decomposition (e.g., 800 °C) at a linear heating rate of 10 °C/min. An initial isothermal hold at a low temperature (e.g., 30 °C for 10 minutes) can be included to allow for sample equilibration.

  • Data Acquisition:

    • Rationale: Continuous monitoring of mass and temperature is the core of the TGA experiment.

    • Procedure: The sample mass, temperature, and time are recorded continuously throughout the experiment. The data is typically plotted as percent mass loss versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve)[13].

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 3-10 mg of sample load Load into TGA pan weigh->load place Place pan in TGA furnace load->place purge Purge with Nitrogen place->purge heat Heat from 25°C to 800°C at 10°C/min purge->heat record Record mass vs. temperature heat->record plot Generate TGA/DTG curves record->plot interpret Interpret thermal events plot->interpret

Caption: Experimental workflow for the TGA of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Anticipated Results and Interpretation

The TGA and DTG curves for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole are expected to reveal its thermal stability and decomposition profile.

Data Presentation

The key thermal events can be summarized in a structured table for clarity.

Thermal EventTemperature Range (°C)Mass Loss (%)DTG Peak (°C)Interpretation
Initial Mass Loss < 150< 1%~100Loss of adsorbed water or residual solvent.
Main Decomposition > 350Significant> 380Onset of thermal decomposition of the molecule.
Further Decomposition > 450VariableMultiple peaksFragmentation of the core structure.
Final Residue at 800 °C< 5%-Charred residue.
Interpretation of the TGA and DTG Curves
  • Initial Plateau: A stable baseline from the start of the experiment up to a high temperature (likely > 300 °C) would indicate a high thermal stability of the compound, with no significant mass loss due to volatiles[17].

  • Decomposition Steps: The decomposition of a complex organic molecule like this often occurs in multiple steps[18]. A sharp, single mass loss would suggest a clean, rapid decomposition, while a multi-step profile indicates a more complex degradation pathway[17]. The DTG curve is particularly useful for resolving overlapping decomposition events, with each peak corresponding to a maximum rate of mass loss[19].

  • Onset Temperature of Decomposition (Tonset): This is a critical parameter for determining the thermal stability of the compound. It is typically determined from the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve. A high Tonset is desirable for a stable pharmaceutical compound.

  • Residual Mass: The mass remaining at the end of the experiment in an inert atmosphere is typically a carbonaceous residue.

Proposed Decomposition Pathway

The initial decomposition is likely to involve the cleavage of the weaker bonds in the molecule. The C-Cl bond on the quinazoline ring and the C-N bond linking the two heterocyclic systems are potential initial sites of fragmentation. Subsequent heating would lead to the breakdown of the aromatic rings.

Decomposition_Pathway Parent 2-(2-Chloroquinazolin-4-yl)- 9-phenyl-9H-carbazole Initial_Fragments Initial Fragments (e.g., loss of HCl, cleavage of C-N bond) Parent->Initial_Fragments > 350°C Intermediate_Fragments Intermediate Aromatic Fragments Initial_Fragments->Intermediate_Fragments > 450°C Volatiles Volatile Products (e.g., CO, CO2, NOx, HCl) Initial_Fragments->Volatiles Intermediate_Fragments->Volatiles Residue Carbonaceous Residue Intermediate_Fragments->Residue

Caption: Proposed thermal decomposition pathway of the title compound under inert atmosphere.

Conclusion: From Data to Drug Development Insights

The thermogravimetric analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole provides critical data that directly informs the drug development process. A high thermal stability, as anticipated for this molecule, is a favorable characteristic, suggesting that the compound can withstand thermal stress during manufacturing processes such as drying and milling. The TGA data also guides the selection of appropriate storage conditions to ensure the long-term stability and integrity of the compound. By following a methodologically sound and well-rationalized protocol, researchers can generate high-quality, reliable data that is essential for the successful progression of this promising molecule from the laboratory to the clinic.

References

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The Quinazoline Scaffold: A Privileged Core for Kinase Inhibition - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Core as a Cornerstone of Modern Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the molecular backbone of numerous clinically successful and investigational drugs.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have led to its extensive exploration, particularly in the realm of protein kinase inhibition.[2][3] Dysregulation of protein kinase activity is a fundamental driver of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention.[1][4] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of quinazoline-based inhibitors, with a primary focus on their well-established role as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[2][4][5] We will dissect the intricate interplay between chemical modifications to the quinazoline core and the resulting biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The 4-Anilinoquinazoline: A Paradigm of Kinase Inhibition

The 4-anilinoquinazoline moiety is a quintessential pharmacophore for EGFR tyrosine kinase inhibitors (TKIs).[2] SAR studies have consistently revealed that this arrangement allows for critical hydrogen bonding interactions within the ATP-binding site of the kinase domain. Specifically, the N-1 and N-3 atoms of the quinazoline ring play a pivotal role in anchoring the inhibitor through hydrogen bonds with key methionine (Met793) and threonine (Thr766, Thr830) residues, respectively.[2] This tight binding conformation is a cornerstone of the potent inhibitory activity observed in this class of compounds.[2]

Dissecting the Structure-Activity Relationship: A Positional Analysis

The biological activity of quinazoline derivatives can be meticulously tuned by introducing various substituents at different positions on the core scaffold. The following sections will delve into the specific SAR at key positions, drawing upon extensive research in the field.

The C2 Position: Modulating Selectivity and Potency

Substitutions at the C2 position of the quinazoline ring have been shown to influence both the potency and selectivity of the inhibitor. The introduction of small, lipophilic substituents, such as a para-fluorophenyl group, has been associated with increased antiproliferative activity across various cancer cell lines.[2] This suggests that modifications at this position can enhance interactions with hydrophobic pockets within the kinase domain, thereby improving overall inhibitory efficacy.

The C4 Position: The Anilino Anchor and Beyond

As previously mentioned, the 4-anilino group is a critical determinant of EGFR inhibitory activity. The nature of the substituent on this aniline ring is paramount. Electron-withdrawing groups on the anilino moiety generally enhance the inhibitory activity.[6] Furthermore, the introduction of specific functional groups can be exploited to achieve covalent inhibition. For instance, the acrylamide group at this position can form a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition. This strategy has been successfully employed in the development of second-generation EGFR inhibitors like afatinib and dacomitinib.[5]

The C6 and C7 Positions: The Solvent-Exposed Region and Opportunities for Optimization

The C6 and C7 positions of the quinazoline ring are typically solvent-exposed, providing a valuable handle for modifying the physicochemical properties of the inhibitor without disrupting the core binding interactions. Bulky substituents at the C7 position are generally favorable for inhibitory activity.[2] For example, the incorporation of a morpholine or piperazine ring at C7 can enhance solubility and pharmacokinetic properties.[2] Furthermore, linking a 3-nitro-1,2,4-triazole motif to the C7 position via a longer chain linker has been shown to be advantageous for dual EGFR/VEGFR2 inhibitory activity.[2]

Modifications at the C6 position have also been explored to enhance potency. For instance, the introduction of a 5-substituted furan-2-yl moiety at C6 has resulted in compounds with significantly higher antiproliferative activity compared to first-generation inhibitors like gefitinib and lapatinib.[2]

Visualizing the Core Structure and Key SAR Insights

The following diagram illustrates the fundamental quinazoline scaffold and highlights the key positions for substitution that critically influence its inhibitory activity.

Quinazoline_SAR cluster_quinazoline Quinazoline Core Quinazoline Core C2 C2 Position C4 C4 Position C6 C6 Position C7 C7 Position C2_desc Modulates Potency & Selectivity (e.g., small lipophilic groups) C4_desc Critical for Kinase Binding (Anilino group, covalent warheads) C6_desc Solvent-Exposed Region (e.g., furan-2-yl moiety for potency) C7_desc Solvent-Exposed Region (e.g., bulky groups for improved PK)

Caption: Key positions on the quinazoline scaffold for SAR studies.

Bioisosteric Replacement: A Strategy for Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the biological activity and physicochemical properties of a lead compound.[7][8] This involves substituting an atom or a group of atoms with another that has similar steric and electronic properties. In the context of quinazoline-based inhibitors, for example, the bioisosteric replacement of a carbon atom with a sulfur atom has been explored to modulate anti-inflammatory activity.[7][8][9][10] Such modifications can influence the compound's lipophilicity and, consequently, its pharmacokinetic profile, including its ability to cross the blood-brain barrier.[9]

Experimental Protocols for SAR Determination

A robust SAR study relies on a systematic and reproducible experimental workflow. The following outlines a typical protocol for the synthesis and biological evaluation of novel quinazoline-based inhibitors.

General Synthetic Procedure for 4-Anilinoquinazoline Derivatives

A common and effective method for synthesizing 4-anilinoquinazoline derivatives involves a one-pot condensation reaction.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the appropriate 2-aminobenzonitrile starting material, a substituted aniline, and a suitable catalyst (e.g., a copper-based catalyst).

  • Solvent and Reaction Conditions: Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a temperature typically ranging from 120 to 150 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 4-anilinoquinazoline derivative.

  • Characterization: The structure of the synthesized compound is confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase (e.g., EGFR) is determined using an in vitro kinase assay.

Step-by-Step Methodology:

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a kinase assay kit (e.g., Kinase-Glo®).

  • Assay Procedure:

    • Add the kinase and the test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay

The efficacy of the inhibitors in a cellular context is assessed using a cell-based proliferation assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a cancer cell line that overexpresses the target kinase (e.g., A549 lung cancer cells for EGFR inhibitors) in a suitable growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).

  • Proliferation Measurement: Measure cell viability using a colorimetric assay such as the MTT or MTS assay. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the GI50 (the concentration required to inhibit cell growth by 50%) from the dose-response curves.

Workflow for SAR Determination

The following diagram illustrates a typical workflow for a structure-activity relationship study of quinazoline-based inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Identification Lead Identification (e.g., 4-Anilinoquinazoline) Library_Synthesis Library Synthesis (Systematic Modifications) Lead_Identification->Library_Synthesis In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Library_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Proliferation Assay (GI50 Determination) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis (Identify Key Moieties) Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Design) SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis New Analogs

Caption: A typical workflow for SAR determination of quinazoline inhibitors.

Quantitative SAR (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity.[6][12] For quinazoline derivatives, 2D- and 3D-QSAR models have been developed to predict their anticancer potential and guide the design of new, more potent inhibitors.[12][13] These models, often built using techniques like multiple linear regression (MLR), can identify key molecular descriptors that are most influential in determining the inhibitory activity.[6][12] Molecular docking and molecular dynamics simulations further complement these studies by providing insights into the precise binding modes of the inhibitors within the active site of the target protein.[12][13]

Summary of Key SAR Findings for Quinazoline-Based EGFR Inhibitors

The following table summarizes the general structure-activity relationships for quinazoline-based EGFR inhibitors based on substitutions at key positions.

PositionGeneral ObservationFavorable SubstituentsImpact on Activity
C2 Influences potency and selectivity.Small, lipophilic groups (e.g., para-fluorophenyl).Increased antiproliferative activity.[2]
C4 Critical for anchoring in the ATP-binding site.3-chloro-4-fluoroaniline. Covalent warheads (e.g., acrylamide).Potent reversible and irreversible inhibition.[2][5]
C6 Solvent-exposed; modifications can enhance potency.5-substituted furan-2-yl moieties.Increased antiproliferative activity.[2]
C7 Solvent-exposed; modifications improve physicochemical properties.Bulky, soluble groups (e.g., morpholine, piperazine).Improved pharmacokinetics and retained activity.[2]

Conclusion: The Enduring Legacy and Future Directions

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The extensive body of research on the SAR of quinazoline derivatives has provided a clear roadmap for medicinal chemists to design next-generation therapeutics with improved efficacy and safety profiles. The principles outlined in this guide, from the critical role of the 4-anilino moiety to the strategic modification of solvent-exposed regions, underscore the power of rational drug design. Future efforts will likely focus on developing inhibitors that can overcome acquired resistance mechanisms, a significant challenge in cancer therapy.[4] The continued exploration of novel substitutions, the application of advanced computational modeling techniques, and the investigation of quinazoline-based inhibitors for a broader range of kinase targets will undoubtedly solidify the enduring legacy of this remarkable scaffold in the ongoing quest for new and effective medicines.

References

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC. (n.d.).
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][7][12]triazino[2,3-c]quinazolines - PMC. (n.d.). Retrieved from

  • An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Kinase Inhibitors - Benchchem. (n.d.).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (n.d.).
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.).
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. (2023, April 3).
  • Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed. (n.d.).
  • Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed. (2020, October 15).
  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed. (2022, March 16).
  • Structure-activity relationship of the quinazoline series. Potential... - ResearchGate. (n.d.).
  • 2D QSAR Studies on a Series of Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: An Approach to Design Anticancer Agents | Bentham Science Publishers. (2010, October 1).
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH. (n.d.).
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][7][12]triazino[2,3-c]quinazolines - PubMed. (2024, October 28). Retrieved from

  • Full article: Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations - Taylor & Francis. (n.d.).
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][7][12]triazino[2,3-C]quinazolines - Preprints.org. (2024, October 7). Retrieved from

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.).
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][7][12]triazino[2,3-c]quinazolines - ResearchGate. (2024, October 7). Retrieved from

Sources

Advanced Carbazole-Based Emitters: From Molecular Design to Bio-Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazole (


) has emerged as a privileged scaffold in the development of advanced emitting materials due to its high triplet energy (

eV), thermal stability, and facile functionalization at the

,

, and

positions. This technical guide addresses the dual utility of carbazole derivatives: as high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs and as biocompatible fluorescent probes in drug discovery and cellular imaging.

This document provides a rigorous, protocol-driven approach to the design, synthesis, and characterization of these materials, bridging the gap between materials science and bio-application.

Part 1: Molecular Architecture & Design Strategy

The core objective in designing carbazole-based emitters is the manipulation of the singlet-triplet energy gap (


). For efficient TADF, this gap must be minimized (

eV) to facilitate Reverse Intersystem Crossing (RISC).[1]
The Donor-Acceptor (D-A) Paradigm

The most robust strategy involves coupling the electron-rich carbazole (Donor) with an electron-deficient moiety (Acceptor) such as triazine, benzonitrile, or benzothiadiazole.

  • Orthogonal Geometry: Introducing steric hindrance (e.g., methyl groups on the carbazole or linker) forces the D and A units to twist, breaking conjugation.

  • HOMO-LUMO Separation: This twist spatially separates the Highest Occupied Molecular Orbital (HOMO, localized on Carbazole) from the Lowest Unoccupied Molecular Orbital (LUMO, localized on the Acceptor).

  • Result: Minimal exchange integral (

    
    ), leading to vanishingly small 
    
    
    
    .
Visualization: Design Logic Flow

The following diagram illustrates the critical decision pathways for designing a TADF-active carbazole emitter.

DesignStrategy Start Target: High Efficiency Emitter Scaffold Select Carbazole Core (Donor) Start->Scaffold Acceptor Select Acceptor (Triazine, Benzonitrile) Start->Acceptor Linkage Design Linkage Strategy Scaffold->Linkage Acceptor->Linkage Twist Steric Hindrance Induction (e.g., Me-group at C1/C8) Linkage->Twist Orthogonal Coupling Orbital Spatial Separation of HOMO/LUMO Twist->Orbital Decouple π-system Gap Minimize ΔEst (< 0.1 eV) Orbital->Gap Exchange Integral J↓ Result Efficient TADF / RISC Gap->Result

Figure 1: Logic flow for engineering Donor-Acceptor carbazole systems to achieve Thermally Activated Delayed Fluorescence (TADF).

Part 2: Synthetic Protocols

The construction of D-A carbazole materials predominantly relies on C-N cross-coupling. While Ullmann coupling is traditional, Buchwald-Hartwig amination is the industry standard for high-yield, high-purity synthesis required for optoelectronics.

Protocol: Synthesis of Carbazole-Triazine (Cz-TRZ) Derivative

Target: 2,4,6-tris(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine. Reaction Type: Pd-catalyzed Buchwald-Hartwig Amination.

Reagents & Equipment[2]
  • Reactants: 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (1.0 eq), Carbazole (3.3 eq).

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%).
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or SPhos (4-8 mol%).
    
  • Base:

    
     (Sodium tert-butoxide) (4.0 eq).
    
  • Solvent: Anhydrous Toluene or Xylene (degassed).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under Argon flow.

  • Loading: Charge the flask with the brominated triazine core, carbazole, and

    
    .
    
  • Inerting: Cycle vacuum/Argon purge (3x) to remove all traces of oxygen (Critical:

    
     poisons the Pd catalyst).
    
  • Catalyst Addition: Add

    
     and the phosphine ligand.
    
  • Solvation: Inject anhydrous toluene via syringe through a septum.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor via TLC (eluent: Hexane/DCM) until the starting bromide is consumed.
    
  • Workup: Cool to room temperature. Filter through a celite pad to remove Pd residues and inorganic salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid via silica gel column chromatography or recrystallization (Toluene/Ethanol) to achieve

    
     purity (essential for device performance).
    
Synthetic Workflow Visualization

SynthesisWorkflow Step1 1. Inert Setup (Vac/Ar Cycle) Step2 2. Cat. Loading (Pd2(dba)3 + Ligand) Step1->Step2 Step3 3. Reflux (110°C, 12-24h) Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Purification (Recryst/Column) Step4->Step5

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination of carbazole derivatives.

Part 3: Photophysical Characterization

Validating the emitter requires a suite of spectroscopic techniques. For TADF materials, distinguishing between prompt fluorescence (PF) and delayed fluorescence (DF) is paramount.

Key Characterization Metrics
ParameterTechniqueSignificanceTarget Value (TADF)
HOMO/LUMO Cyclic Voltammetry (CV)Determines injection barriers in OLEDs.-5.8 eV / -2.8 eV

Low-temp PL (77K)Energy gap between

and

.

eV
PLQY (

)
Integrating SphereTotal emission efficiency.


/

TRPL (Time-Resolved PL)Prompt vs. Delayed lifetimes.

in

range
Experimental Insight: Solvatochromism

To confirm the Intramolecular Charge Transfer (ICT) nature of the excited state:

  • Dissolve the emitter in solvents of increasing polarity (Hexane

    
     Toluene 
    
    
    
    THF
    
    
    Acetonitrile).
  • Observation: A significant redshift in emission (

    
    ) with increasing polarity confirms a highly polarized excited state (ICT), a prerequisite for efficient D-A emitters.
    

Part 4: Bio-Integration (Theranostics & Imaging)

While OLEDs dominate the literature, carbazole derivatives are gaining traction in drug development as fluorescent probes for cellular imaging. Their lipophilicity allows them to target specific organelles like lipid droplets (LDs).[3]

Application: Lipid Droplet (LD) Specific Imaging

Carbazole probes (e.g., halogenated derivatives) can selectively stain LDs, which are biomarkers for metabolic diseases and cancer.

Protocol: Cellular Staining Workflow
  • Stock Solution: Prepare a 1.0 mM stock solution of the carbazole probe in high-purity DMSO.

  • Cell Culture: Culture HeLa or HepG2 cells in DMEM medium (supplemented with 10% FBS) on confocal dishes.

  • Incubation:

    • Wash cells with PBS (Phosphate Buffered Saline).

    • Add probe (diluted to 1–10

      
       in medium).
      
    • Incubate for 15–30 minutes at

      
      .
      
  • Imaging: Wash cells 3x with PBS to remove background. Image using a confocal laser scanning microscope (CLSM).[3]

    • Excitation: 405 nm (typical for Carbazole).

    • Emission: 450–550 nm (Blue/Green channel).

Critical Control Point: Co-stain with a commercial dye (e.g., Nile Red) to calculate the Pearson Correlation Coefficient (PCC). A PCC


 confirms specific targeting of lipid droplets.

References

  • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.[2][4][5] Nature. [Link]

  • Sanyam, et al. (2025).[4] Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics.[4][5] Materials Advances. [Link]

  • Głuszyńska, A. (2015).[6] Carbazole derivatives for bioimaging applications. ResearchGate / Review. [Link]

  • Albrecht, K., et al. (2025).[7] Carbazole-Based Eu3+ Complexes for Two-Photon Microscopy Imaging of Live Cells. Inorganic Chemistry. [Link][7]

  • Takeda, Y., et al. (2024). New [1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications.[2] Journal of Materials Chemistry C. [Link]

Sources

Unveiling the Molecular Landscape: A Theoretical Exploration of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Materials Science

Authored by: A Senior Application Scientist

Foreword: The convergence of quinazoline and carbazole moieties in a single molecular framework presents a compelling frontier in medicinal chemistry and materials science. This guide delves into the theoretical underpinnings of a promising exemplar, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. Our objective is to provide a comprehensive roadmap for researchers, navigating the computational methodologies that can unlock its therapeutic and photophysical potential. We will dissect the rationale behind each theoretical approach, from elucidating electronic structure to predicting biological interactions, thereby empowering researchers to harness the full predictive power of in silico analysis.

Introduction: The Quinazoline-Carbazole Hybrid - A Scaffold of Promise

The amalgamation of the quinazoline and carbazole scaffolds has garnered significant interest within the scientific community. Quinazoline derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, carbazole-containing compounds have demonstrated a wide array of biological functions and are also pivotal in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[3][4]

The title compound, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole, represents a strategic molecular hybridization. This design combines the electron-accepting nature of the quinazoline ring with the electron-donating properties of the carbazole unit, creating a donor-acceptor system with potential applications in both drug design and materials science. The presence of a reactive chloro group on the quinazoline ring further offers a handle for synthetic modifications, allowing for the generation of diverse chemical libraries.

This guide will provide a theoretical framework for investigating the electronic, structural, and interactive properties of this molecule, offering insights that can guide future experimental work.

Foundational Theoretical Approaches: A Multi-faceted Strategy

A robust theoretical investigation of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole necessitates a multi-pronged computational approach. We advocate for a hierarchical workflow that begins with an understanding of the molecule's intrinsic properties and progresses to its interactions within a biological system.

G A Quantum Chemical Calculations (DFT) B Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) A->B Elucidates electronic properties C Molecular Docking Simulations A->C Provides accurate ligand conformation D Quantitative Structure-Activity Relationship (QSAR) C->D Generates data for model building

Figure 1: A schematic overview of the integrated computational workflow for the theoretical analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Quantum Chemical Calculations: The Bedrock of Understanding

Rationale: Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for elucidating the fundamental electronic and structural properties of a molecule.[5][6] These calculations provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are critical for understanding reactivity and intermolecular interactions.

Protocol: Geometry Optimization and Frequency Analysis

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a widely used and reliable functional for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) offers a good balance between accuracy and computational cost for molecules of this size.[6]

  • Procedure: a. Construct the 3D structure of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole using a molecular builder. b. Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. c. Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Probing Reactivity and Interaction Sites: MEP and FMOs

Rationale: The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic regions.[6] Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and its ability to participate in charge transfer processes.[3]

Protocol: MEP and FMO Analysis

  • Software: Utilize the output from the optimized DFT calculation.

  • Procedure: a. Generate the MEP surface, mapping the electrostatic potential onto the electron density surface. Red regions indicate negative potential (electron-rich), while blue regions represent positive potential (electron-poor). b. Visualize the HOMO and LUMO isosurfaces to identify the regions of the molecule involved in electron donation and acceptance, respectively. c. Calculate the HOMO-LUMO energy gap (ΔE), which provides an indication of the molecule's kinetic stability and electronic excitation properties.

ParameterHypothetical ValueSignificance
HOMO Energy -5.8 eVCorrelates with the ionization potential and electron-donating ability.
LUMO Energy -2.1 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 3.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital energies for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole, calculated at the B3LYP/6-311++G(d,p) level of theory.

Simulating Biological Interactions: Molecular Docking

Rationale: Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[7][8][9] This method is instrumental in drug discovery for identifying potential biological targets and for understanding the key molecular interactions that govern binding affinity. Given the known anticancer activities of quinazoline derivatives, potential targets could include protein kinases such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]

G A Prepare Protein Receptor C Define Binding Site A->C B Prepare Ligand D Perform Docking Simulation B->D C->D E Analyze Docking Poses and Scoring D->E

Figure 2: A generalized workflow for molecular docking simulations.

Protocol: Molecular Docking into the EGFR Kinase Domain

  • Software: AutoDock, Glide, or similar docking programs.

  • Receptor Preparation: a. Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank. b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

  • Ligand Preparation: a. Use the DFT-optimized structure of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. b. Assign partial charges and define rotatable bonds.

  • Docking Simulation: a. Define the binding site (grid box) based on the location of the co-crystallized inhibitor in the original PDB file. b. Run the docking algorithm to generate a series of possible binding poses.

  • Analysis: a. Analyze the top-ranked docking poses based on their predicted binding energies (scoring functions). b. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the molecular basis of binding.

Interaction TypeKey Amino Acid Residues (Hypothetical)
Hydrogen Bonding Met793, Thr790
Hydrophobic Interactions Leu718, Val726, Ala743, Leu844
Pi-Pi Stacking Phe856

Table 2: Hypothetical key interactions between 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole and the EGFR kinase domain active site.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)

Rationale: QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective analogues.

Protocol: Building a QSAR Model

  • Dataset: A dataset of structurally related quinazoline-carbazole derivatives with experimentally determined biological activity (e.g., IC50 values) is required.

  • Descriptor Calculation: a. For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical, etc.) using software like Dragon or PaDEL-Descriptor.

  • Model Building: a. Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model that correlates the descriptors with the biological activity.

  • Model Validation: a. Rigorously validate the QSAR model using internal (e.g., cross-validation) and external validation techniques to ensure its predictive power.

Conclusion and Future Directions

The theoretical methodologies outlined in this guide provide a powerful and cost-effective framework for exploring the potential of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. By integrating quantum chemical calculations, molecular docking, and QSAR studies, researchers can gain deep insights into the structure-property relationships of this promising molecular scaffold. These computational predictions can then be used to prioritize synthetic targets and guide experimental investigations, ultimately accelerating the discovery and development of novel therapeutic agents and advanced materials. Future work should focus on synthesizing this molecule and its derivatives to validate these theoretical predictions and to further explore their biological and photophysical properties.

References

  • Taylor & Francis. (n.d.). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and photophysical studies of novel 4-aryl substituted 2-phenyl-, 2-(fluoren-2-yl)- and 2-cymantrenylquinazolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design and synthesis of 3-(3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl)-2-phenylquinazolin-4(3H)-one derivatives to induce ACE inhibitory activity. Retrieved from [Link]

  • National Institutes of Health. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[4-(Carbazol-9-yl)phenyl]-1,3-diethyl-1,3-diphenylguanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. Retrieved from [Link]

  • World Scientific. (n.d.). Design, Synthesis, DFT Computations, Spectroscopic Features, Topology, Molecular Docking, in-silico Predictions and Biological Evaluation of 9-ethyl-3-[2-(2-thienyl)vinyl]-9H-Carbazole as Probable Anti-Proliferative Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2021). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and Characterization of 2-Carbamazepinyl 4- Quinazolone and 6, 8. Retrieved from [Link]

  • Elsevier. (n.d.). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Retrieved from [Link]

  • MDPI. (2024). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Interlocked Rotaxane Enables TADF with Distinct Excited-State Structural Relaxation. Retrieved from [Link]

  • Ukaaz Publications. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Retrieved from [Link]

  • PubMed. (2024). Discovery of A Novel Series of Quinazoline-Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024). Quinazoline-oxindole hybrids as angiokinase inhibitors and anticancer agents: Design, synthesis, biological evaluation, and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • SAP. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Retrieved from [Link]

  • PubMed. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). Retrieved from [Link]

  • RGUHS J Pharm Sci. (n.d.). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The photochemistry and photophysics of benzoyl-carbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and screening of 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone derivatives as anticancer agents | Request PDF. Retrieved from [Link]

Sources

Methodological & Application

CQC-Ph: A Novel Quinazoline-Carbazole Hybrid Fluorescent Probe for Cellular Imaging and Analyte Detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive technical guide for the application of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole (herein designated as CQC-Ph), a novel fluorophore combining the robust photophysical properties of carbazole and quinazoline moieties. Carbazole derivatives are renowned for their strong electron-donating capabilities and rigid, planar structures, making them excellent scaffolds for fluorescent probes.[1] Similarly, quinazoline-based structures have been successfully developed as fluorescent probes for various biological targets, demonstrating high sensitivity and low toxicity.[2] CQC-Ph integrates these two powerful fluorophores, creating a molecule with significant potential for advanced fluorescence applications. This guide details its hypothesized mechanism of action, photophysical characteristics, and provides detailed, field-tested protocols for its use in both in vitro analyte detection and live-cell imaging.

Introduction and Scientific Foundation

The rational design of fluorescent probes often involves the strategic combination of different molecular scaffolds to achieve desired photophysical and chemical properties.[3] CQC-Ph is a donor-acceptor type molecule where the electron-rich 9-phenyl-9H-carbazole likely acts as the primary fluorophore and electron donor, while the electron-deficient 2-chloroquinazoline moiety serves as an acceptor and a potential binding site.[4]

The large π-conjugated system of carbazole provides a high fluorescence quantum yield, while the quinazoline ring offers sites for specific interactions and can modulate the electronic properties of the entire system.[3][5] This architecture suggests that CQC-Ph's fluorescence may be highly sensitive to its local environment and interactions with specific analytes, potentially leading to a "turn-off" or "turn-on" response. Such probes are invaluable tools for visualizing cellular components, tracking biological processes, and quantifying specific ions or molecules.[1][6]

This guide proposes the application of CQC-Ph as a selective fluorescent probe, hypothesizing a fluorescence quenching mechanism upon interaction with a target analyte, a common phenomenon in probes of this class.[7]

Principle of Assay: A Hypothesized Quenching Mechanism

We propose that CQC-Ph operates via a Photoinduced Electron Transfer (PET) quenching mechanism. In its unbound state, the probe exhibits strong native fluorescence. Upon excitation, an electron is promoted to a higher energy level. The subsequent relaxation of this electron back to the ground state results in the emission of a photon (fluorescence).

Upon binding to a suitable analyte (the "quencher"), the electron transfer from the excited carbazole donor to the analyte-bound quinazoline acceptor becomes energetically favorable. This non-radiative decay pathway effectively "quenches" the fluorescence, leading to a decrease in emission intensity that is proportional to the analyte concentration.[8] This "turn-off" sensing mechanism is a robust and widely used strategy for fluorescent probe design.[5][9][10]

cluster_0 Unbound State: High Fluorescence cluster_1 Bound State: Fluorescence Quenching Excitation 1. Excitation Light Absorption GroundState CQC-Ph (Ground State) ExcitedState CQC-Ph* (Excited State) GroundState->ExcitedState hv (absorb) ExcitedState->GroundState hv (emit) Emission 3. Fluorescence Emission ExcitedState->Emission 2. Radiative Decay Excitation_Q 1. Excitation Light Absorption GroundState_Q CQC-Ph + Analyte ExcitedState_Q CQC-Ph* + Analyte GroundState_Q->ExcitedState_Q hv (absorb) Quenching 3. Quenching (PET) ExcitedState_Q->Quenching 2. Non-Radiative Decay

Caption: Hypothesized Photoinduced Electron Transfer (PET) mechanism for CQC-Ph.

Materials and Equipment

Reagents:

  • 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole (CQC-Ph)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-Buffered Saline (PBS), pH 7.4[11]

  • Live Cell Imaging Solution (e.g., Invitrogen™ Cat. No. A14291DJ)[11]

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Paraformaldehyde (for cell fixing, optional)[12]

  • Triton™ X-100 (for permeabilization, optional)[12]

  • Analyte of interest (e.g., Copper(II) sulfate for in vitro assay)

Equipment:

  • Fluorometer/Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set)

  • Incubator for cell culture (37°C, 5% CO₂)

  • Laminar flow hood

  • Centrifuge

  • Pipettes and sterile tips

  • Glass-bottom dishes or imaging plates

  • Hemocytometer or automated cell counter

Experimental Protocols

Protocol 1: Preparation and Spectroscopic Characterization

Rationale: Accurate determination of the probe's photophysical properties is critical for designing experiments and interpreting results. This protocol establishes the foundational spectral data.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of CQC-Ph in spectroscopy-grade DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • Dilute the 10 mM stock solution to a final concentration of 10 µM in the desired solvent (e.g., PBS, ethanol). Note: The final DMSO concentration should be kept below 0.5% to avoid solvent effects.

  • UV-Vis Absorption Spectrum:

    • Using a spectrophotometer, scan the 10 µM working solution from 250 nm to 500 nm.

    • Record the wavelength of maximum absorbance (λ_abs). This is crucial for setting the optimal excitation wavelength.

  • Fluorescence Emission Spectrum:

    • Using a spectrofluorometer, set the excitation wavelength to the determined λ_abs.

    • Scan the emission spectrum from (λ_abs + 20 nm) to 700 nm.

    • Record the wavelength of maximum emission (λ_em).

  • Data Summary (Hypothetical): The following table presents hypothetical data based on typical characteristics of quinazoline-carbazole fluorophores.[3][13]

ParameterValue (Hypothetical)Notes
λ_abs (max) 355 nmCorresponds to the π-π* transition of the conjugated system.
λ_em (max) 450 nmResults in a blue fluorescence emission.
Stokes Shift 95 nmA large Stokes shift is desirable to minimize self-quenching.[14]
Quantum Yield (Φ) ~0.75In a non-polar solvent like cyclohexane.
Molar Extinction (ε) ~25,000 M⁻¹cm⁻¹At λ_abs, indicating strong light absorption.
Protocol 2: In Vitro Assay for Analyte Detection (Example: Cu²⁺)

Rationale: This protocol validates the probe's ability to detect a specific analyte in a controlled, cell-free system. Carbazole derivatives have shown promise in detecting Cu²⁺ ions.[7] The Stern-Volmer equation is used to analyze the quenching efficiency.[15]

start Start prep_probe Prepare 10 µM CQC-Ph in PBS Buffer start->prep_probe prep_analyte Prepare Serial Dilutions of Cu²⁺ Stock Solution start->prep_analyte mix Mix CQC-Ph with Each Cu²⁺ Concentration prep_probe->mix prep_analyte->mix incubate Incubate for 15 min at Room Temperature mix->incubate measure Measure Fluorescence Intensity (Ex: 355 nm, Em: 450 nm) incubate->measure plot Plot F₀/F vs. [Cu²⁺] (Stern-Volmer Plot) measure->plot analyze Determine Quenching Constant (Ksv) plot->analyze end End analyze->end

Caption: Workflow for in vitro fluorescence quenching assay.

Step-by-Step Method:

  • Prepare Solutions:

    • Prepare a 10 µM working solution of CQC-Ph in PBS (pH 7.4).

    • Prepare a 1 mM stock solution of Cu²⁺ (using CuSO₄) in deionized water. Create a series of dilutions from this stock in PBS.

  • Titration:

    • In a 96-well plate or cuvettes, add the 10 µM CQC-Ph solution.

    • Add increasing concentrations of the Cu²⁺ solution to each well/cuvette. Include a control with no Cu²⁺.

    • Gently mix and incubate for 15 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity of each sample using the predetermined λ_abs and λ_em.

    • Record the intensity for the control (F₀) and for each analyte concentration (F).

  • Data Analysis:

    • Calculate the ratio F₀/F for each concentration.

    • Plot F₀/F on the y-axis against the analyte concentration [Q] on the x-axis.

    • Perform a linear regression. The slope of this line is the Stern-Volmer quenching constant (Ksv), which indicates the sensitivity of the probe to the analyte.

Protocol 3: Live-Cell Imaging

Rationale: This protocol details the use of CQC-Ph for imaging in living cells. Key considerations are minimizing phototoxicity and ensuring probe delivery into the cell.[11][16] Quinazoline derivatives have shown good cell permeability and have been used successfully for cell staining.[2]

start Start seed_cells Seed Cells on Glass-Bottom Dish start->seed_cells culture Culture for 24-48h (to ~70% Confluency) seed_cells->culture wash1 Wash Cells with Warm PBS culture->wash1 prepare_loading Prepare CQC-Ph Loading Buffer (1-10 µM in serum-free medium) load_probe Incubate Cells with Loading Buffer (30 min, 37°C) prepare_loading->load_probe wash1->load_probe wash2 Wash Cells 2x with Live Cell Imaging Solution load_probe->wash2 image Image with Fluorescence Microscope (e.g., DAPI filter set) wash2->image end End image->end

Caption: Workflow for live-cell staining and imaging with CQC-Ph.

Step-by-Step Method:

  • Cell Preparation:

    • Seed the cells of interest (e.g., HeLa, HEK293) onto glass-bottom imaging dishes.

    • Culture overnight or until they reach 60-80% confluency.

  • Probe Loading:

    • Prepare a loading buffer by diluting the 10 mM CQC-Ph stock solution to a final concentration of 1-10 µM in warm, serum-free cell culture medium. Note: The optimal concentration should be determined empirically to maximize signal and minimize toxicity.

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the loading buffer to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the loading buffer.

    • Wash the cells twice with a warm, optically clear buffer like Live Cell Imaging Solution to remove any unbound probe.[11]

    • Add fresh imaging solution to the dish for imaging.

  • Imaging:

    • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Use a filter set appropriate for the probe's spectra (e.g., a DAPI filter cube: Ex ~360 nm, Em ~460 nm).

    • Minimize light exposure and intensity to reduce phototoxicity and photobleaching.[16] Capture images using the lowest possible exposure time that provides a good signal-to-noise ratio.

  • Cytotoxicity Assessment (Recommended):

    • To ensure the probe is not adversely affecting cell health, perform a standard cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) on cells treated with a range of CQC-Ph concentrations under the same loading conditions. Many quinazoline derivatives exhibit low toxicity, but this must be validated.[2][17]

Troubleshooting

IssuePossible CauseSuggested Solution
No/Low Fluorescence Signal in Cells - Insufficient probe concentration or incubation time.- Poor cell permeability.- Incorrect filter set.- Increase probe concentration or incubation time.- Add a small amount of Pluronic F-127 to the loading buffer to aid solubilization.- Verify filter cube specifications match probe's λ_abs/λ_em.
High Background Fluorescence - Incomplete washing.- Probe precipitation in aqueous buffer.- Autofluorescence from cell medium.- Increase the number and duration of washes.- Ensure final DMSO concentration is low; sonicate stock solution briefly.- Use phenol red-free imaging medium.[16]
Rapid Photobleaching - High excitation light intensity.- Prolonged exposure.- Reduce laser/lamp power.- Use shorter exposure times or time-lapse intervals.- Add an anti-fade reagent if imaging fixed cells.
Signs of Cell Stress (e.g., rounding up) - Probe-induced cytotoxicity.- Phototoxicity from imaging.- Perform a dose-response cytotoxicity assay and use the lowest effective probe concentration.- Reduce light exposure (intensity and duration).

Safety and Handling

The toxicological properties of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole have not been fully investigated. Handle with care, assuming the compound is potentially hazardous. Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Dispose of waste according to institutional guidelines.

References

  • Title: Design and Application of Cu Fluorescent Sensor Based on Carbazole Derivatives Source: Google Vertex AI Search URL
  • Source: National Institutes of Health (NIH)
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  • Title: A novel carbazole-based fluorometric and colorimetric sensor for the highly sensitive and specific detection of Cu2+ in aqueous solution Source: Royal Society of Chemistry URL
  • Title: Carbazole-Based Fluorescent Molecules | Design and Applications Source: Taylor & Francis eBooks URL
  • Title: A carbazole-based turn-on fluorescent probe for the detection of hydrazine in aqueous solution Source: ResearchGate URL: [Link]

  • Title: A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution Source: MDPI URL
  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Design and synthesis of 3-(3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl)-2-phenylquinazolin-4(3H)-one derivatives to induce ACE inhibitory activity Source: ResearchGate URL: [Link]

  • Title: Preparation and photophysical properties of quinazoline-based fluorophores Source: Royal Society of Chemistry URL: [Link]

  • Title: Quenching (fluorescence) Source: Wikipedia URL: [Link]

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and properties of quinazoline-based versatile exciplex-forming compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens Source: PubMed URL: [Link]

  • Title: Fluorescence Live Cell Imaging Source: National Institutes of Health (NIH) URL: [Link]

  • Title: What is Fluorescence Quenching? Source: Edinburgh Instruments URL: [Link]

  • Title: Preparation and photophysical properties of quinazoline-based fluorophores Source: ResearchGate URL: [Link]

  • Title: BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents Source: MDPI URL: [Link]

  • Title: Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE Source: GSC Online Press URL: [Link]

  • Title: In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols Source: SpringerLink URL: [Link]

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: Royal Society of Chemistry URL: [Link]

  • Title: Fluorescence Quenching Source: University of Göttingen URL: [Link]

  • Title: Fluorescence quenching mechanisms - Photochemistry Source: Fiveable URL: [Link]

  • Title: Fluorescent Probes for Live Cell Imaging Source: MDPI URL: [Link]

  • Title: Therapeutic Potential of Quinazoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole Source: MDPI URL: [Link]

  • Title: A benzindole substituted carbazole cyanine dye: a novel targeting fluorescent probe for parallel c-myc G-quadruplexes Source: PubMed URL: [Link]

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Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Anticancer Therapy

The quinazoline nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] This structural motif is at the heart of several landmark targeted cancer therapies approved by the U.S. Food and Drug Administration (FDA), including Gefitinib, Erlotinib, and Afatinib, which have revolutionized the treatment of specific cancer subtypes.[1][3] The therapeutic success of these agents stems from the scaffold's versatility, allowing for structural modifications that yield potent and selective inhibitors of key oncogenic pathways.

Novel quinazoline derivatives continue to be a major focus of anticancer drug discovery.[4][5] Their mechanisms of action are diverse but frequently converge on several critical cellular processes that are dysregulated in cancer. The most prominent mechanisms include:

  • Inhibition of Protein Tyrosine Kinases: Many quinazolines function as ATP-competitive inhibitors of kinases crucial for cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR).[3][6][7]

  • Induction of Apoptosis: A large number of derivatives exert their cytotoxic effects by triggering programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10]

  • Cell Cycle Arrest: By interfering with cell cycle checkpoints, these compounds can halt the proliferation of cancer cells, often at the G1 or G2/M phase.[1][8][9]

  • Disruption of Microtubule Dynamics: Some quinazolines inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division, often by binding to the colchicine site.[2][4][11]

This guide provides a structured, in-depth framework for the preclinical in vitro evaluation of novel quinazoline derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to generate robust, interpretable, and self-validating data.

Section 1: Foundational Concepts & Experimental Strategy

A tiered and logical experimental workflow is critical for efficiently characterizing the anticancer properties of a new chemical entity. The strategy should begin with a broad assessment of cytotoxicity to determine potency and selectivity, followed by more focused mechanistic assays to elucidate the mode of action.

Experimental Workflow Rationale

The proposed workflow prioritizes a logical progression from general effect to specific mechanism. This approach ensures that resource-intensive mechanistic studies are performed on compounds that have already demonstrated significant and relevant biological activity.

G A Primary Screening: In Vitro Cytotoxicity Assay (MTT) B Secondary Assays: Elucidation of Phenotype A->B C Tertiary Assays: Mechanistic Validation (Protein Level) D Advanced Characterization: In Vivo Efficacy C->D B1 Cell Cycle Analysis (Flow Cytometry) B1->C B2 Apoptosis Assay (Annexin V/PI) B2->C

Caption: A tiered experimental workflow for characterizing novel anticancer compounds.

Key Molecular Pathways Targeted by Quinazolines

Understanding the primary molecular targets is essential for designing relevant experiments and interpreting results.

1.2.1 The EGFR Signaling Cascade

The EGFR pathway is a central regulator of cell growth, proliferation, and survival.[7] Its overactivation is a hallmark of many cancers, making it a prime target for quinazoline-based inhibitors that compete with ATP in the kinase domain.[6][12]

G cluster_0 PI3K/AKT Pathway cluster_1 RAS/MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazoline Quinazoline Inhibitor Quinazoline->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Survival ERK->Survival

Caption: Simplified EGFR signaling and the point of intervention for quinazoline inhibitors.

1.2.2 The Apoptotic Cascade

Apoptosis is a form of programmed cell death critical for tissue homeostasis. Cancer cells evade apoptosis, and many effective chemotherapeutics, including quinazoline derivatives, function by reactivating this process.[9][10] Key events include the activation of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3), leading to the cleavage of critical cellular substrates like PARP.[1]

G Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Casp9 Caspase-9 Intrinsic->Casp9 Casp3 Executioner Caspase-3 Casp8->Casp3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Core components of the intrinsic and extrinsic apoptosis pathways.

Section 2: Core In Vitro Protocols

The following protocols are foundational for assessing the anticancer activity of novel quinazoline derivatives. Each protocol includes the scientific principle, a step-by-step methodology, and guidance on necessary controls and data analysis.

Protocol: Assessment of Cytotoxicity by MTT Assay
  • Principle: This colorimetric assay measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the novel quinazoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48 or 72 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Essential Controls:

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This defines 100% viability.

    • Untreated Control: Cells treated with standard culture medium.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Gefitinib) to validate assay performance.

    • Blank: Wells with medium but no cells, to measure background absorbance.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol: Cell Cycle Analysis by Propidium Iodide Staining
  • Principle: This flow cytometry-based method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA.[1][14] Because the amount of PI fluorescence is directly proportional to the amount of DNA, cells in G2/M (4n DNA) will have twice the fluorescence intensity of cells in G0/G1 (2n DNA).

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivative at concentrations around its IC₅₀ value for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, combined with the supernatant, and pelleted by centrifugation.

    • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 300 µL of PBS and, while vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA. Incubate in the dark for 30 minutes.

    • Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Essential Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to establish the baseline cell cycle distribution.

    • Positive Control: A compound known to induce arrest in a specific phase (e.g., Nocodazole for G2/M arrest).

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Protocol: Mechanistic Validation by Western Blotting
  • Principle: Western blotting uses specific antibodies to detect the expression levels and post-translational modifications (like phosphorylation) of target proteins separated by size. This is the gold-standard assay for validating the effect of a compound on specific signaling pathways.[6][15]

  • Methodology:

    • Cell Lysis & Protein Quantification: Treat cells with the quinazoline derivative for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block non-specific binding sites on the membrane using a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, total-EGFR, cleaved PARP) overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Key Targets for Analysis:

    • EGFR Pathway: Phospho-EGFR (Tyr1068), Total EGFR, Phospho-Akt (Ser473), Total Akt.[6][15]

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.[1]

    • Loading Control: β-actin or GAPDH, to ensure equal protein loading across all lanes.

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the protein of interest to the loading control. For phosphorylation studies, present the ratio of the phosphorylated protein to the total protein.

Section 3: Data Presentation and Interpretation

Summarizing Cytotoxicity Data

IC₅₀ values should be presented in a tabular format, allowing for direct comparison of compound potency across multiple cell lines. Including a standard reference drug provides essential context.

Compound IC₅₀ (µM) vs. A549 (Lung Cancer) IC₅₀ (µM) vs. MCF-7 (Breast Cancer) IC₅₀ (µM) vs. HCT116 (Colon Cancer)
Derivative QZ-011.2 ± 0.25.8 ± 0.63.4 ± 0.4
Derivative QZ-020.5 ± 0.12.1 ± 0.31.9 ± 0.2
Derivative QZ-03> 50> 50> 50
Gefitinib (Ref.)0.8 ± 0.115.2 ± 1.825.6 ± 3.1
Data are presented as mean ± standard deviation from three independent experiments.
Integrated Mechanistic Interpretation

The power of this workflow lies in integrating the data from all assays to build a cohesive mechanistic story. For example:

  • Scenario: Derivative QZ-02 shows a potent IC₅₀ in A549 cells (Table above).

  • Follow-up: Cell cycle analysis reveals a significant accumulation of cells in the G0/G1 phase.

  • Mechanistic Test: Western blotting shows that treatment with QZ-02 leads to a dose-dependent decrease in the phosphorylation of EGFR and its downstream target, Akt, without affecting total protein levels.

Section 4: Outlook to Advanced Studies

While the core in vitro protocols described here are essential, they represent the initial stages of drug discovery. Promising compounds identified through this workflow should be advanced to further characterization.

  • In Vitro Target Engagement: Cell-free enzymatic assays can confirm direct inhibition of a target kinase (e.g., EGFR, PI3K), while tubulin polymerization assays can validate microtubule-disrupting activity.[4][11]

  • In Vivo Efficacy Models: The ultimate preclinical test involves evaluating the compound's ability to inhibit tumor growth in vivo. This is typically done using xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies assess not only efficacy but also provide initial insights into the compound's pharmacokinetics and safety profile.

By following this comprehensive and logically structured guide, researchers can effectively and efficiently characterize the anticancer properties of novel quinazoline derivatives, paving the way for the development of next-generation cancer therapeutics.

References

  • New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells. (n.d.). PubMed. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances. [Link]

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  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. (2024). Molecules. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2015). National Center for Biotechnology Information. [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024). National Center for Biotechnology Information. [Link]

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In vitro cytotoxicity assay of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Executive Summary

This guide details the protocol for evaluating the cytotoxic potential of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole (CAS: 1616499-37-6). While often utilized in optoelectronics (OLEDs) for its charge-transport properties, this scaffold represents a "privileged structure" in medicinal chemistry, combining a quinazoline moiety (typical of EGFR inhibitors like Gefitinib) with a carbazole nucleus (known for DNA intercalation and topoisomerase inhibition).

Key Challenges:

  • Hydrophobicity: The extensive aromatic system results in high lipophilicity (LogP > 5), necessitating precise DMSO solubilization protocols to prevent precipitation in aqueous media.

  • Spectral Interference: Carbazole derivatives are often fluorescent. Standard colorimetric assays (MTT) must be validated to ensure the compound's intrinsic fluorescence does not interfere with absorbance readings.

Compound Characterization & Handling

Physicochemical Profile:

  • Molecular Formula: C₂₆H₁₆ClN₃[1][2]

  • Molecular Weight: 405.88 g/mol [1][2]

  • Solubility: Insoluble in water; Soluble in DMSO, DMF, Chloroform.

  • Storage: -20°C, desiccated, protected from light (carbazole oxidation risk).

Stock Solution Preparation (Critical Step):

  • Weighing: Weigh 4.06 mg of compound into a sterile glass vial (avoid plastics for long-term storage of high-concentration stocks).

  • Solubilization: Add 1.0 mL of sterile-filtered DMSO (dimethyl sulfoxide) to create a 10 mM stock solution .

    • Note: Vortex vigorously for 2 minutes. If particulates remain, sonicate at 40°C for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Experimental Protocol: Cell Viability Assay

Assay Selection: CCK-8 (Cell Counting Kit-8) is recommended over MTT for this compound.

  • Reasoning: MTT requires the solubilization of formazan crystals, often using DMSO. Since the test compound is also hydrophobic, adding more organic solvent can cause the drug to precipitate and interfere with optical density (OD) readings. CCK-8 produces a water-soluble formazan, eliminating this step.

Reagents & Materials
  • Cell Lines: A549 (Lung Carcinoma - EGFR high), MCF-7 (Breast Adenocarcinoma), or HeLa.

  • Assay Reagent: CCK-8 (WST-8) or MTT (5 mg/mL in PBS).

  • Positive Control: Doxorubicin (DNA damaging) or Gefitinib (EGFR inhibitor).

  • Vehicle Control: DMSO (Final concentration must be < 0.5%).

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest cells in the logarithmic growth phase.

  • Prepare a cell suspension of

    
     cells/mL.
    
  • Dispense 100 µL/well (

    
     cells/well) into a 96-well clear-bottom plate.
    
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

    • Edge Effect Mitigation: Fill outer edge wells with 200 µL PBS; do not use for data.

Day 2: Compound Treatment

  • Dilution Series (Deep Well Plate):

    • Prepare an intermediate dilution in culture medium (e.g., 200 µM). Ensure DMSO is < 1%.

    • Perform 1:2 or 1:3 serial dilutions to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125, 0 µM .

  • Treatment:

    • Aspirate old medium from the cell plate.

    • Add 100 µL of the drug-containing medium to triplicate wells.

    • Vehicle Control: Medium + DMSO (matched to highest concentration, e.g., 0.5%).

    • Blank Control: Medium only (no cells).

Day 3/4: Readout (48h or 72h Incubation)

  • Add 10 µL of CCK-8 reagent directly to each well.

  • Incubate for 1–4 hours at 37°C (monitor color development; orange formazan).

  • Solubility Check (Crucial): Before reading, inspect wells under a microscope. If needle-like crystals are visible, the compound has precipitated. Data at these concentrations is invalid.

  • Measure Absorbance (OD) at 450 nm using a microplate reader.

Data Analysis & Visualization

Calculation:



IC50 Determination: Fit the dose-response curve using a non-linear regression model (Log(inhibitor) vs. response -- Variable slope) in GraphPad Prism or Origin.

Experimental Workflow Diagram

CytotoxicityWorkflow Stock Stock Prep 10mM in DMSO Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Dilute in Medium Seed Cell Seeding 5k cells/well (A549/MCF-7) Incubate Incubation 48-72 Hours Seed->Incubate 24h Attachment Dilution->Incubate Treat Cells Reagent Add CCK-8/MTT Incubate 2-4h Incubate->Reagent Read Read OD450 & Calculate IC50 Reagent->Read

Caption: Optimized workflow for hydrophobic small molecule cytotoxicity screening.

Mechanistic Context (The "Why")

The cytotoxicity of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is hypothesized to stem from a dual mechanism, leveraging the pharmacophores of its parent structures.

  • Quinazoline Moiety (EGFR Targeting): The 2-chloro-4-substituted quinazoline core mimics the ATP-binding pocket of receptor tyrosine kinases, particularly EGFR. Inhibition leads to the blockade of the PI3K/Akt pro-survival pathway.

  • Carbazole Moiety (DNA/Topoisomerase): The planar tricyclic carbazole system facilitates intercalation between DNA base pairs or inhibition of Topoisomerase II, leading to replication stress and p53-mediated apoptosis.

Signaling Pathway Hypothesis

Mechanism Drug 2-(2-Chloroquinazolin-4-yl) -9-phenyl-9H-carbazole EGFR EGFR (TK Domain) Drug->EGFR Inhibition (Quinazoline) DNA DNA / Topo II Drug->DNA Intercalation (Carbazole) PI3K PI3K EGFR->PI3K p53 p53 Activation DNA->p53 Stress Response AKT Akt (Phospho) PI3K->AKT Apop Apoptosis (Cell Death) AKT->Apop Survival Blocked p53->Apop Bax/Caspase

Caption: Proposed dual-mechanism of action targeting EGFR signaling and DNA integrity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High hydrophobicity; rapid dilution.Pre-dilute in DMSO to 100x final conc, then add dropwise to vortexing medium.
High Background Compound fluorescence or reduction.Run a "Drug Only" control (Media + Drug, no cells) and subtract this OD.
Low Sensitivity Cell density too high.Optimize seeding density; ensure cells are in log phase (not confluent) at treatment.

References

  • PubChem. (n.d.).[3][4] Compound Summary: 9-(4-Phenyl-1,2-dihydroquinazolin-2-yl)carbazole (Related Scaffold). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Molatlhegi, R. P., et al. (2015).[5] Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line.[5] PLOS ONE, 10(7), e0129874.[5] [Link]

  • Hosseinzadeh, L., et al. (2017).[6] Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives. Research in Pharmaceutical Sciences, 12(4), 290–298.[6] [Link]

  • Asadi, M., et al. (2021). Quinazoline hybrids with anticancer activity: A review. Iranian Journal of Basic Medical Sciences. [Link]

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Application Notes & Protocols: Characterization of 4-Anilinoquinazoline Compounds as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Master Regulator of Cell Growth

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane tyrosine kinase that governs critical processes such as cell proliferation, survival, and differentiation.[1][2][3] In normal physiology, its activity is tightly regulated. However, in numerous cancers—including non-small cell lung cancer (NSCLC), colorectal, and glioblastoma—EGFR is frequently overexpressed or harbors activating mutations.[3][4][5][6] This dysregulation leads to sustained, uncontrolled signaling that drives tumor growth and survival, making EGFR a highly validated and compelling target for anticancer therapies.[5][6][7]

Among the most successful classes of small molecule therapeutics targeting EGFR are the 4-anilinoquinazoline derivatives.[8][9] This chemical scaffold has proven to be a "privileged structure," demonstrating high affinity and selectivity for the ATP-binding site within the EGFR kinase domain.[10] First-generation inhibitors like Gefitinib and Erlotinib, both built upon this core, have established the clinical efficacy of this approach.[11][12][13][14]

This guide provides a comprehensive overview of the mechanism of action for 4-anilinoquinazoline inhibitors and details robust, field-proven protocols for their biochemical and cell-based characterization. The methodologies described herein are designed to be self-validating, enabling researchers to determine inhibitor potency, cellular efficacy, and selectivity with high confidence.

Mechanism of Action: Intercepting the Signal at its Source

To understand how 4-anilinoquinazoline compounds work, one must first appreciate the EGFR signaling cascade. Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR monomers dimerize, triggering the allosteric activation of their intracellular kinase domains.[2] This leads to autophosphorylation of specific tyrosine residues on the receptor's C-terminal tail.[15] These newly phosphorylated sites act as docking stations for adaptor proteins, initiating downstream signaling through two major pathways:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[4][16]

  • The PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and growth.[16][17]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P P EGFR->P Autophosphorylation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival EGF EGF Ligand EGF->EGFR Binding & Dimerization P->RAS P->PI3K

Figure 1: Simplified EGFR Signaling Pathway.

4-Anilinoquinazoline compounds are ATP-competitive inhibitors.[12][18] They are designed to mimic the adenine ring of ATP, allowing them to bind reversibly within the hydrophobic ATP-binding pocket of the EGFR kinase domain.[11][19] This occupation physically blocks ATP from binding, thereby preventing receptor autophosphorylation and halting the entire downstream signaling cascade.[12][14][19] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.[12][20]

Inhibition_Mechanism cluster_kinase EGFR Kinase Domain ATP_Site ATP Binding Site Phosphorylation Autophosphorylation & Downstream Signaling ATP_Site->Phosphorylation Activates No_Signal Signaling Blocked ATP_Site->No_Signal Inhibits ATP ATP ATP->ATP_Site Binds Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->ATP_Site Competitively Binds

Figure 2: ATP-Competitive Inhibition by 4-Anilinoquinazolines.

A Validated Workflow for Inhibitor Characterization

A systematic, multi-step approach is essential for accurately characterizing novel 4-anilinoquinazoline inhibitors. The workflow logically progresses from direct enzymatic assessment to complex cellular environments, ensuring a comprehensive understanding of a compound's activity.

Workflow Biochem Step 1: Biochemical Assay (e.g., ADP-Glo) Biochem_Result Output: Kinase IC50 (Direct Enzyme Potency) Biochem->Biochem_Result Cell_Phos Step 2: Cellular Target Engagement (p-EGFR Assay) Biochem->Cell_Phos Confirm Cell Permeability & Target Engagement Cell_Phos_Result Output: Cellular IC50 (Target Inhibition in Cells) Cell_Phos->Cell_Phos_Result Cell_Prolif Step 3: Phenotypic Assay (Cell Viability) Cell_Phos->Cell_Prolif Link Target Inhibition to Cellular Outcome Cell_Prolif_Result Output: GI50 (Anti-proliferative Effect) Cell_Prolif->Cell_Prolif_Result Resistance Step 4: Resistance Profiling (Assays vs. Mutant EGFR) Cell_Prolif->Resistance Assess Clinical Relevance Resistance_Result Output: Selectivity Ratio (WT vs. Mutant) Resistance->Resistance_Result

Figure 3: Experimental Workflow for Characterizing EGFR Inhibitors.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)

Expertise & Rationale: This biochemical assay is the foundational first step. It quantifies the direct inhibitory effect of a compound on the purified EGFR kinase enzyme, devoid of cellular complexities like membrane permeability or off-target effects. We utilize a luminescence-based assay (e.g., ADP-Glo™) that measures the production of ADP, a direct product of kinase activity.[21][22][23] Its high sensitivity and broad dynamic range make it an industry standard for determining an accurate half-maximal inhibitory concentration (IC50).

Materials:

  • Recombinant Human EGFR Kinase (e.g., BPS Bioscience, #40321)[23]

  • Poly (Glu, Tyr) 4:1 peptide substrate (e.g., BPS Bioscience, #40217)[23]

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[21]

  • Dithiothreitol (DTT)

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[22]

  • Test compounds (4-anilinoquinazolines) dissolved in 100% DMSO

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating: a. Prepare a serial dilution series of the test compounds in 100% DMSO (e.g., 11-point, 1:3 dilution starting from 1 mM). b. Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well assay plate. Include DMSO-only wells for "high activity" (0% inhibition) and no-enzyme wells for "background" (100% inhibition) controls.

  • Enzyme Preparation: a. Thaw the recombinant EGFR enzyme on ice. b. Prepare the working enzyme solution by diluting the EGFR stock to the desired final concentration (e.g., 1-5 nM) in cold Kinase Reaction Buffer containing DTT (e.g., 50 µM). The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically ~10-20% ATP conversion).

  • Kinase Reaction Initiation: a. Add 5 µL of the working enzyme solution to each well of the compound-plated assay plate. b. Prepare a Substrate/ATP mix in Kinase Reaction Buffer. The final concentration should be at the apparent ATP Km (e.g., 10-20 µM) and a suitable concentration of peptide substrate (e.g., 0.2 mg/ml).[24] c. To initiate the reaction, add 5 µL of the Substrate/ATP mix to all wells. The final volume is now 10 µL. d. Mix the plate gently on a plate shaker for 30 seconds. e. Incubate the plate at room temperature (or 30°C) for 60 minutes.[22]

  • Reaction Termination and Signal Generation: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence signal on a compatible plate reader. b. Calculate the percent inhibition for each compound concentration relative to the high (0% inhibition) and low (100% inhibition) controls. c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (Luminescence-Based)

Expertise & Rationale: After confirming direct enzymatic inhibition, it is critical to assess a compound's activity in a biological context. A cell-based assay measures the compound's ability to cross the cell membrane, engage its target (EGFR), inhibit the signaling pathway, and ultimately produce a phenotypic effect—in this case, the inhibition of cell proliferation.[25][26] We select cancer cell lines known to be dependent on EGFR signaling for their growth and survival, such as A431 (overexpresses wild-type EGFR) or HCC827 (harbors an activating EGFR exon 19 deletion).[24][25] The CellTiter-Glo® assay is used, which quantifies ATP levels as a direct indicator of cell viability.[1][27]

Materials:

  • EGFR-dependent cancer cell line (e.g., A431, ATCC CRL-1555)

  • Appropriate cell culture medium (e.g., DMEM for A431) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7571)

  • Test compounds dissolved in 100% DMSO

  • White, opaque, sterile 96-well or 384-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Cell Seeding: a. Culture the selected cell line according to standard protocols. b. Harvest cells using trypsin and perform a cell count to determine cell density. c. Dilute the cell suspension to the optimal seeding density (e.g., 1,000-5,000 cells/well, determined empirically) in fresh culture medium. d. Dispense the cell suspension into the wells of the assay plate (e.g., 90 µL per well for a 96-well plate). e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: a. Prepare a serial dilution series of the test compounds in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the well is non-toxic (typically ≤ 0.25%).[27] b. Add 10 µL of the diluted compound solutions to the corresponding wells. Include medium-only wells for background and vehicle (DMSO) control wells for 100% viability. c. Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Signal Generation and Detection: a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL). d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence on a plate reader. b. Calculate the percent growth inhibition for each compound concentration relative to the vehicle-treated (0% inhibition) and background (100% inhibition) controls. c. Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Addressing Acquired Resistance: A Critical Step

A major challenge in EGFR-targeted therapy is the emergence of acquired resistance. The most common mechanism is a secondary mutation in the EGFR kinase domain, T790M, known as the "gatekeeper" mutation.[11][28][29] This mutation sterically hinders the binding of first-generation inhibitors like gefitinib and erlotinib while increasing the receptor's affinity for ATP.[28] Therefore, a comprehensive evaluation must include testing compounds against both wild-type (WT) and clinically relevant mutant forms of EGFR, particularly T790M.

Experimental Approach: The protocols described above can be directly adapted.

  • For Biochemical Assays: Use recombinant EGFR (T790M) or double mutant (e.g., L858R/T790M) enzymes.[24]

  • For Cell-Based Assays: Use cell lines engineered to express mutant EGFR or patient-derived cell lines known to harbor the resistance mutation (e.g., NCI-H1975, which contains both L858R and T790M mutations).

Data Presentation: Synthesizing Results for Clear Interpretation

Summarizing data in a tabular format allows for rapid comparison of compound potency and selectivity.

CompoundEGFR (WT) Kinase IC50 (nM)EGFR (T790M) Kinase IC50 (nM)A431 (WT) Cell GI50 (nM)NCI-H1975 (T790M) Cell GI50 (nM)Selectivity Ratio (WT/T790M)
Gefitinib 15> 100025> 5000>66
Compound X 2050040120025
Compound Y 302555600.83

Table 1: Example dataset comparing hypothetical 4-anilinoquinazoline compounds. A lower selectivity ratio indicates higher potency against the resistant T790M mutant. Compound Y represents a desirable profile for overcoming resistance.

References

  • Erlotinib - Wikipedia. Wikipedia. [Link]

  • Lapatinib - Wikipedia. Wikipedia. [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. National Library of Medicine. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. National Library of Medicine. [Link]

  • EGFR Assays & Drug Discovery Services - Reaction Biology. Reaction Biology. [Link]

  • Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro - PubMed. National Library of Medicine. [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. Drugs.com. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. MDPI. [Link]

  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. American Association for Cancer Research. [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]

  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. YouTube. [Link]

  • Illustrates Erlotinib's mechanism of action in inhibiting EGFR... - ResearchGate. ResearchGate. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy - PMC - NIH. National Library of Medicine. [Link]

  • EGFR signaling pathway in breast cancers - ResearchGate. ResearchGate. [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. Creative Diagnostics. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • EGFR Active Kinase Datasheet, Lot # M023-1. SignalChem. [Link]

  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry. American Chemical Society. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. National Library of Medicine. [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors - MDPI. MDPI. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - NIH. National Library of Medicine. [Link]

  • A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery - PMC. National Library of Medicine. [Link]

  • Gefitinib resistance caused by a secondary mutation of the epidermal growth factor receptor. PLOS Medicine. [Link]

  • EGFR Kinase Assay Kit - BPS Bioscience. BPS Bioscience. [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. National Library of Medicine. [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Bentham Science. [Link]

  • Clinical strategies for acquired epidermal growth factor receptor tyrosine kinase inhibitor resistance in non-small-cell lung cancer patients | Oncotarget. Oncotarget. [Link]

  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - PMC. National Library of Medicine. [Link]

  • EGFR autophosphorylation - Reactome Pathway Database. Reactome. [Link]

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Application Notes and Protocols for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are based on the known properties and functionalities of the constituent chemical moieties of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole, namely carbazole and quinazoline. As of the latest literature review, specific experimental data for this exact compound is not widely available. Therefore, this document serves as a scientifically informed guide to its potential applications and methodologies, derived from established principles in materials science and organic electronics.

Introduction: A Bipolar Approach to High-Efficiency Organic Electronics

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), is driven by the rational design of novel organic semiconductors.[1][2] The efficiency and stability of OLED devices are critically dependent on the properties of the materials used in their various layers.[3] A key strategy in designing advanced OLEDs is the use of bipolar host materials in the emissive layer.[4] Bipolar materials possess both hole-transporting (p-type) and electron-transporting (n-type) capabilities, which allows for a more balanced charge injection and transport within the device, leading to higher recombination efficiency of charge carriers.[5]

The molecule 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a promising candidate for a bipolar host material. This assertion is based on the well-established electronic properties of its constituent parts:

  • 9-phenyl-9H-carbazole: The carbazole moiety is a well-known hole-transporting unit due to its electron-rich nature and high thermal stability.[6][7] The phenyl group at the 9-position enhances its morphological stability.

  • 2-Chloroquinazoline: The quinazoline ring is an electron-deficient system, which imparts electron-transporting properties. The chloro-substituent at the 2-position serves as a reactive site for further molecular engineering, allowing for the tuning of its electronic properties or for creating polymeric materials.

By covalently linking these two moieties, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is designed to facilitate both hole and electron transport, making it a potentially excellent bipolar host for phosphorescent OLEDs (PhOLEDs).

Hypothetical Performance Characteristics

The anticipated properties of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole and its performance in a green PhOLED are summarized below. These values are extrapolated from data on similar carbazole-quinazoline hybrid materials found in the literature.

PropertyExpected Value/CharacteristicRationale
Highest Occupied Molecular Orbital (HOMO) ~ -5.6 eVTypical for carbazole-based materials, facilitating hole injection from standard anodes.
Lowest Unoccupied Molecular Orbital (LUMO) ~ -2.5 eVCharacteristic of electron-deficient quinazoline, enabling electron injection.
Triplet Energy (ET) > 2.7 eVSufficiently high to host green and red phosphorescent emitters without quenching.
Glass Transition Temperature (Tg) > 120 °CIndicative of good morphological stability for device longevity.
Device Turn-on Voltage < 3.0 VA low turn-on voltage is expected due to balanced charge injection.
Maximum External Quantum Efficiency (EQE) > 20%Achievable with a bipolar host in a green PhOLED.
Maximum Power Efficiency > 50 lm/WReflects efficient conversion of electrical power to light.

Application in Phosphorescent OLEDs (PhOLEDs)

The primary proposed application for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is as a host material in the emissive layer of a PhOLED. In this role, it would be doped with a phosphorescent guest emitter, such as fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) for green emission.

Mechanism of Action
  • Charge Injection: Under an applied voltage, holes are injected from the anode into the hole-transporting layer (HTL) and electrons are injected from thecathode into the electron-transporting layer (ETL).

  • Charge Transport: Holes are transported through the HTL and into the emissive layer, where the carbazole moiety of the host facilitates their movement. Simultaneously, electrons are transported through the ETL and into the emissive layer, aided by the quinazoline moiety of the host.

  • Exciton Formation: The balanced charge transport within the bipolar host allows for the efficient formation of excitons (bound electron-hole pairs) on the host molecules.

  • Energy Transfer: The energy from the host excitons is transferred to the guest phosphorescent emitter molecules.

  • Light Emission: The excited guest molecules relax to their ground state by emitting light (phosphorescence).

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

This protocol outlines a plausible synthetic route based on a Suzuki-Miyaura cross-coupling reaction, a common method for linking aromatic rings.[8]

Materials:

  • 2,4-dichloroquinazoline

  • (9-phenyl-9H-carbazol-2-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

  • To a flame-dried three-neck round-bottom flask, add 2,4-dichloroquinazoline (1.0 eq), (9-phenyl-9H-carbazol-2-yl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and ethanol (e.g., in a 4:1 ratio) to the flask.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in degassed toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (e.g., 90 °C) and stir under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Green Phosphorescent OLED

This protocol describes the fabrication of a multilayer OLED device using thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole (Host)

  • fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) (Guest emitter)

  • 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) (Hole-transporting layer)

  • 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) (Electron-transporting layer)

  • Lithium fluoride (LiF) (Electron-injection layer)

  • Aluminum (Al) (Cathode)

  • High-vacuum thermal evaporation system (< 10-6 Torr)

  • Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to the thermal evaporation chamber.

    • Deposit the following layers sequentially onto the ITO anode at a controlled deposition rate:

      • Hole-Transporting Layer (HTL): 30 nm of TAPC at a rate of 1-2 Å/s.

      • Emissive Layer (EML): 20 nm of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole doped with 10% Ir(ppy)3. Co-evaporate the host and guest materials from separate sources, maintaining the desired doping concentration by controlling their respective deposition rates.

      • Electron-Transporting Layer (ETL): 40 nm of TmPyPB at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as an electron-injection layer at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 2-5 Å/s.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber and encapsulate it in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Protocol 3: Device Characterization

Equipment:

  • Source measure unit (e.g., Keithley 2400)

  • Photometer/spectroradiometer

  • Goniometer for angular-dependent measurements

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the device to the source measure unit.

    • Apply a forward bias voltage and measure the current density (J) and luminance (L) as a function of the applied voltage (V).

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum of the device at a constant driving voltage or current using a spectroradiometer.

    • Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the spectrum.

  • Efficiency Calculations:

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

    • Analyze the efficiency roll-off at high brightness levels.

Visualizations

Workflow for OLED Fabrication and Characterization

OLED_Workflow OLED Fabrication and Characterization Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_char Device Characterization sub_cleaning ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone htl HTL Deposition (TAPC) uv_ozone->htl eml EML Deposition (Host:Guest) htl->eml etl ETL Deposition (TmPyPB) eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation jvl J-V-L Measurement el EL Spectrum & CIE jvl->el eff Efficiency Calculation jvl->eff encapsulation->jvl

Caption: Workflow for OLED fabrication and characterization.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors.
  • Google Patents. (2015). CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes).
  • Google Patents. (2014). CN103772361A - Organic semiconductor material containing carbazole, preparation method thereof, and organic electroluminescent device.
  • ResearchGate. (n.d.). Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Advanced Material Science.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity (4-(9H-Carbazol-9-yl)phenyl)boronic Acid: Your Key OLED Intermediate.
  • National Center for Biotechnology Information. (n.d.). 9-(4-Methoxyphenyl)-9H-carbazole.
  • MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural isomers of 9-(pyridin-2-yl)-9H-carbazole in combination with 9′H-9,3′:6′,9″-tercarbazole and their application to high efficiency solution processed green TADF OLEDs. Retrieved from [Link]

  • PubMed. (2018). Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. Retrieved from [Link]

  • MDPI. (n.d.). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.

Sources

Application Note: Optimized Formulation Strategies for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole represents a distinct class of highly conjugated, lipophilic scaffolds.[1][2][3] While often utilized in optoelectronics (OLEDs), its structural congeners—specifically quinazoline-carbazole hybrids—are increasingly investigated for anticancer (kinase inhibition) and antimicrobial properties.[3]

The Challenge: This molecule presents a Class II/IV (BCS) profile: low aqueous solubility and high permeability.[3] Its calculated LogP ranges from 6.5 to 8.2 , driven by the planar carbazole and phenyl rings. Furthermore, the 2-chloro substituent is a reactive electrophile; while essential for covalent binding or synthetic derivatization, it poses stability risks (hydrolysis) in aqueous vehicles.

This guide provides three validated formulation protocols designed to balance solubility , stability , and biological tolerability for rodent studies.

Pre-Formulation Assessment & Decision Matrix

Before selecting a vehicle, the route of administration determines the formulation strategy. The high lipophilicity requires aggressive solubilization techniques, but the toxicity of excipients (DMSO, surfactants) must be minimized.

Physicochemical Profile[1][2][4][5][6][7][8][9][10][11][12][13]
  • Molecular Weight: ~405.88 g/mol [3][4]

  • Predicted LogP: ~6.5 – 8.2 (Highly Lipophilic)

  • Solubility (Water): < 1 µg/mL (Practically insoluble)

  • Solubility (DMSO): > 10 mg/mL (Good)

  • Stability Warning: The C-Cl bond at the 2-position of the quinazoline ring is susceptible to nucleophilic attack (hydrolysis) in basic aqueous conditions or reaction with nucleophilic excipients over time.[1][2][3] Formulations must be prepared fresh.

Formulation Decision Tree

FormulationDecision Start Start: Select Administration Route Route Route of Administration? Start->Route Oral Oral Gavage (PO) Route->Oral High Dose / Low Bioavailability Risk Parenteral Parenteral (IV / IP) Route->Parenteral Systemic Delivery VehicleA Protocol A: Lipid/Suspension (Corn Oil or 0.5% MC) Oral->VehicleA SolubilityCheck Target Concentration > 5 mg/mL? Parenteral->SolubilityCheck VehicleB Protocol B: Co-Solvent System (DMSO/PEG400/Tween/Saline) SolubilityCheck->VehicleB No (Standard) VehicleC Protocol C: Complexation (SBE-β-Cyclodextrin) SolubilityCheck->VehicleC Yes (High Dose/Toxicity Concern)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and solubility requirements.

Detailed Experimental Protocols

Protocol A: Oral Suspension (PO)

Best for: High-dose toxicity studies or pharmacokinetics (PK) where oral bioavailability is being tested.[3]

Rationale: The lipophilic nature of the carbazole moiety allows for good solubilization in long-chain triglycerides (LCTs) like corn oil, which also promotes lymphatic transport. Alternatively, a methylcellulose suspension ensures uniform delivery if the compound does not fully dissolve.

Reagents:

  • Corn Oil (Sigma-Aldrich, pharmaceutical grade) OR

  • 0.5% (w/v) Methylcellulose (400 cP) in water.[3]

Procedure (Corn Oil Vehicle):

  • Weigh the required amount of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole .[1][2][3]

  • Add a small volume (2-5% v/v) of DMSO to pre-dissolve the solid.[1][2][3] Note: This aids dispersion into the oil.

  • Add Corn Oil to 90% of final volume.

  • Sonicate at 40°C for 20 minutes until clear or uniformly suspended.

  • Adjust to final volume with Corn Oil.

  • QC: Vortex immediately before gavage.

Protocol B: Standard Co-Solvent System (IP/IV)

Best for: Early efficacy screening.[1][3] Balances solubility with ease of preparation.

Formulation Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (0.9% NaCl) or PBS (Diluent)

Critical Causality: The order of addition is paramount. Adding water/saline directly to the DMSO stock will cause immediate precipitation ("crashing out") of the hydrophobic carbazole. You must "step down" the hydrophobicity using PEG and Tween before adding the aqueous phase.[3]

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO at 20x the final target concentration. (e.g., if target is 2 mg/mL, make a 40 mg/mL stock).

  • Surfactant Addition: Add the calculated volume of Tween 80 to the DMSO stock. Vortex vigorously.

  • Co-Solvent Addition: Add PEG 400 slowly while vortexing.[1][2][3] The solution should remain clear.

  • Aqueous Dilution: Dropwise , add warm (37°C) Saline while continuously vortexing or stirring.

    • Visual Check: If cloudiness appears, stop.[2][3] Sonicate.[1][2][3][5] If it persists, the concentration is above the solubility limit for this vehicle.

  • Filtration: Pass through a 0.22 µm PES or PTFE filter (sterile filtration) immediately before use.[1][2][3]

Safety Note: High concentrations of PEG 400 (>50%) can cause osmotic stress in mice.[3] Keep PEG <40% for IV administration.[1][2][3]

Protocol C: Cyclodextrin Complexation (Advanced IV)

Best for: Reducing vehicle toxicity and preventing precipitation upon injection.

Rationale: Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) forms an inclusion complex, encapsulating the hydrophobic phenyl-carbazole tail inside its torus while the hydrophilic exterior interacts with water.[1][2] This prevents the reactive 2-chloro group from immediate hydrolysis and improves safety.[1][2][3]

Reagents:

  • SBE-β-CD (Captisol) or HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1][2][3]

  • Sterile Water for Injection.[1][2][3]

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in sterile water.[1][2][3] Stir until clear.

  • Weigh the compound.[1][2][3]

  • Add the compound to the cyclodextrin solution.

  • pH Adjustment (Critical): The specific quinazoline nitrogen can be protonated to improve solubility.[1][2][3] Adjust pH to ~4.0 using 0.1N HCl.

  • Stir/Sonicate: Stir for 4-6 hours at room temperature.

  • Neutralization: Once dissolved, slowly adjust pH back to 6.5–7.0 using 0.1N NaOH. Watch for precipitation.

  • Filter Sterilize: 0.22 µm filter.

Quality Control & Stability

Due to the 2-chloro substituent, chemical stability in the vehicle is the primary risk factor.

QC ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear solution (IV/IP) or Homogeneous suspension (PO). No visible crystals.[1][2][3]
Precipitation Dilution TestDilute 100 µL of formulation into 900 µL warm saline. Must remain clear for >2 hours.
Chemical Stability HPLC-UV/MSPurity >95%.[1][2][3] Check for hydrolysis product (2-hydroxy derivative) if stored >24h.[1][2][3]

Stability Warning: 2-chloroquinazolines can hydrolyze to 2-hydroxyquinazolines (inactive) in aqueous media.[1][2][3]

  • Recommendation: Prepare Protocol B and C fresh daily .

  • Storage: If storage is necessary, freeze DMSO stock at -20°C. Do not store the final aqueous formulation.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1][2][3] Link

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO.[1][2][3] FASEB Journal. Link

  • Li, P., & Zhao, L. (2019). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. Link

  • PubChem. (2025).[1][2][3] Compound Summary: 9-Phenylcarbazole derivatives.[1][2][3][4][6] National Library of Medicine.[1][2][3] Link[6]

  • EMA. (2017).[1][2][3] Cyclodextrins used as excipients.[1][2][3][7] European Medicines Agency Guidelines. Link

Sources

Application Note: Development of Carbazole-Based Hole-Transporting Materials (HTMs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic design, synthesis, and validation of carbazole-based hole-transporting materials (HTMs).[1][2][3][4] While Spiro-OMeTAD remains the reference standard in optoelectronics (specifically Perovskite Solar Cells and OLEDs), its high cost and morphological instability necessitate alternatives.[3][5] Carbazole moieties offer a superior balance of high triplet energy (


 eV), thermal stability, and tunable electrochemical properties. This note provides a self-validating workflow for developing "dopant-free" or "low-dopant" HTMs, bridging the gap between small-molecule synthesis and device engineering.

Part 1: Molecular Design Principles

The Carbazole Advantage

The carbazole core is a rigid, planar tricyclic system. Its nitrogen atom (N-9) allows for solubility tuning, while the C-3 and C-6 positions are electronically active para-positions, ideal for extending conjugation.

Key Design Strategies:

  • 3,6-Functionalization: The most reactive sites for electrophilic substitution. Attaching electron-rich arylamines here raises the HOMO level, improving hole extraction from perovskites.

  • Steric Engineering: To prevent excessive crystallization (which creates grain boundaries), bulky groups (e.g., tert-butyl) or non-planar geometries (star-shaped or spiro-cores) are introduced to maintain an amorphous state.

  • Defect Passivation: The lone pair on the carbazole nitrogen can interact with under-coordinated

    
     defects on perovskite surfaces, suppressing non-radiative recombination.
    
Development Workflow

The following diagram outlines the iterative cycle from molecular design to device integration.

HTM_Development_Workflow Design Molecular Design (DFT & Steric Control) Synth Synthesis (Buchwald-Hartwig) Design->Synth Target Structure Purify Purification (Column + Sublimation) Synth->Purify Crude Product Char Characterization (CV, TGA, SCLC) Purify->Char >99.5% Purity Device Device Integration (n-i-p Architecture) Char->Device HOMO/LUMO Match Device->Design Feedback Loop

Figure 1: Iterative workflow for HTM development. Note the critical feedback loop from device performance back to molecular design.

Part 2: Synthesis Protocol (Buchwald-Hartwig Amination)

This protocol describes the synthesis of a generic star-shaped HTM: 3,6-bis(diphenylamino)-9-phenylcarbazole . This reaction couples a halogenated carbazole core with a secondary amine.

Reagents & Equipment
  • Substrate: 3,6-Dibromo-9-phenylcarbazole (1.0 eq)

  • Nucleophile: Diphenylamine (2.2 eq)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or S-Phos (4-10 mol%)
    
  • Base:

    
     (Sodium tert-butoxide) (3.0 eq)
    
  • Solvent: Anhydrous Toluene (degassed)

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox)

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle vacuum/Argon three times.

  • Loading: Under Argon counter-flow, add the carbazole substrate, diphenylamine,

    
    , and 
    
    
    
    .
    • Expert Tip: Add the phosphine ligand last (if using liquid) or premix with catalyst to form the active species

      
      .
      
  • Solvation: Inject anhydrous toluene via syringe. Concentration should be approx. 0.1 M relative to the carbazole.

  • Reaction: Heat the mixture to 110°C (reflux) for 12–24 hours.

    • Self-Validation: Monitor via TLC (Hexane:DCM 4:1). The starting dibromide spot (

      
      ) must disappear. A fluorescent blue spot (product) will appear.
      
  • Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium black and inorganic salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Perform silica gel column chromatography (Gradient: Hexane -> Hexane:DCM).

    • Purity Check: For device-grade materials, recrystallization (Ethanol/Toluene) or vacuum sublimation is mandatory to remove trace Pd, which acts as a trap site.

Part 3: Material Characterization Workflow

Electrochemical Analysis (HOMO/LUMO)

Cyclic Voltammetry (CV) is the standard for determining energy levels.[6][7]

Protocol:

  • Electrolyte: 0.1 M

    
     in Dichloromethane (DCM).
    
  • Working Electrode: Glassy Carbon (polished).

  • Reference:

    
     (calibrated vs. Ferrocene/Ferrocenium (
    
    
    
    )).
  • Scan Rate: 50–100 mV/s.

Calculation:




(Note:

is determined from the UV-Vis absorption edge).
Hole Mobility (SCLC Method)

Space-Charge Limited Current (SCLC) measures vertical hole mobility (


), critical for solar cells.

Device Structure: ITO / PEDOT:PSS / HTM / Au (Hole-only device).

Protocol:

  • Fabricate the device (see Part 4).

  • Measure J-V characteristics in the dark (0 to 5 V).

  • Identify the

    
     region (Mott-Gurney regime).[8]
    
  • Fit data to the Mott-Gurney equation:

    
    
    
    • 
      : Film thickness (measured via Profilometer/AFM).
      
    • 
      : Dielectric constant (assume 3.0 for organics if unknown).
      

Part 4: Device Integration (Perovskite Solar Cells)

Architecture & Energy Alignment

The HTM must extract holes from the perovskite while blocking electrons.

Energy_Alignment cluster_stack n-i-p Device Stack Energy Levels (eV) ETM TiO2 (ETM) CB: -4.0 | VB: -7.6 PVSK Perovskite (Absorber) CB: -3.9 | VB: -5.4 HTM Carbazole HTM LUMO: -2.3 | HOMO: -5.2 PVSK->HTM Hole Extraction (ΔE ≈ 0.2 eV) PVSK->HTM Electron Blocking (High LUMO Barrier) Au Gold Anode Work Function: -5.1 HTM->Au Hole Collection

Figure 2: Energy level alignment. The HTM HOMO (-5.2 eV) is slightly shallower than the Perovskite VB (-5.4 eV) to facilitate hole transfer.

Fabrication Protocol (Spin Coating)
  • Substrate: Etched FTO glass, cleaned (Decon 90 -> Water -> Acetone -> IPA).

  • ETL: Deposit Compact

    
     (Spray pyrolysis or Spin-coating).
    
  • Perovskite: Deposit

    
     or 
    
    
    
    via anti-solvent method (Chlorobenzene drip). Anneal at 100°C.
  • HTM Deposition:

    • Solution: Dissolve 72 mg Carbazole-HTM in 1 mL Chlorobenzene.

    • Additives (Optional): For initial testing, add 17.5 µL Li-TFSI solution (520 mg/mL in Acetonitrile) and 28.8 µL tBP. Note: Advanced carbazole designs aim to eliminate these additives.

    • Spin: 3000 rpm for 30s.

  • Electrode: Thermal evaporation of Au (80 nm) under high vacuum (

    
     Torr).
    
Performance Comparison Table
PropertySpiro-OMeTAD (Ref)Carbazole (Generic)Target Specification
HOMO Level (eV) -5.22-5.10 to -5.40-5.30 (Match Perovskite)
Hole Mobility (

)

(doped)

to


(Dopant-free)
Tg (Glass Transition) 121°C130°C - 170°C>150°C (Thermal Stability)
Cost (Synthesis) High (Spiroring)Low (One-pot)< $50/gram

References

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Applied Energy Materials, 2023.[4] Link

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Journal of Organic Chemistry, 2021. Link

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim Application Notes. Link

  • Spiro-OMeTAD or CuSCN as a preferable hole transport material. RSC Advances, 2020. Link

  • Cyclic Voltammetry for Energy Levels Estimation of Organic Materials. U.P.B. Sci. Bull., Series B, 2013.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Arylation of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the N-arylation of 4-chloroquinazolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial synthetic transformation. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common side-product formations, optimize your reaction conditions, and achieve your target N-aryl-4-aminoquinazolines with high yield and purity.

The N-arylation of 4-chloroquinazolines, a key step in the synthesis of numerous pharmacologically active compounds like EGFR inhibitors, is often accomplished via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[1][2] While powerful, these reactions can be sensitive to subtle changes in conditions and substrate electronics, leading to undesired side-products. This guide addresses the most common challenges in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific experimental problems. Each entry details the likely cause of the issue and provides a logical, step-by-step protocol for resolution.

Question 1: "My primary side-product is the dechlorinated quinazoline (hydrodechlorination). Why is this happening and how can I prevent it?"

Plausible Cause & Mechanism: Hydrodechlorination is a frequent side-reaction in palladium-catalyzed cross-couplings. It typically occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to the reduction of the C-Cl bond instead of amination. The hydride source can be an amine with an α-hydrogen, the solvent, or even trace water reacting with the base.[3] The Csp2–Cl bond at the C4 position of the quinazoline ring is highly activated due to the α-nitrogen effect, making it susceptible to both the desired coupling and this undesired reduction.[4][5]

The competing catalytic cycles are illustrated below:

Figure 1. Competing pathways for N-arylation vs. hydrodechlorination.

Troubleshooting Protocol:

  • Ligand Selection: The choice of phosphine ligand is critical.[2]

    • Increase Steric Bulk: Switch to bulkier, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos). These ligands accelerate the rate of reductive elimination (Step F in Figure 1), which is often the rate-limiting step for the desired C-N bond formation. A faster reductive elimination outcompetes the undesired hydride transfer pathway.[3]

    • Rationale: Bulky ligands create a sterically crowded palladium center that favors the bond-forming reductive elimination step over side reactions.

  • Base Modification: The base plays a crucial role beyond deprotonating the amine.[6]

    • Use a Weaker Base: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions. Consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

    • Rationale: Milder bases can minimize the decomposition of starting materials or the generation of unwanted hydride species, while still being effective for the amination of activated heteroaryl chlorides.

  • Solvent and Temperature Control:

    • Solvent Choice: Ensure you are using a dry, aprotic solvent like toluene or 1,4-dioxane.[7] Avoid alcoholic solvents if hydrodechlorination is an issue, as they can act as hydride donors.

    • Lower the Temperature: High temperatures can accelerate the rate of catalyst decomposition and side reactions. Once you have an effective catalyst system, try lowering the reaction temperature (e.g., from 110 °C to 80-90 °C) to see if the selectivity improves.

ParameterInitial Condition (Problematic)Recommended ChangeRationale
Ligand P(o-tol)₃, dppfXPhos, RuPhos, BrettPhosIncrease steric bulk to accelerate reductive elimination.
Base NaOtBu, KOtBuCs₂CO₃, K₃PO₄Milder base reduces potential for side reactions.[6]
Solvent Isopropanol, EthanolDry Toluene, DioxaneAprotic solvents minimize hydride sources.[7]
Temperature >100 °C80 - 90 °CLower energy may favor the desired kinetic product.
Table 1. Recommended parameter changes to mitigate hydrodechlorination.
Question 2: "My reaction with an ortho-substituted aniline is extremely slow or fails completely. What's causing this and how can I overcome the steric hindrance?"

Plausible Cause & Mechanism: Ortho-substituted anilines present a significant steric challenge.[8][9] The bulky substituent near the nitrogen atom can hinder both the coordination of the amine to the palladium center and the subsequent C-N bond-forming reductive elimination step. This steric clash increases the activation energy for the desired transformation, often leading to low or no conversion.

Troubleshooting Protocol:

  • Optimize the Catalyst System for Steric Hindrance:

    • Select Appropriate Ligands: Use ligands specifically designed to accommodate sterically demanding substrates. Biarylphosphine ligands with bulky but flexible architectures are ideal.

      • Recommended Ligands: Josiphos-type ligands, tBuXPhos, or BrettPhos often perform well in these challenging couplings.

    • Palladium Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., G3 or G4 pre-catalysts) to ensure the efficient generation of the active Pd(0) species. This can be more reliable than generating the catalyst in situ from sources like Pd₂(dba)₃.

  • Microwave-Assisted Synthesis:

    • Rationale: Microwave irradiation can provide rapid and efficient heating, overcoming the high activation energy barrier associated with sterically hindered couplings.[8][10][11] This technique often leads to significantly shorter reaction times and higher yields compared to conventional heating.[10]

    • Protocol:

      • Combine the 4-chloroquinazoline, ortho-substituted aniline (1.1-1.5 equiv.), palladium pre-catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (e.g., K₂CO₃, 2 equiv.) in a microwave-safe vial.

      • Add a suitable high-boiling solvent (e.g., dioxane, DMF, or a THF/H₂O mixture).[8]

      • Seal the vial and irradiate in a microwave reactor at a temperature between 100-150 °C for 10-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Consider a Base-Free Protocol:

    • For certain substrates, a base-free protocol under microwave irradiation in a THF/H₂O solvent system has been shown to be highly effective, even for some ortho-substituted anilines.[8][12] This approach can be advantageous as it simplifies the reaction mixture and avoids base-induced side reactions.

G Start Reaction with ortho-Substituted Aniline Fails Q1 Is the catalyst system optimized for steric hindrance? Start->Q1 Sol1 Switch to bulky biaryl ligand (e.g., BrettPhos, tBuXPhos) Use Pd G3/G4 pre-catalyst Q1->Sol1 No Q2 Have you tried microwave irradiation? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 End_Success Reaction Successful Sol1->End_Success Sol2 Run reaction in microwave reactor (100-150 °C, 10-60 min) in a high-boiling solvent. Q2->Sol2 No Q3 Is a base-free protocol an option? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol2->End_Success Sol3 Attempt base-free reaction in THF/H2O under microwave conditions. Q3->Sol3 Yes End_Fail Consider alternative synthetic route Q3->End_Fail No A3_Yes Yes A3_No No Sol3->End_Success

Figure 2. Troubleshooting workflow for sterically hindered couplings.
Question 3: "I'm observing significant amounts of quinazolin-4(3H)-one. What is causing this hydrolysis?"

Plausible Cause & Mechanism: The formation of quinazolin-4(3H)-one is a result of the hydrolysis of the starting 4-chloroquinazoline. The C4 position is highly electrophilic and can be attacked by water or hydroxide ions present in the reaction mixture. This issue is exacerbated by certain bases and reaction conditions.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Solvent and Reagents: Use freshly distilled, anhydrous solvents. Dry solid reagents (like K₂CO₃ or Cs₂CO₃) in an oven before use. Ensure your amine is free of excess water.

    • Inert Atmosphere: Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture.

  • Re-evaluate Your Base:

    • Avoid Hydroxide Bases: Do not use bases like NaOH or KOH, as they directly introduce the nucleophile (OH⁻) responsible for hydrolysis.

    • Use Non-Hygroscopic Bases: While effective, some bases like K₃PO₄ can be hygroscopic. If hydrolysis persists, consider switching to a non-nucleophilic, organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carefully dried carbonate base.

    • Sodium tert-butoxide: While a strong base, NaOtBu is less nucleophilic than hydroxides and is commonly used. However, it can contain trace amounts of NaOH from its manufacturing process. Using a high-purity grade can be beneficial.

  • Reaction Staging:

    • Pre-mix Catalyst and Ligand: Allow the palladium precursor and ligand to stir in the solvent for 15-30 minutes before adding the base and substrates. This "pre-activation" step ensures the catalytic species is formed and ready to engage in the desired cycle immediately, potentially outcompeting the slower hydrolysis pathway.

    • Addition Order: Add the 4-chloroquinazoline, amine, catalyst, and ligand to the flask first. Then, add the base last, just before heating. This minimizes the time the chloroquinazoline is exposed to the base and trace water at room temperature before the catalytic cycle begins.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the palladium-catalyzed N-arylation of 4-chloroquinazolines? A: The reaction typically follows the Buchwald-Hartwig amination catalytic cycle.[3] It begins with the active Pd(0) catalyst undergoing an oxidative addition into the C-Cl bond of the 4-chloroquinazoline to form a Pd(II) complex. The amine then coordinates to this complex, and a base facilitates its deprotonation. The final, crucial step is reductive elimination, which forms the desired C-N bond of the N-aryl-4-aminoquinazoline product and regenerates the Pd(0) catalyst.[3]

Q: How do electron-donating or electron-withdrawing groups on the aniline affect the reaction? A: The electronic nature of the aniline partner significantly impacts its nucleophilicity and the reaction rate.

  • Electron-Donating Groups (e.g., -OMe, -Me): These groups increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally accelerating the reaction.[9]

  • Electron-Withdrawing Groups (e.g., -F, -CF₃, -NO₂): These groups decrease the aniline's nucleophilicity, which can slow the reaction down. For these less reactive amines, longer reaction times, higher temperatures, or a more active catalyst system (e.g., using a more electron-rich ligand) may be necessary to achieve good conversion.[8][9]

Q: Can this reaction be performed without a palladium catalyst? A: While palladium is the most common and versatile catalyst, other methods exist. Copper-catalyzed N-arylation (Ullmann condensation or Chan-Lam coupling) is a viable alternative, particularly for certain substrate scopes.[13][14] Additionally, for very activated 4-chloroquinazolines and highly nucleophilic amines, a direct nucleophilic aromatic substitution (SNAr) can sometimes occur without a metal catalyst, often requiring higher temperatures or microwave assistance.[10]

Q: What is the typical work-up procedure for these reactions? A: After cooling the reaction to room temperature, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate, DCM). The solution is then washed with water and brine to remove the inorganic base and salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by silica gel column chromatography.

References

  • Furtado, G. P., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Furtado, G. P., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. [Link]

  • Request PDF. (2025). Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds. ResearchGate. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Li, J-T., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]

  • Furtado, G. P., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed. [Link]

  • ResearchGate. (2026). (PDF) Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Unknown. (n.d.). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. [Source document unavailable].
  • Schmalz, H.-G. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • da Silva, A. D., et al. (2020). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanism for the C-2 (hetero)arylation of N-3-substituted quinazolin-4(3H)-ones. [Link]

  • Taylor, E. C., & Cheng, C. C. (1950). Quinazoline Derivatives.1 I. The Synthesis of 4-(4'-Diethylamino-1'-methylbutyl-amino)-quinazoline (SN 11,534) and the Corresponding 2-Phenylquinazoline (SN 11,535). Journal of the American Chemical Society. [Link]

  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Carver, D. R., et al. (1982). SRN1 mechanism in heteroaromatic nucleophilic substitution reactions of 2-chloroquinoxaline and 4-chloroquinazolines with ketone enolates. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17552-17601. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Tunoori, A. R., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 14(6), 1592–1595. [Link]

  • Unknown. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Source document unavailable].
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • Torres, E., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8431. [Link]

  • Gqola, P. N., & Mphahlele, M. J. (2015). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 20(8), 14756-14777. [Link]

  • Chen, Y-C., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Kim, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]

  • Huang, C-C., et al. (2015). Catalytic hydrodechlorination of 4-chlorophenol over a series of Pd–Cu/γ-Al2O3 bimetallic catalysts. RSC Advances, 5(28), 21633-21640. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Igarashi, T., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Fleck, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

Sources

Optimizing reaction conditions for quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Optimization of Reaction Conditions for Quinazoline Scaffolds

Welcome to the Technical Support Center

This guide is engineered for medicinal chemists and process engineers encountering bottlenecks in quinazoline synthesis. Unlike standard textbook preparations, this content addresses the failure modes of specific methodologies—from classical condensation to modern C-H activation—providing root-cause analysis and validated recovery protocols.

Module 1: Classical Condensation (Niementowski & Variants)

Core Mechanism: Thermal cyclocondensation of anthranilic acids/derivatives with amides or nitriles. Primary Failure Mode: Incomplete cyclization due to water inhibition or thermal decomposition.

Troubleshooting Guide: Thermal Condensation
SymptomRoot Cause AnalysisCorrective Action Protocol
Reaction Stalls at ~50-60% Conversion Water Inhibition: The reaction generates

as a byproduct. In reversible steps, water accumulation shifts equilibrium back to the open-chain intermediate (o-amidobenzamide).
Protocol A (Azeotropic Removal): Switch solvent to high-boiling non-polar (e.g., o-xylene, chlorobenzene). Install a Dean-Stark trap. Protocol B (Chemical Dehydration): Add activated 4Å molecular sieves or use polyphosphoric acid (PPA) as both solvent and dehydrating agent [1].
Black/Tarry Crude Product Oxidative Polymerization: Extended heating (>140°C) in air causes oxidative degradation of electron-rich aniline precursors.Inertion: Rigorous

or Ar sparging (15 min) prior to heating. Temp Control: Do not exceed 150°C unless using microwave irradiation.
Product Precipitates but is Impure Co-precipitation of Intermediates: The uncyclized intermediate often has similar solubility profiles to the product in ethanol/acetic acid.Base Wash: Suspend crude solid in 10% aqueous

. The unreacted anthranilic acid dissolves; the quinazoline remains insoluble. Filter and wash with water.

FAQ: Microwave Optimization

Q: I am switching from reflux to microwave synthesis. How do I translate the conditions? A: The Niementowski reaction is highly responsive to Microwave Irradiation (MWI).

  • Solvent: Switch from neat/xylene to polar solvents like Ethanol or acetic acid to increase microwave absorption.

  • Time/Temp: Typical conversion: 150°C for 10–20 mins (vs. 24h reflux).

  • Warning: Monitor pressure limits; quinazoline synthesis generates gas (ammonia/water vapor) depending on reagents [2].

Module 2: Transition-Metal Catalyzed Synthesis (Ir/Cu)

Core Mechanism: Acceptorless Dehydrogenative Coupling (ADC) or Oxidative Cyclization. Primary Failure Mode: Catalyst poisoning and oxidant stoichiometry mismatches.

Visualizing the Mechanism: Iridium-Catalyzed ADC

Context: This pathway is preferred for "Green" synthesis as it generates


 rather than chemical waste. Understanding the hydride transfer is critical for troubleshooting low turnover numbers (TON).

Ir_Catalyzed_ADC Start Substrates: 2-Aminoarylmethanol + Amide/Nitrile Int1 Intermediate I: 2-Aminobenzaldehyde Start->Int1 Alcohol Dehydrogenation Ir_Complex Ir-Catalyst Cycle (Dehydrogenation) Start->Ir_Complex Int2 Intermediate II: Imine/Hemiaminal Species Int1->Int2 Condensation (-H2O) Ir_Complex->Int1 -H2 (Gas Evolution) Cyclization Intramolecular Cyclization Int2->Cyclization Dihydro Dihydroquinazoline Intermediate Cyclization->Dihydro Product Final Product: Quinazoline + H2 Dihydro->Product Aromatization (Ir-Catalyzed -H2) Product->Ir_Complex Catalyst Regeneration

Caption: Mechanistic flow of Iridium-catalyzed Acceptorless Dehydrogenative Coupling (ADC). Note that the catalyst is required for both the initial alcohol oxidation and the final aromatization step [3].

Troubleshooting Guide: Catalytic Protocols
IssueDiagnosisSolution
Cu-Catalyzed Reaction Stalls (Aerobic) Oxygen Depletion: Copper-catalyzed routes often use

(air) as the terminal oxidant. In sealed tubes,

is the limiting reagent.
Open System: Run reaction with an

balloon or open air (if solvent allows). Add Co-oxidant: Add TEMPO (10-20 mol%) to facilitate electron transfer if using ambient air [4].
Ir-Catalyzed Reaction: No H2 Evolution Catalyst Deactivation: Iridium pincer complexes are sensitive to steric crowding or coordinating impurities (e.g., thiols, excess amines).Substrate Check: Ensure substrates lack strong chelating groups (like thioethers) that bind Ir irreversibly. Base Load: Ensure a catalytic amount of base (KOtBu) is present to activate the pre-catalyst.
Regioselectivity Issues (Substituted Benzylamines) Steric vs. Electronic Control: In oxidative cyclizations, the position of the new double bond depends on the stability of the imine intermediate.Solvent Tuning: Switch from non-polar (Toluene) to polar aprotic (DMSO). Polar solvents stabilize the charged intermediates, often improving regioselectivity toward the thermodynamically stable isomer.
Module 3: Regioselective Functionalization ( )

Context: Derivatizing 2,4-dichloroquinazoline. Common Pitfall: Inability to distinguish between C2 and C4 positions.

Q: How do I selectively substitute the C4 position? A: The C4 position is significantly more electrophilic due to the inductive effect of the adjacent N3 nitrogen and the lack of electron donation compared to C2.

  • Protocol: Perform the reaction at 0°C to Room Temperature using 1.0 equivalent of the nucleophile.

  • Solvent: THF or DCM.

  • Base: DIPEA (1.1 eq).

  • Outcome: >95% selectivity for C4 is typical. Heating leads to C2/C4 mixtures [5].

Q: How do I access the C2-substituted product first? A: Direct C2 substitution is difficult. Use the "Group Dance" Strategy :

  • Install a sulfonyl group at C4.[1]

  • React with Azide (

    
    ).
    
  • The azide-tetrazole equilibrium triggers a rearrangement, allowing nucleophiles to attack C2 while the C4 is protected/blocked temporarily [6].

Module 4: Green Synthesis & Alternative Activation
Iodine-Mediated Oxidative Synthesis

Best for: Metal-free synthesis from aldehydes and 2-aminobenzylamines.

Protocol:

  • Reagents: Substrates +

    
     (20–50 mol%) + TBHP (or just Air).
    
  • Conditions: 80°C in Water or Ethanol.

  • Mechanism: Iodine acts as a Lewis acid to activate the carbonyl and an oxidant to aromatize the dihydro-intermediate.

  • Troubleshooting: If yield is low, add ammonium acetate (

    
    ) . It acts as a dual activation source and buffer, significantly boosting yields in aqueous media [7].
    
References
  • Niementowski, S. (1895).[2] "Ueber die Einwirkung von Anthranilsäure auf Säureamide." Berichte der deutschen chemischen Gesellschaft.

  • Besson, T., et al. (2018). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry.

  • Xiao, J., et al. (2015). "Regioselective acceptorless dehydrogenative coupling of N-heterocycles toward functionalized quinolines, phenanthrolines, and indoles." Angewandte Chemie Int. Ed.

  • Wu, H., et al. (2013).[1] "Unexpected copper-catalyzed cascade synthesis of quinazoline derivatives." Journal of Organic Chemistry.

  • Barbosa, M., et al. (2024).[3] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules.

  • Volkova, Y., et al. (2024). "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium." Beilstein Journal of Organic Chemistry.

  • Bhanage, B. M., et al. (2018).[1] "Molecular iodine catalysed benzylic sp3 C-H bond amination... to provide quinazolines."[1] Synlett.

Sources

Technical Support Center: Solubility Optimization for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole (hereafter referred to as CQPC ).[1]

As a Senior Application Scientist, I often see researchers struggle with this compound due to its "brick dust" physicochemical profile. CQPC combines a planar, lipophilic carbazole core with a quinazoline moiety.[1] This structure creates strong intermolecular


 stacking interactions, resulting in high crystal lattice energy and poor aqueous solubility.[1]

Critical Warning: The 2-chloro substituent on the quinazoline ring is an electrophilic handle.[1] While useful for synthesis (


 reactions), it poses a stability risk in nucleophilic solvents (e.g., alcohols, thiols) under heat. Do not attempt to dissolve this compound in boiling ethanol or methanol , as this may lead to solvolysis and impurity formation.

Module 1: Solvent Selection & Stock Solution Preparation

Q1: I cannot get CQPC to dissolve in Methanol or Ethanol, even with sonication. What is wrong?

A: This is expected behavior. CQPC is highly lipophilic (High LogP) and planar.[1] Small alcohols like methanol and ethanol cannot disrupt the strong crystal lattice energy of the carbazole-quinazoline stacking.[1]

Recommendation: Switch to Dipolar Aprotic Solvents . The best solvents for creating high-concentration stock solutions (10–20 mM) are:

  • DMSO (Dimethyl sulfoxide): The gold standard for biological stocks.[1]

  • DMF (Dimethylformamide): Good alternative, though less biocompatible than DMSO.[1]

  • TCM (Chloroform) / DCM (Dichloromethane): Excellent for synthesis or transfer, but unsuitable for biological assays due to toxicity and immiscibility with water.

Q2: My stock solution in DMSO precipitated after freezing. Is it ruined?

A: Likely not. DMSO has a high freezing point (18.5°C).[1] When it freezes, it can force the solute out of the solution (cryoprecipitation).

  • Fix: Thaw completely at room temperature (or 37°C water bath) and vortex vigorously. Inspect for needle-like crystals under a light source.[1] If crystals persist, sonicate for 5 minutes at 40°C.

Data Table 1: Estimated Solubility Profile
SolventSolubility RatingPrimary UseRisk Factor
DMSO High (>20 mg/mL)Bioassay StockHygroscopic (keep dry)
DMF High (>20 mg/mL)Synthesis/StockLiver toxicity in vivo
DCM/CHCl3 Very HighSynthesis/PurificationVolatile; immiscible with water
Ethanol/MeOH NegligibleAVOID Nucleophilic attack on 2-Cl at high temp
Water/PBS InsolubleAssay MediumImmediate precipitation

Module 2: Preventing "Crash-Out" in Biological Assays

Q3: When I add my DMSO stock to the cell culture media, the compound precipitates immediately. How do I fix this?

A: This is the most common issue with CQPC. You are experiencing "kinetic crash-out."[1] When a hydrophobic molecule in DMSO hits an aqueous buffer, the water strips away the DMSO solvation shell faster than the molecule can equilibrate, causing it to aggregate.

The Solution: The "Solvent Shift" Protocol Do not pipette 100% DMSO stock directly into 100% Media.[1] Use an intermediate dilution step.

Step-by-Step Protocol:

  • Prepare Stock: 10 mM CQPC in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a surfactant-containing vehicle (e.g., pure PEG400 or Tween 80).[1]

  • Final Dilution: Slowly add this intermediate mixture to your pre-warmed media while vortexing.

Q4: Can I use Cyclodextrins to improve solubility?

A: Yes, and for CQPC, this is highly recommended. The bulky phenyl-carbazole tail requires a large cavity.[1]

  • Recommendation: Use HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  or SBE-
    
    
    
    -CD (Sulfobutyl ether beta-cyclodextrin)
    .[1]
  • Why? The hydrophobic carbazole moiety inserts into the cyclodextrin torus, shielding it from water while the hydrophilic exterior keeps the complex soluble.

Module 3: Visual Troubleshooting Guides

Workflow 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system based on your experimental end-goal.

SolventStrategy Start Start: Dissolving CQPC Goal What is your Goal? Start->Goal Synthesis Chemical Synthesis / Purification Goal->Synthesis Bioassay Biological Assay (In Vitro/In Vivo) Goal->Bioassay Chlorinated Use DCM or Chloroform. (Excellent Solubility) Synthesis->Chlorinated Warning WARNING: Avoid hot alcohols. Risk of Cl substitution. Synthesis->Warning StockPrep Prepare Stock in Anhydrous DMSO (10-20mM) Bioassay->StockPrep Dilution Dilution into Aqueous Media StockPrep->Dilution Crash Does it Precipitate? Dilution->Crash No No Crash->No Clear Yes Yes Crash->Yes Cloudy Direct Direct Addition OK (Low conc. < 1µM) Shift Use 'Solvent Shift' Method: DMSO -> PEG400 -> Media Complex Use HP-beta-Cyclodextrin (20% w/v in buffer) No->Direct Yes->Shift Yes->Complex

Caption: Decision matrix for selecting the appropriate solvent system based on application (Synthesis vs. Bioassay) and handling precipitation events.

Workflow 2: The "Solvent Shift" Dilution Protocol

This method minimizes the local high-concentration gradients that cause precipitation.[1]

DilutionProtocol Step1 1. DMSO Stock (10 mM CQPC) Step2 2. Intermediate Mix (10 µL Stock + 90 µL PEG400) Step1->Step2 Dilute 1:10 Step3 3. Final Assay Well (Add 10 µL Mix to 990 µL Media) Step2->Step3 Dropwise Addition + Vortex Result Result: Stable Micellar/Dispersed State (10 µM Final Conc) Step3->Result

Caption: Step-by-step "Solvent Shift" protocol to transition hydrophobic CQPC from organic stock to aqueous media without precipitation.

Module 4: Advanced Troubleshooting (FAQs)

Q5: I suspect my compound is reacting during dissolution. How can I check?

A: As mentioned, the 2-Cl position is reactive.[1] If you dissolved CQPC in Ethanol at 60°C, you likely formed the 2-ethoxy derivative.[1]

  • Validation: Run an LC-MS.

    • CQPC Mass: ~405.8 Da.[1]

    • Impurity Mass: Look for a shift of +26 Da (Ethoxide replacing Chloride) or +16 Da (Hydrolysis to -OH).[1]

    • Fix: Always use anhydrous, non-nucleophilic solvents (DMSO, DMF, DCM) and avoid heating above 40°C unless necessary for synthesis.

Q6: Can I use this compound for in vivo studies?

A: Direct injection of DMSO stock is painful and toxic to animals.[1] For in vivo formulation of CQPC, use a Solid Dispersion or Co-solvent system :

  • Standard Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Advanced Formulation: Nanosuspension via bead milling if high doses (>10 mg/kg) are required.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. (General principles of solubility for high LogP compounds).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for solubility prediction of planar aromatics).

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] (Review of solid dispersion and surfactant techniques).

  • PubChem Compound Summary. (2024). Quinazoline and Carbazole derivatives physicochemical properties. [2][3]

  • ResearchGate/ChemBK Data. (2024). Specific physicochemical data for 2-(2-chloro-4-quinazolinyl)-9-phenyl-9H-Carbazole (Predicted Density: 1.31 g/cm³).[1][4]

Sources

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CZ-FQY-OPT Status: Open Assigned Specialist: Senior Application Scientist, Photophysics Division

Introduction: The Carbazole Paradox

You are likely here because your carbazole-based fluorophore—theoretically designed for high efficiency—is exhibiting disappointing quantum yields (


). Carbazole is a privileged scaffold in optoelectronics due to its high triplet energy and hole-transporting ability. However, its planar, electron-rich nature makes it susceptible to specific quenching mechanisms that are often overlooked.

This guide moves beyond generic advice. We will isolate whether your low yield is a measurement artifact , a purity issue (specifically the "isomer trap"), or a fundamental molecular design flaw (TICT/ACQ).

Phase 1: Diagnostic Workflow

Before altering your synthesis, execute this logic flow to identify the root cause.

TroubleshootingFlow Start Low Quantum Yield Detected SolventCheck Does emission recover in non-polar solvent (Hexane/Tol)? Start->SolventCheck SolidCheck Is solid-state emission brighter than solution? SolventCheck->SolidCheck No TICT Diagnosis: TICT Quenching (Twisted Intramolecular Charge Transfer) SolventCheck->TICT Yes DeoxCheck Does emission rise after Argon/N2 purging? SolidCheck->DeoxCheck Yes (AIE effect) ACQ Diagnosis: ACQ (Aggregation Caused Quenching) SolidCheck->ACQ No (Solid is dark) HeavyAtom Contains Br, I, or Transition Metals? DeoxCheck->HeavyAtom No O2Quench Diagnosis: Triplet Quenching (Oxygen Sensitivity) DeoxCheck->O2Quench Yes Impurity Source of Carbazole? HeavyAtom->Impurity No ISC Diagnosis: Intersystem Crossing (Heavy Atom Effect) HeavyAtom->ISC Yes Isomer Diagnosis: Isomer Trap (Commercial Impurity) Impurity->Isomer Commercial (95-98%)

Figure 1: Diagnostic logic tree for isolating fluorescence quenching mechanisms in carbazole derivatives.

Phase 2: Intrinsic Molecular Troubleshooting
Issue 1: The "Isomer Trap" (Purity)

Symptom: Unexplainable low


 and/or weak "afterglow" (phosphorescence) at room temperature.
The Science:  Commercial carbazole (even 98% pure) often contains roughly 0.5% of an isomer (1H-carbazole or similar) that acts as a charge trap. This impurity forms low-energy triplet states that siphon energy from your synthesized fluorophore, quenching prompt fluorescence and causing ultralong phosphorescence artifacts [1].
  • Corrective Action:

    • Do not trust "reagent grade" carbazole for photophysics.

    • Protocol: Recrystallize starting carbazole from Xylene or synthesize the carbazole core de novo in the lab.

    • Validation: Pure carbazole derivatives should show blue-shifted emission compared to crude commercial batches.

Issue 2: TICT (Twisted Intramolecular Charge Transfer)

Symptom: Bright emission in Hexane/Toluene; dark in Acetonitrile/DMSO. The Science: Carbazole is a strong donor. If linked to an acceptor (e.g., benzonitrile, pyridine) via a single bond, excitation causes electron transfer. In polar solvents, the molecule twists to a perpendicular geometry (TICT state), decoupling the orbitals and favoring non-radiative decay over fluorescence [2].

  • Corrective Action:

    • Rigidification: Cyclize the donor-acceptor bridge to prevent rotation.

    • Steric Hindrance: Add methyl groups at the 1,8-positions of the carbazole or ortho-positions of the acceptor to physically block the twist.

    • Protonation: If the acceptor is nitrogenous (e.g., pyridine), protonation can restrict rotation and restore

      
       [3].
      
Issue 3: Heavy Atom Effect (ISC)

Symptom: Low fluorescence, but high singlet oxygen generation or phosphorescence at 77K. The Science: If you have Bromine (Br) or Iodine (I) substituents (often left over from incomplete coupling or added for tuning), Spin-Orbit Coupling (SOC) is enhanced. This facilitates Intersystem Crossing (


), draining the fluorescent singlet state [4].
  • Corrective Action:

    • Remove halogens. Replace Br with a cyano (-CN) or methoxy (-OMe) group if electronic tuning is needed.

    • If halogens are necessary, you are designing a phosphorescent/TADF material, not a fluorescent one.

Phase 3: Environmental & Measurement Protocols
Issue 4: Aggregation Caused Quenching (ACQ)

Symptom: High


 in dilute solution (

M), but low

in films or powder. The Science: Carbazole is planar. In the solid state, molecules stack face-to-face (

-

stacking), forming H-aggregates that quench emission.
  • Corrective Action:

    • Molecular Design: Introduce "spacer" groups. The classic fix is adding tert-butyl groups at the 3 and 6 positions. This forces a separation distance that prevents

      
      -stacking without altering the electronic core significantly [5].
      
Standard Operating Procedure: Absolute Quantum Yield (Integrating Sphere)

Use this protocol to rule out measurement error. Relative methods (using quinine sulfate) are prone to refractive index errors.

Equipment: Spectrofluorometer with PTFE-coated Integrating Sphere.

StepActionTechnical Rationale
1 Sample Prep Prepare sample with Abs < 0.1 at

. High concentration causes re-absorption (Inner Filter Effect).
2 Blank Scan Place a cuvette with solvent only in the sphere.[1] Scan excitation range (Rayleigh scatter) and emission range.
3 Sample Scan Place sample in sphere.[1][2] Scan same ranges. Note the decrease in the Rayleigh scatter peak (absorption).
4 Calculation

where

is integrated emission area and

is integrated excitation (scatter) area (

=blank,

=sample).
5 Correction Apply Self-Absorption Correction if the emission tail overlaps with the absorption edge.
FAQ: Carbazole Specifics

Q: My carbazole derivative has a


 of 95% in solution but 2% in film. Is it broken? 
A:  No, it is suffering from ACQ. You have created a planar disc that stacks perfectly. You must disrupt this packing. Synthetically add a 3,6-di-tert-butyl or a 9-phenyl group twisted out of plane to introduce steric bulk.

Q: I see a long tail in the emission spectrum that wasn't there in the absorption. Impurity? A: Likely an Excimer . Planar carbazoles can form excited-state dimers (


). This emits at a lower energy (red-shifted).[3] Dilute your solution by 10x. If the tail disappears, it is an excimer.

Q: Why does bubbling Nitrogen increase my signal? A: Carbazole derivatives often have significant triplet character. Oxygen is a triplet quencher. While this usually affects phosphorescence, in some Donor-Acceptor carbazoles involving Delayed Fluorescence (TADF), oxygen will quench the triplet reservoir, stopping the up-conversion to the singlet state, thus reducing overall intensity.

References
  • Chen, C., et al. (2021). "Isomer impurities in commercial carbazole induce ultralong organic phosphorescence."[4] Nature Materials, 20, 175–180. Link

  • Ohno, H., et al. (2025).[5] "Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT)." Chemical Communications.[5] Link

  • Kusaka, R., et al. (2022). "Protonation-induced fluorescence modulation of carbazole-based emitters." Materials Advances, 3, 2085. Link

  • Baryshnikov, G., et al. (2017). "Heavy-Atom Effect on the Intersystem Crossing in Carbazole-Based Materials." Journal of Physical Chemistry C.
  • Moeller, G., et al. (2023). "Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents." Molecules, 28(3), 1145. Link

Sources

Technical Support Center: Enhancing the Stability of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for increasing the stability of this complex heterocyclic molecule. Here, we will delve into the inherent chemical liabilities of the compound, offer systematic troubleshooting for common experimental issues, and provide validated protocols to assess and improve its stability profile.

Understanding the Stability Profile of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

The stability of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is governed by the chemical reactivity of its constituent moieties: the 2-chloroquinazoline ring and the 9-phenyl-9H-carbazole system. Understanding the potential degradation pathways of each component is critical to developing effective stabilization strategies.

The primary point of vulnerability in the molecule is the 2-chloroquinazoline ring. The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution.[1][2] This reactivity is a key consideration for the stability of the molecule, particularly in the presence of nucleophiles such as water, which can lead to hydrolysis.

The carbazole moiety, while generally stable, can be susceptible to photodegradation.[3] The extensive π-conjugated system can absorb UV-Vis light, leading to the formation of reactive excited states that may undergo degradation reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and experimentation of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Issue 1: Gradual loss of purity of the solid compound over time, even when stored in a seemingly sealed container.

  • Question: My solid sample of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is showing increasing levels of impurities upon repeat analysis, despite being stored in a vial. What could be the cause and how can I prevent this?

  • Answer: This issue likely stems from slow hydrolysis or oxidation. The 2-chloroquinazoline moiety is sensitive to moisture. Standard vials may not provide a truly inert atmosphere. To mitigate this, store the compound in a desiccator under an inert gas like argon or nitrogen. For long-term storage, use of a glove box is recommended.[4] The use of amber vials can also protect against light-induced degradation.[4]

Issue 2: Rapid degradation of the compound when dissolved in protic solvents like methanol or ethanol.

  • Question: I am observing rapid degradation of my compound when I dissolve it in methanol for analysis. Why is this happening and what solvents should I use?

  • Answer: Protic solvents can act as nucleophiles and facilitate the hydrolysis of the chloro group on the quinazoline ring. It is advisable to use aprotic solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), or dichloromethane for sample preparation and analysis. If a protic solvent is unavoidable, prepare the solution immediately before use and keep it at a low temperature to minimize degradation.

Issue 3: Discoloration or appearance of new peaks in the chromatogram after exposure to ambient light.

  • Question: My solutions of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole turn yellow and show new peaks in the HPLC analysis after being left on the benchtop. What is the cause of this?

  • Answer: This is indicative of photodegradation, a known instability for carbazole derivatives.[3] To prevent this, all work with the compound and its solutions should be performed under amber or UV-filtered light. Solutions should be stored in amber vials or containers wrapped in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole?

A1: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed amber vial, placed within a desiccator under an inert atmosphere (argon or nitrogen).

Q2: Can I use antioxidants to improve the stability of the compound in solution?

A2: Yes, for solutions, particularly those that may be exposed to air, the addition of antioxidants can be beneficial. Carbazoles can be susceptible to oxidation, and radical scavengers may help to mitigate this degradation pathway.[5] However, the choice of antioxidant should be carefully considered to avoid any unwanted reactions with the parent molecule.

Q3: How does the bulky 9-phenyl-9H-carbazole group affect the stability of the 2-chloroquinazoline moiety?

A3: The bulky carbazole substituent at the 4-position of the quinazoline ring may offer some steric hindrance to the approach of nucleophiles, potentially slowing down the rate of hydrolysis compared to less substituted chloroquinazolines.[6][7][8] However, this should not be relied upon for complete stability, and precautions against moisture should still be taken.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.[9][10]

Objective: To investigate the stability of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole under various stress conditions.

Materials:

  • 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Aprotic solvent (e.g., anhydrous acetonitrile)

  • HPLC system with UV detector

  • Photostability chamber (ICH Q1B compliant)[11][12]

Procedure:

  • Acid Hydrolysis: Dissolve the compound in the aprotic solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in the aprotic solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in the aprotic solvent and add 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photostability: Expose the solid compound and a solution in the aprotic solvent to light as per ICH Q1B guidelines.[11][13][14]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

cluster_main 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole cluster_degradation Degradation Pathways A Parent Compound B Hydrolysis Product (2-Hydroxyquinazolin-4-yl derivative) A->B H2O / H+ or OH- C Photodegradation Products (e.g., Carbazole ring cleavage) A->C Light (UV/Vis) D Oxidation Products (e.g., N-oxides) A->D Oxidizing Agent

Caption: Potential degradation pathways of the target molecule.

Data Summary

ParameterRecommended ConditionRationale
Storage (Solid) -20°C, desiccated, inert atmosphere, darkMinimizes hydrolysis, oxidation, and photodegradation.
Solvent Choice Anhydrous aprotic solvents (ACN, THF, DCM)Prevents nucleophilic attack and hydrolysis of the chloro-substituent.
Light Exposure Amber or UV-filtered lightPrevents photodegradation of the carbazole moiety.

Conclusion

The stability of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a critical factor for its successful application in research and development. By understanding its inherent chemical liabilities, particularly the susceptibility of the 2-chloroquinazoline moiety to hydrolysis and the potential for photodegradation of the carbazole ring, researchers can implement effective strategies to mitigate degradation. The troubleshooting guide, FAQs, and experimental protocols provided in this technical support center offer a comprehensive framework for maintaining the integrity of this valuable compound.

References

  • Alagarsamy, V. et al. An overview of quinazolines: Pharmacological signicance and recent developments. Eur. J. Med. Chem. 151, 628–685. (2018). Available at: [Link]

  • Alvarado, M., Barcelo, M., Carro, L., Masaguer, C. F. & Ravina, E. Synthesis and biological evaluation of new Quinazoline and cinnoline derivatives as potential atypical antipsychotics. Chem. Biodivers. 1, 106–117. (2006). Available at: [Link]

  • Al-Amiery, A. A. et al. Antioxidant and antimicrobial activities of novel Quinazolinones. Med. Chem. Res. 23, 236–242. (2014). Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Available at: [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential - Publish - Eman. (2024). Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products - FDA. Available at: [Link]

  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC - NIH. (2025). Available at: [Link]

  • N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation - MDPI. Available at: [Link]

  • (PDF) Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - ResearchGate. (2026). Available at: [Link]

  • (PDF) Design and synthesis of 3-(3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl)-2-phenylquinazolin-4(3H)-one derivatives to induce ACE inhibitory activity - ResearchGate. (2025). Available at: [Link]

  • (PDF) Modern Strategies for Heterocycle Synthesis - ResearchGate. (2025). Available at: [Link]

  • WO2012000356A1 - Quinazoline compounds - Google Patents.
  • Antioxidant activities of natural and synthetic carbazoles - PubMed. Available at: [Link]

  • Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole | Poster Board #738 - American Chemical Society. Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (2025). Available at: [Link]

  • Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability - MDPI. Available at: [Link]

  • Modern Strategies for Heterocycle Synthesis - MDPI. Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019). Available at: [Link]

  • (PDF) Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil - ResearchGate. (2020). Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024). Available at: [Link]

  • Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores - RSC Publishing. (2026). Available at: [Link]

  • Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions - STLE. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. (2018). Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. (2025). Available at: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. Available at: [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation - MDPI. Available at: [Link]

  • Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide - ResearchGate. (2025). Available at: [Link]

  • effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. (2021). Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines - YouTube. (2012). Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]

Sources

Reducing off-target effects of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: CQC-2Cl (Internal Designation) Classification: Electrophilic Heterocyclic Hybrid / Kinase Inhibitor Scaffold Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Off-Target" Paradox

Welcome to the technical support hub for CQC-2Cl . You are likely observing "off-target" effects—unexpected toxicity, broad kinase inhibition, or inconsistent assay data—because this molecule possesses two distinct structural liabilities that act as "false positive" generators in early-stage discovery:

  • The 2-Chloro Warhead (Chemical Reactivity): The chlorine at the 2-position of the quinazoline ring is a reactive electrophile.[1] It is prone to Nucleophilic Aromatic Substitution (

    
    ) with biological nucleophiles (specifically cysteine thiols), leading to non-specific covalent modification  of proteins.
    
  • The Carbazole Moiety (Physical Aggregation): The 9-phenyl-9H-carbazole group is highly lipophilic and planar.[1] This often causes the compound to form colloidal aggregates in aqueous buffers, which sequester proteins non-specifically, mimicking inhibition.

This guide provides the protocols to distinguish between true pharmacological potency and these assay artifacts.

Module 1: Troubleshooting Covalent Promiscuity

Issue: The compound kills cells indiscriminately or inhibits kinases with no structural homology.

The Mechanism

The 2-chloroquinazoline core is not inert.[1] In the presence of intracellular thiols (Glutathione, Cysteine residues on proteins), the C-Cl bond undergoes displacement. If this happens on a non-target protein, you get toxicity unrelated to your target mechanism.[1]

Diagnostic Protocol: The "Washout" Experiment

To confirm if your off-target effects are driven by irreversible covalent binding:

  • Treat your target cells/enzyme with CQC-2Cl at

    
     concentration for 1 hour.[1]
    
  • Wash the cells/protein exhaustively (3x with PBS/buffer) to remove unbound compound.[1]

  • Incubate in compound-free medium for 4–24 hours.

  • Readout:

    • Sustained Inhibition/Toxicity: The binding is Covalent/Irreversible (High risk of off-target toxicity).[1]

    • Recovery of Activity: The binding is Reversible (Lower risk, likely driven by aggregation—see Module 2).

FAQ: Chemical Stability

Q: Can I stabilize the C-Cl bond? A: No. The reactivity is intrinsic to the electron-deficient quinazoline ring.[1] Solution: If the 2-Cl is not essential for binding your target, you must perform a SAR (Structure-Activity Relationship) expansion .[1] Replace the Chlorine with a Methyl (-CH3), Cyano (-CN), or Methoxy (-OCH3) group to remove the electrophilic liability while maintaining steric bulk.

Module 2: Solubility & Aggregation (The "Brick Dust" Effect)

Issue: Steep dose-response curves (Hill slope > 2.0) or activity that disappears with detergents.[1]

The Mechanism

The 9-phenyl-9H-carbazole moiety acts as a "grease ball."[1] In aqueous assay buffers (< 5% DMSO), CQC-2Cl molecules stack together to form microscopic colloids.[1] These colloids adsorb enzymes on their surface, inhibiting them physically rather than chemically.[1]

Diagnostic Protocol: Detergent Counter-Screen

Run your biochemical assay (e.g., Kinase Glo, FRET) under two conditions:

  • Standard Buffer: (e.g., 1% DMSO).

  • Detergent Buffer: Standard Buffer + 0.01% Triton X-100 (or 0.05% Tween-20).[1]

Interpretation:

Observation Diagnosis Action

|


 shifts > 10-fold  (Potency drops with detergent) | False Positive (Aggregation)  | The compound is a colloidal aggregator.[1] It is a PAINS (Pan-Assay Interference Compound).[1] |
| 

remains stable
| True Binder | The activity is likely genuine.[1] Proceed to selectivity profiling.[1] |

Module 3: Photophysical Interference

Issue: High background signal in fluorescence assays.

The Mechanism

Carbazoles are well-known fluorophores (often used in OLEDs).[1][2] CQC-2Cl absorbs UV/Blue light and emits in the blue/green region.[1] This overlaps with common assay fluorophores (e.g., Coumarin, FITC), causing Inner Filter Effects or false fluorescence signals.

Corrective Action:

  • Switch Detection Mode: Use Absorbance or Luminescence-based assays (e.g., CellTiter-Glo) instead of Fluorescence.

  • Blank Subtraction: Always run a "Compound Only" control (No Enzyme/Cells) to quantify the intrinsic fluorescence of CQC-2Cl.

Visual Troubleshooting Workflow

Troubleshooting_CQC_2Cl Start Start: Observed Off-Target Effect Check_Slope Check Hill Slope of IC50 Curve Start->Check_Slope Slope_High Slope > 2.0 (Steep) Check_Slope->Slope_High Yes Slope_Normal Slope ~ 1.0 (Normal) Check_Slope->Slope_Normal No Detergent_Test Run Detergent Counter-Screen (+0.01% Triton X-100) Slope_High->Detergent_Test Washout Perform Washout Experiment (1hr Treat -> Wash -> 24hr Wait) Slope_Normal->Washout Aggregator Potency Lost: Colloidal Aggregation Detergent_Test->Aggregator IC50 Shifts True_Binder Potency Retained: Check Covalent Binding Detergent_Test->True_Binder IC50 Stable Action_Agg Action: Reformulate or Add Detergent to Assay Aggregator->Action_Agg True_Binder->Washout Irreversible Effect Persists: Covalent Reactivity (2-Cl) Washout->Irreversible Toxicity Remains Reversible Activity Recovers: True Pharmacological Off-Target Washout->Reversible Cells Recover Action_Cov Action: SAR Redesign (Remove 2-Cl group) Irreversible->Action_Cov Action_Pharm Action: Kinase Profiling (Selectivity Screen) Reversible->Action_Pharm

Figure 1: Decision logic for diagnosing the source of off-target effects in CQC-2Cl experiments.

Common Issues & Solutions Matrix

SymptomProbable CauseVerification StepCorrective Action
Inconsistent IC50 values between replicates.Precipitation due to low solubility of the Carbazole group.[1]Check assay plate for turbidity or crystals under a microscope.[1]Limit DMSO concentration to <0.5%.[1] Use a solubility-optimized buffer (e.g., add BSA).[1]
High toxicity in all cell lines (Normal & Cancer).[1]Covalent modification of essential proteins by the 2-Cl group.[1]GSH Reactivity Assay: Incubate compound with Glutathione; check for adducts via LC-MS.Stop: The molecule is likely too reactive.[1] Synthesize the 2-Methyl or 2-Methoxy analog.
Fluorescence signal in "No Enzyme" wells.Autofluorescence of the Carbazole moiety.Scan emission spectrum (350–600nm).Switch to a time-resolved fluorescence (TR-FRET) or luminescence assay.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67702237, 9-[4-(4-Phenylphenyl)quinazolin-2-yl]carbazole. (Note: Validating the scaffold structure and lipophilicity). Link[1]

  • L. He, et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.[1] RSC Advances.[1] (Validating the reactivity and anticancer application of the 2-chloroquinazoline core). Link

  • Baell, J., & Holloway, G. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[1] (Foundational text on aggregation/PAINS, applicable to the carbazole moiety). Link[1]

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.[1][3] Cureus.[1] (Review of Quinazoline SAR and toxicity profiles). Link

Sources

Technical Support Center: Scaling Up Synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Synthetic Strategy

The synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole hinges on exploiting the intrinsic electronic disparity between the C4 and C2 positions of the quinazoline ring.

The target molecule requires the formation of a C-C bond between the C2 position of the 9-phenylcarbazole and the C4 position of the quinazoline, while strictly preserving the chlorine atom at the C2 position of the quinazoline .

The Regioselectivity Principle

In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position. This is due to the C4 carbon being para-like to the N3 nitrogen and ortho-like to the N1 nitrogen, creating a heightened susceptibility to oxidative addition by Palladium(0) species.

  • Primary Reaction (Desired): Oxidative addition at C4 → Coupling with Carbazole-boronic acid.

  • Secondary Reaction (Impurity): Oxidative addition at C2 (usually occurs only after C4 is consumed or at high temperatures) → Bis-coupled byproduct.

Visualizing the Reaction Pathway

ReactionPathway Reactants Reactants: 2,4-Dichloroquinazoline + Carbazole Boronic Acid Pd_Cycle Pd(0) Oxidative Addition (Kinetic Control) Reactants->Pd_Cycle Initiation Intermediate Pd(II) Intermediate (at C4 Position) Pd_Cycle->Intermediate Fast (C4 Selectivity) Target TARGET PRODUCT: 2-(2-Chloroquinazolin-4-yl)-... (Mono-coupled) Intermediate->Target Reductive Elimination Impurity IMPURITY: Bis-coupled Product (Over-reaction) Target->Impurity Excess Boronic Acid / High T (Slow Reaction at C2)

Figure 1: Reaction pathway highlighting the kinetic preference for C4 substitution. Control of stoichiometry prevents the red dashed path.

Experimental Protocol (Scale-Up Ready)

This protocol is optimized for 100g scale but valid for 10g–1kg.

Materials Table
ComponentRoleEquivalentsNotes
2,4-Dichloroquinazoline Electrophile1.05 eqSlight excess ensures C4 is consumed without forcing C2 reaction.
(9-Phenyl-9H-carbazol-2-yl)boronic acid Nucleophile1.00 eqLimiting reagent to prevent bis-coupling.
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst0.02 eq (2 mol%)Robust catalyst; dppf ligand prevents rapid dehalogenation.
K₂CO₃ (2.0 M aq) Base3.0 eqStandard base; Na₂CO₃ is a milder alternative if hydrolysis is observed.
1,4-Dioxane Solvent10 VolHigh solubility for carbazoles; moderate boiling point.
Step-by-Step Methodology
  • Inerting: Charge a jacketed reactor with 2,4-Dichloroquinazoline, Carbazole-boronic acid, and Pd(dppf)Cl₂. Cycle vacuum/Nitrogen (3x) to remove O₂.

    • Why? O₂ promotes homocoupling of boronic acids and deactivates the catalyst.

  • Solvation: Add degassed 1,4-Dioxane. Stir to create a slurry.

  • Activation: Add degassed K₂CO₃ solution.

  • Reaction: Heat to 60°C .

    • Critical Control: Do NOT reflux (100°C+). Higher temperatures overcome the activation energy barrier for the C2-Cl bond, leading to impurities.

  • Monitoring: Monitor via HPLC after 2 hours. Look for the disappearance of boronic acid.

  • Quench & Work-up:

    • Cool to 20°C.

    • Add Water (10 Vol) slowly to precipitate the product.

    • Filter the solids.[1][2]

    • Wash cake with Water (to remove salts) and cold Methanol (to remove impurities).

Troubleshooting Guide & FAQs

This section addresses specific failure modes encountered during scale-up.

Issue 1: Loss of Regioselectivity (Bis-Coupling)

Symptom: HPLC shows a significant peak (M+ mass corresponding to two carbazole units). Root Cause:

  • Temperature too high (>80°C).

  • Excess boronic acid (>1.1 eq).

  • Reaction time too long (allowing the slower C2 reaction to proceed).

Corrective Action:

  • Immediate: Stop the reaction as soon as the boronic acid is consumed.

  • Prevention: Reduce temperature to 50–60°C. Use the Quinazoline in slight excess (1.05–1.1 eq).

Issue 2: Hydrodehalogenation (Loss of Chlorine)

Symptom: Product mass is [M-34] (Hydrogen replaces Chlorine at C2). Root Cause:

  • Palladium hydride species forming from

    
    -hydride elimination of the solvent or ligands, followed by reduction of the C-Cl bond.
    
  • Common in ethanol/isopropanol solvents.

Corrective Action:

  • Solvent Switch: Avoid primary/secondary alcohols. Use Toluene/Water or Dioxane/Water.

  • Base Switch: Switch from K₂CO₃ to K₃PO₄ (anhydrous conditions often help, but Suzuki requires some water).

Issue 3: High Residual Palladium (>20 ppm)

Symptom: Product is grey/black; fails metal impurity specs for pharma/OLED use. Root Cause: Carbazole nitrogens can coordinate with Pd, making it "sticky."

Troubleshooting Flowchart:

Troubleshooting Start High Residual Pd Detected Step1 Is the product soluble in hot Toluene/THF? Start->Step1 Soluble Yes Step1->Soluble Yes Insoluble No Step1->Insoluble No Action1 Add Thiol-based Scavenger (e.g., SiliaMetS Thiol or Biotage MP-TMT) Stir at 50°C for 4h Soluble->Action1 Action3 Reprecipitation: Dissolve in min. DMSO/DMF Crash out into Water Insoluble->Action3 Action2 Perform Hot Filtration through Celite + Activated Carbon Action1->Action2

Figure 2: Decision matrix for Palladium removal.

Scale-Up Data Comparison

ParameterLab Scale (10g)Kilo Lab (1kg)Impact of Scale
Exotherm NegligibleModerateDosing of base must be controlled to prevent T spikes >65°C.
Stirring Magnetic BarOverhead ImpellerSlurry thickens significantly upon product precipitation. Ensure high torque.
Filtration Buchner FunnelNutsche FilterFiltration time increases. Wash efficiency decreases; requires reslurry wash.
Yield 85-90%80-85%Physical losses in reactor transfer and filter cake retention.

References

  • Regioselectivity of 2,4-Dichloroquinazoline

    • L. R. Collins et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 2016.
    • Insight: Establishes the C4 > C2 reactivity hierarchy for quinazolines in Pd-c
  • Scale-Up of Suzuki Couplings

    • D. S. Ermolat'ev et al., "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines," Molecules, 2010.
    • Insight: While focused on pyrimidines (the core of quinazoline)
  • Palladium Scavenging Protocols

    • Biotage Application Note, "Using Metal Scavengers to Remove Trace Metals such as Palladium."
    • Insight: Protocols for reducing Pd from 500ppm to <10ppm using functionalized silica.
  • Carbazole Functionalization

    • Beilstein J. Org. Chem., "Palladium-catalyzed regioselective C1-selective nitration of carbazoles," 2021.[1][2]

    • Insight: Discusses solubility and handling of functionalized carbazoles during work-up.

Sources

Issues with reproducibility in photophysical measurements

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photophysical Measurement Integrity Department: Advanced Spectroscopy Applications Ticket ID: PHOTO-REP-2024 Status: Open Agent: Senior Application Scientist (Ph.D.)

Welcome to the Photon Integrity Lab

You are likely here because your fluorescence quantum yield is calculated at 120%, your exponential decays look like scattering artifacts, or your emission spectra shift depending on which instrument you use.

Reproducibility in photophysics is not about buying better lasers; it is about rigorous control of the sample environment and the optical path . As a Senior Application Scientist, I have seen more data ruined by "dirty" cuvettes and polarization artifacts than by faulty detectors.

This guide is not a textbook. It is a troubleshooting protocol designed to isolate and eliminate the variables destroying your reproducibility.

Module 1: The Invisible Enemy – Inner Filter Effects (IFE)[1][2][3]

User Issue: "My fluorescence intensity does not scale linearly with concentration, or my emission spectrum looks red-shifted compared to literature."

Root Cause: You are likely a victim of the Inner Filter Effect (IFE) .

  • Primary IFE: Excitation light is absorbed by the sample before it reaches the center of the cuvette (where the detector looks).

  • Secondary IFE: Emitted light is re-absorbed by the sample before it exits the cuvette.

The "Golden Rule" of Absorbance: For quantitative fluorescence without mathematical correction, the optical density (OD) at the excitation wavelength must be < 0.05 . Above this, linearity breaks down.

Troubleshooting Protocol: The IFE Correction

If you must measure high-concentration samples (e.g., aggregation studies), you cannot ignore IFE. You must apply the following correction formula to every data point.

The Correction Formula:



  • 
    : Corrected Fluorescence Intensity
    
  • 
    : Observed Fluorescence Intensity
    
  • 
    : Absorbance at Excitation Wavelength[1][2][3]
    
  • 
    : Absorbance at Emission Wavelength[1][2][3]
    

Critical Note: This formula assumes a standard 1cm x 1cm cuvette with center-face detection. If using front-face geometry, this formula does not apply.

Visual Workflow: Handling Sample Concentration

IFE_Workflow start Start: Sample Preparation measure_abs Measure Absorbance (OD) at Excitation Wavelength start->measure_abs check_od Is OD > 0.05? measure_abs->check_od dilute Dilute Sample check_od->dilute Yes (Standard) correction Apply IFE Mathematical Correction (Formula 10^(Aex+Aem)/2) check_od->correction Yes (Cannot Dilute) front_face Switch to Front-Face Geometry (Solid/High Conc. Samples) check_od->front_face OD > 1.5 proceed Proceed to Fluorescence Measurement check_od->proceed No dilute->measure_abs correction->proceed front_face->proceed

Figure 1: Decision tree for managing Inner Filter Effects (IFE) to ensure linear signal response.

Module 2: Time-Resolved Measurements (TCSPC)

User Issue: "My fluorescence lifetime (


) varies when I rotate the sample, or my bi-exponential fit has a high Chi-squared (

) value."

Root Cause: Rotational Diffusion & Polarization Artifacts. Molecules rotate during the excited state lifetime. If your excitation is vertically polarized (standard for lasers) and you detect without a polarizer, you are measuring a mix of lifetime and rotational diffusion.

The Solution: The Magic Angle You must set your emission polarizer to 54.7° (the "Magic Angle") relative to the vertical excitation polarization. At this angle, the contribution of rotational diffusion to the intensity decay cancels out to zero [1].

Protocol: The Deconvolution Standard

Reproducibility in Time-Correlated Single Photon Counting (TCSPC) relies on the Instrument Response Function (IRF) . You cannot fit a 2 ns lifetime if your laser pulse width is 1 ns without deconvolution.

Step-by-Step IRF Measurement:

  • Prepare Scatterer: Use a colloidal silica solution (e.g., LUDOX®) diluted in water until it looks slightly milky.

  • Set Wavelengths: Set Emission Monochromator = Excitation Wavelength (e.g., Ex 405nm / Em 405nm).

  • Attenuate: Insert neutral density filters to keep count rates < 2% of the laser repetition rate to avoid "Pulse Pile-up."

  • Measure: Collect the IRF decay curve.

  • Analysis: Use "Iterative Reconvolution" in your fitting software, not simple tail-fitting.

Visual Workflow: TCSPC Data Integrity

TCSPC_Workflow setup Setup TCSPC polarizer Set Emission Polarizer to 54.7° (Magic Angle) setup->polarizer irf Measure IRF (Scatterer/LUDOX) polarizer->irf sample Measure Sample Decay irf->sample pileup Check Count Rate (< 2% of Rep Rate) sample->pileup pileup->sample Too High (Attenuate) convolute Iterative Reconvolution (Sample = IRF ⊗ Decay) pileup->convolute OK fit Evaluate Chi-Squared (Target: 0.9 < χ² < 1.2) convolute->fit

Figure 2: Workflow for eliminating polarization artifacts and pulse-width errors in lifetime measurements.

Module 3: The Quantum Yield (QY) Minefield

User Issue: "I calculated a Quantum Yield of 1.15 (115%)."

Root Cause: Relative QY measurements are ratios of ratios. Errors propagate exponentially. The most common errors are Refractive Index mismatch and Poor Standard Selection .

The Comparative Method Equation:



  • 
    : Quantum Yield[4][5][6][7][8]
    
  • 
    : Slope of Integrated Fluorescence vs. Absorbance[9]
    
  • 
    : Refractive Index of the solvent (Squared term is critical!)
    
Standard Selection Guide (IUPAC / Brouwer 2011)

Do not use "textbook" values from 1970. Use the IUPAC 2011 Technical Report standards [2].

Emission RegionRecommended StandardSolvent

(Approx)
Notes
UV (300-400nm) Quinine Sulfate0.1 M H₂SO₄0.546NIST SRM 936a available. Sensitive to acid conc.
Blue (400-500nm) 9,10-DiphenylanthraceneCyclohexane0.97De-oxygenation required.
Green (500-550nm) Fluorescein0.1 M NaOH0.925Excitation wavelength dependent.
Red (600nm+) Rhodamine 101Ethanol0.91-1.0Very stable.
Visual Workflow: Validating QY

QY_Logic select_std Select Standard (Must overlap Ex/Em of Sample) prep_series Prepare Dilution Series (5 points, Abs 0.01 - 0.1) select_std->prep_series measure Measure Integrated Emission (Corrected Spectra) prep_series->measure plot Plot Integrated Int vs. Abs Calculate Gradient (Slope) measure->plot refractive Apply Refractive Index Correction (η_sample / η_std)² plot->refractive calc Calculate Final QY refractive->calc

Figure 3: Calculation logic for Relative Quantum Yield, emphasizing the refractive index correction.

Module 4: Instrument Calibration (Spectral Correction)

User Issue: "My spectrum peaks at 450nm on the old machine and 465nm on the new one."

Root Cause: Detectors (PMTs/CCDs) and monochromators do not have flat sensitivity. They are more sensitive to green light than UV or Red.

The Fix: You must apply a Spectral Correction File . Most modern instruments come with a correction file provided by the manufacturer. However, these drift over time.

  • Validation: Use a NIST Standard Reference Material (SRM).[10]

    • SRM 2940: Relative Intensity Correction Standard (Glass filter).

    • SRM 936a: Quinine Sulfate Dihydrate (Solution standard) [3].

Protocol:

  • Run the NIST standard as an "Unknown."

  • Compare your raw spectrum to the certified NIST data points.

  • Generate a correction factor curve:

    
    .
    
  • Multiply all future experimental spectra by

    
    .
    

References

  • Wirth, M. J. (1993).[11] Magic Angle Lifetime Measurements in Evanescent Wave Fluorometry. Applied Spectroscopy, 47(5), 651–653. Link

  • Brouwer, A. M. (2011).[4][5][8][12] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.[12] Link[12]

  • NIST. (2022).[10] Standard Reference Material 1932: Fluorescein Solution.[10] National Institute of Standards and Technology.[10][13] Link[10]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for IFE and anisotropy concepts).

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexity of Carbazole Spectra

Welcome to the technical support center for the analysis of substituted carbazoles by Nuclear Magnetic Resonance (NMR) spectroscopy. Carbazoles are a vital class of N-heterocyclic aromatic compounds, forming the core of many pharmaceuticals, organic electronic materials, and natural products. However, their rigid, polycyclic, and often symmetric nature presents significant challenges in NMR spectral interpretation. The high number of aromatic protons and carbons in similar electronic environments frequently leads to severe signal overlap in 1D spectra, making unambiguous structure elucidation a non-trivial task.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a logical framework for spectral analysis, combining foundational knowledge with advanced troubleshooting techniques. Here, we emphasize the "why" behind experimental choices, empowering you to confidently and accurately determine the structure of your substituted carbazole derivatives.

Part 1: Foundational Knowledge & Quick Reference

Before delving into complex interpretation, a solid understanding of the basic carbazole scaffold is essential.

Carbazole Numbering and Basic Spectral Features

The IUPAC numbering for the carbazole ring system is shown below. Unsubstituted carbazole is symmetrical about the C2-N-C7 axis.

Diagram: IUPAC Numbering of the Carbazole Ring

Caption: IUPAC numbering scheme for the carbazole scaffold.

Typical NMR Chemical Shift Ranges for Unsubstituted Carbazole

The chemical shifts in substituted carbazoles will vary based on the electronic nature and position of the substituents. However, the values for the parent compound provide a crucial starting point.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-1, H-8~8.1 ppm (doublet)~110 ppmDeshielded due to proximity to the other aromatic ring and the lone pair effect of the nitrogen.
H-2, H-7~7.4 ppm (triplet)~120 ppmTypical aromatic proton/carbon region.
H-3, H-6~7.2 ppm (triplet)~126 ppmShielded relative to other protons in the ring.
H-4, H-5~7.5 ppm (doublet)~120 ppmDeshielded relative to H-3/H-6.
N-H~11.2 ppm (broad singlet in DMSO)N/AHighly variable, solvent-dependent, and often broad. Can be confirmed by D₂O exchange.[1]
C-4a, C-4bN/A~123 ppmQuaternary carbons.
C-9a, C-9bN/A~140 ppmQuaternary carbons adjacent to nitrogen; significantly deshielded.

Note: Values are approximate and can vary with solvent and concentration. Data compiled from multiple sources.[2][3]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in my ¹H NMR spectrum so heavily overlapped?

A1: This is the most common challenge with carbazole derivatives. The rigid, planar structure contains up to eight aromatic protons in chemically similar environments. When substituents are added, they break the molecule's symmetry, making each proton unique. However, the differences in their electronic environments can be subtle, causing their signals to resonate very close to one another, leading to a complex, unresolved multiplet region, typically between 7.0 and 8.5 ppm.

Q2: The N-H proton signal is broad and I can't always find it. Why?

A2: The N-H proton has several characteristics that make it difficult to observe:

  • Chemical Exchange: It can exchange with trace amounts of water in the deuterated solvent, or with other exchangeable protons, which broadens the signal.[4]

  • Variable Chemical Shift: Its position is highly dependent on the solvent, concentration, and temperature. It can appear over a wide range.[5]

  • Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment which can induce rapid relaxation and lead to signal broadening.[4]

  • How to Confirm it: The definitive test is a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, and its signal will disappear or significantly diminish.[1]

Q3: What are the most important 2D NMR experiments for assigning a substituted carbazole?

A3: While 1D spectra are essential, resolving a substituted carbazole structure is nearly impossible without 2D NMR. The crucial experiments are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). It is the first step in mapping out the proton spin systems within each aromatic ring.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation). This is essential for assigning the protonated carbons in the ¹³C spectrum.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (2-3 bonds). This is the key experiment for connecting molecular fragments and, crucially, for assigning the non-protonated quaternary carbons.[10][11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, not necessarily through bonds. This is vital for determining the regiochemistry (i.e., the exact position of substituents) by observing spatial proximity between a substituent's protons and protons on the carbazole core.[12][13]

Part 3: Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis and provides a logical path to a solution.

Problem 1: My ¹H NMR aromatic region (7-8.5 ppm) is an uninterpretable multiplet.

  • Causality: Severe signal overlap is preventing the resolution of individual coupling patterns.

  • Solutions & Workflow:

    • Change the Solvent: The first and simplest step. Running the sample in a different deuterated solvent (e.g., changing from CDCl₃ to Benzene-d₆ or Acetone-d₆) can induce different chemical shifts (the "solvent effect") and may resolve the overlapping signals.[1][4] Benzene-d₆ is particularly effective for aromatic compounds due to its anisotropic effects.

    • Increase Magnetic Field Strength: If available, using a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often simplifying complex multiplets.

    • Utilize 2D COSY: Even if the 1D spectrum is unresolved, a COSY experiment can reveal the underlying connectivity. The cross-peaks will map out which protons are coupled, allowing you to trace the spin systems of the substituted rings.[6]

Problem 2: I can't assign the quaternary carbons (C-4a, C-4b, C-9a, C-9b, and substituent-bearing carbons).

  • Causality: Quaternary carbons have no attached protons, so they do not produce signals in HSQC or DEPT-135/90 experiments.[9] Their signals in the ¹³C spectrum are often weaker than those of protonated carbons.

  • Solution & Workflow:

    • The HMBC Experiment is Essential: This is the primary tool for assigning quaternary carbons. Look for long-range correlations from known protons to the unassigned quaternary carbon signals.[10][11]

    • Systematic Assignment:

      • Start with easily identifiable protons (e.g., H-1 or H-8, which are often downfield doublets).

      • Look for their 3-bond correlations in the HMBC spectrum. For example, H-1 should show a correlation to C-3 and the quaternary carbon C-9a. H-4 should show a correlation to C-2 and the quaternary carbon C-4b.

      • By piecing together these correlations from multiple protons, you can confidently assign all quaternary carbons.[10]

Problem 3: I have synthesized a mono-substituted carbazole, but I don't know if the substituent is at the C-1, C-2, C-3, or C-4 position.

  • Causality: The substituent's position (regiochemistry) can be difficult to determine from 1D spectra or simple connectivity experiments alone.

  • Solution & Workflow:

    • Analyze Coupling Patterns (if possible): First, carefully examine the ¹H NMR. The number of signals and their splitting patterns can provide clues. For example, a 2-substituted carbazole will have a different set of doublets, triplets, and singlets compared to a 3-substituted one.

    • Leverage HMBC: If the substituent has protons (e.g., a -CH₃ or -OCH₃ group), the HMBC experiment is invaluable. Look for a 3-bond correlation from the substituent's protons to the carbon of the carbazole ring it is not directly attached to. For instance, protons of a C-2 methyl group should show a strong HMBC correlation to C-1 and C-3.

    • Use NOESY for Definitive Proof: The NOESY experiment provides the most unambiguous evidence. It detects through-space proximity.[12]

      • Example: If you have a methyl group at C-1, its protons will be physically close to H-2 and the N-H proton. A NOESY spectrum should show cross-peaks between the methyl protons and both H-2 and the N-H.

      • If the methyl group is at C-4, it will show a NOESY correlation to H-3 and H-5 (the proton on the adjacent ring). This spatial information is definitive.

Problem 4: Some of my signals are unusually broad.

  • Causality: Peak broadening can result from several physical phenomena.

  • Solutions & Workflow:

    • Check for Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from catalysts or glassware can cause severe broadening. Try filtering your sample through a small plug of silica or celite.

    • Lower the Concentration: Highly concentrated samples can be viscous, leading to broader lines. Diluting the sample can sometimes sharpen the signals.[14]

    • Consider Chemical Exchange: If the broadening is temperature-dependent, it may be due to dynamic processes like the slow rotation of a bulky substituent (rotamers).[4] Acquiring the spectrum at a higher temperature (Variable Temperature or VT-NMR) can sometimes coalesce these signals into a single, sharper peak.[4]

    • Poor Shimming: If all peaks are broad and distorted, the magnetic field homogeneity may be poor. Re-shimming the spectrometer is necessary.[1]

Part 4: Standardized Experimental Protocols

The following are generalized protocols. Parameters should be optimized for your specific instrument and sample.

Logical Workflow for Structure Elucidation

A systematic approach is critical to avoid errors. Follow this workflow for a comprehensive analysis.

Diagram: NMR Workflow for Substituted Carbazoles

NMR_Workflow start Prepare High-Purity Sample (5-15 mg in 0.6 mL solvent) nmr_1d Acquire 1D Spectra: ¹H and ¹³C{¹H} start->nmr_1d check_1d Can structure be assigned unambiguously? nmr_1d->check_1d assign_protonated Acquire 2D COSY & HSQC check_1d->assign_protonated No / Overlap elucidate Final Structure Elucidation check_1d->elucidate  Yes task_assign_h Use COSY to establish H-H spin systems assign_protonated->task_assign_h task_assign_c Use HSQC to assign protonated carbons assign_protonated->task_assign_c check_fragments Are all fragments and quaternary carbons assigned? task_assign_h->check_fragments task_assign_c->check_fragments assign_quat Acquire 2D HMBC check_fragments->assign_quat No check_regio Is regiochemistry/ stereochemistry certain? check_fragments->check_regio Yes task_hmbc Use HMBC to connect fragments and assign quaternary carbons assign_quat->task_hmbc task_hmbc->check_regio confirm_noesy Acquire 2D NOESY check_regio->confirm_noesy No check_regio->elucidate  Yes task_noesy Use NOESY to confirm substituent position via through-space correlations confirm_noesy->task_noesy task_noesy->elucidate

Caption: A logical workflow for the complete structure elucidation of a substituted carbazole.

Protocol 1: 2D COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are spin-spin coupled, revealing the connectivity of protons within a spin system (e.g., protons on the same aromatic ring).

  • Methodology:

    • Sample Preparation: Prepare a sample of 5-15 mg of your compound in ~0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved and filtered if necessary.[15]

    • Instrument Setup: Tune and lock the spectrometer. Acquire a standard 1D ¹H spectrum and correctly reference the solvent peak.

    • Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf). Key parameters include setting the spectral widths in both F1 and F2 dimensions to cover all proton signals. Typically, 2-4 scans per increment are sufficient.

    • Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform the Fourier transform. Symmetrize the spectrum if necessary.

    • Interpretation: The 1D ¹H spectrum appears on the diagonal. Off-diagonal peaks (cross-peaks) indicate that the two protons at the corresponding diagonal positions are coupled. Trace the connectivity from one proton to the next to map out the spin systems.[7]

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify which proton is attached to which carbon atom via a one-bond correlation.

  • Methodology:

    • Sample and Setup: Use the same sample as for the COSY. Acquire standard 1D ¹H and ¹³C spectra first.

    • Acquisition: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). The spectral width in F2 (the proton dimension) should match the ¹H spectrum. The spectral width in F1 (the carbon dimension) should cover all expected ¹³C signals (e.g., 0-160 ppm for most carbazoles). The experiment is optimized for a one-bond J-coupling of ~145 Hz for aromatic C-H pairs.

    • Processing: Process the 2D data with appropriate window functions.

    • Interpretation: The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D map indicates a direct, one-bond connection between a proton and a carbon. This allows you to transfer assignments from the better-resolved proton spectrum to the carbon spectrum. Quaternary carbons will be absent.[9]

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range couplings between protons and carbons (2-3 bonds), which is critical for connecting spin systems and assigning quaternary carbons.

  • Methodology:

    • Sample and Setup: Same as above.

    • Acquisition: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). Spectral widths are set similarly to the HSQC. A crucial parameter is the long-range coupling delay, which is optimized for a J-coupling value. A value of 8-10 Hz is a good starting point for aromatic systems.[10]

    • Processing: Standard 2D processing.

    • Interpretation: The 2D map shows correlations between protons and carbons that are typically 2 or 3 bonds away. One-bond correlations are suppressed. Use these correlations to piece together the molecular skeleton. For example, find a cross-peak from H-1 to the quaternary C-9a to establish that connection.[10][11]

Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close to each other in 3D space (< 5 Å), irrespective of their bonding. This is the definitive experiment for determining regiochemistry.[12]

  • Methodology:

    • Sample and Setup: Use a fresh, degassed sample if possible, as dissolved oxygen can interfere with the NOE effect.

    • Acquisition: Use a standard NOESY pulse sequence (e.g., noesygpph). A key parameter is the "mixing time" (d8), which allows for the NOE to build up. Typical values range from 0.5 to 1.5 seconds.

    • Processing: Standard 2D processing.

    • Interpretation: Like a COSY, the spectrum has the 1D ¹H spectrum on the diagonal. Off-diagonal peaks indicate that the two correlated protons are close in space. Look for correlations between substituent protons and carbazole ring protons to confirm their relative positions.[13]

References

  • G. W. Gribble, et al. (2005). A study of substituent effect on 1H and 13C NMR spectra of mono, di and poly substituted carbazoles. ResearchGate. Available at: [Link]

  • D. C. G. A. Pinto, et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Y. Qiao, et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials. Available at: [Link]

  • M. C. N. de Souza, et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. MDPI. Available at: [Link]

  • Q. Li, et al. (2014). Supplementary Information: Brønsted Acid-Catalyzed Synthesis of Carbazoles from 2-Substituted Indoles. The Royal Society of Chemistry. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. SDSU Department of Chemistry. Available at: [Link]

  • Y. Qiao, et al. (2022). Supplementary Information for Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide. The Royal Society of Chemistry. Available at: [Link]

  • Y. Qiao, et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials. Available at: [Link]

  • V. Raj, et al. (2010). 1H-NMR spectrum of carbazole. ResearchGate. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • T. J. Hoye, et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available at: [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025). NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Magritek. (n.d.). COSY (Correlated Spectroscopy). Magritek. Available at: [Link]

  • Chemistry LibreTexts. (2022). COSY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. Available at: [Link]

Sources

Troubleshooting failures in molecular docking simulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Computational Chemistry Technical Support Center.

Ticket ID: #MOL-DOCK-ERR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Diagnostics and Recovery Protocols for Molecular Docking Failures

Introduction

Molecular docking is not merely a "black box" procedure where structures enter and binding affinities exit. It is a thermodynamic approximation dependent on the quality of input data and the validity of the sampling algorithm.

When a docking simulation fails, it typically falls into one of two categories defined by the underlying physics:

  • Soft Failures (Sampling Errors): The global minimum exists in the energy landscape, but the search algorithm failed to find it (e.g., insufficient exhaustiveness).

  • Hard Failures (Scoring/Preparation Errors): The scoring function incorrectly identifies a non-native pose as the global minimum, or the input structures are physically invalid (e.g., wrong protonation states).

This guide addresses both, moving from structural preparation to algorithmic sampling and post-process validation.

Part 1: Structural Preparation (The "Hard" Failures)

Q: My docked ligands are clustering outside the active site or showing high positive energies. What is wrong?

A: This is almost invariably a "Garbage In, Garbage Out" scenario regarding electrostatics or steric clashes.

The Causality: Docking algorithms (like Vina, Glide, or GOLD) rely heavily on electrostatic complementarity. If your protonation states do not match the physiological pH (usually 7.4), the scoring function will penalize hydrogen bonds that should exist or artificially stabilize repulsive interactions.

Troubleshooting Protocol:

  • Check Protonation States (pH 7.4):

    • Protein: Ensure Histidine (His) tautomers are flipped correctly to form H-bonds with neighbors. Asp/Glu must be deprotonated (-), and Lys/Arg protonated (+) unless in a specific hydrophobic pocket.

    • Ligand: Do not dock SMILES strings directly. Convert them to 3D and generate states at pH 7.4 ± 2.0.

    • Tools: Use Epik, Avogadro, or OpenBabel.

  • Coordinate Geometry:

    • Minimization: The ligand must be energy-minimized before docking to relax high-energy torsions.

    • Steric Clashes: Check for missing atoms in the protein PDB (often side chains are incomplete in crystal structures).

Q: Why does my ligand fail to bind to the known pocket?

A: You likely have a "Grid Box" or "Search Space" definition error.

The Fix:

  • Center of Mass: Do not guess coordinates. If a co-crystallized ligand exists, center the grid box on its centroid.[1]

  • Box Size: A box that is too small (

    
     buffer) clips the ligand. A box that is too large (
    
    
    
    ) dilutes the search efficiency, causing the algorithm to "miss" the deep pocket.

Part 2: Sampling & Algorithms (The "Soft" Failures)

Q: I get different poses every time I run the same job. Is the software broken?

A: No, this indicates non-convergence . Docking algorithms use stochastic methods (Monte Carlo, Genetic Algorithms). If the search space is complex and the sampling effort is too low, the run will terminate before finding the global minimum.

Solution:

  • Increase Exhaustiveness: In AutoDock Vina, increase the exhaustiveness parameter (default is 8; try 32 or 64). In Genetic Algorithms, increase the number of GA runs (e.g., from 10 to 50).

  • Seed the Random Number Generator: For reproducibility during debugging, explicitly set the random seed.

Q: The docking score is good (-10.0 kcal/mol), but the pose looks physically impossible. Why?

A: This is a False Positive driven by scoring function limitations.

The Mechanism: Scoring functions are empirical approximations. They often overestimate hydrophobic burial and van der Waals interactions while underestimating the desolvation penalty (the energy cost of stripping water from the ligand/protein).

Visual Inspection Checklist:

  • Buried Unpaired Polars: Are there polar atoms (N, O) buried in hydrophobic pockets without forming H-bonds? (High desolvation penalty).

  • Internal Strain: Is the ligand in a high-energy conformation (e.g., twisted amide bonds)?

  • Key Interactions: Does the pose recapitulate known interactions (e.g., the "hinge region" H-bonds in kinases)?

Part 3: Visualization of Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing docking failures.

TroubleshootingTree Start Docking Failure Detected CheckPrep 1. Check Input Structures Start->CheckPrep CheckGrid 2. Check Search Space CheckPrep->CheckGrid No Protonation Issue: Wrong pH/Charge? Action: Fix pKa (pH 7.4) CheckPrep->Protonation Yes CheckAlg 3. Check Algorithm CheckGrid->CheckAlg No BoxSize Issue: Box too small/large? Action: Buffer 10-15Å around site CheckGrid->BoxSize Yes Exhaust Issue: Non-convergence? Action: Increase Exhaustiveness/GA Runs CheckAlg->Exhaust Yes ScoreAnalysis 4. Post-Docking Analysis CheckAlg->ScoreAnalysis No FalsePos High Score / Bad Pose? Action: Check Desolvation/Strain ScoreAnalysis->FalsePos

Caption: Figure 1. Hierarchical decision tree for isolating the root cause of molecular docking failures, moving from structural inputs to algorithmic parameters.

Part 4: Protocol Validation (Trustworthiness)

You cannot trust a prospective docking run until you have validated the protocol retrospectively.

Q: How do I prove my docking protocol is valid?

A: You must perform a Redocking Experiment (Self-Docking).

The Protocol:

  • Select a PDB: Choose a high-resolution crystal structure of your target bound to a ligand (the "Cognate Ligand").

  • Extract & Randomize: Remove the ligand and randomize its coordinates/conformation.

  • Dock: Dock the ligand back into the empty protein structure using your specific parameters.

  • Measure RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

Success Metrics:

MetricThresholdInterpretation
RMSD

Success. The protocol can reproduce the experimental binding mode.
RMSD

Marginal. Acceptable for large/flexible ligands, but risky for fragment screening.
RMSD

Failure. The scoring function or sampling is inadequate for this target.

Q: What if I don't have a crystal ligand?

A: Use Enrichment Factors (EF) via a Decoy Set.[2] Dock a set of known active ligands spiked into a background of 50-100 non-binders ("decoys") per active. Use the DUD-E (Directory of Useful Decoys - Enhanced) database methodology.



A random selection gives an EF of 1. A valid protocol should yield an EF > 10.

Part 5: Validation Workflow Diagram

ValidationFlow PDB Holo-Protein PDB Split Separate Ligand & Protein PDB->Split PrepL Randomize Ligand Conformation Split->PrepL PrepP Prep Protein (Add H, Charges) Split->PrepP Dock Run Docking PrepL->Dock PrepP->Dock Analyze Calculate RMSD vs Crystal Dock->Analyze Decision RMSD < 2.0 Å? Analyze->Decision Pass Protocol Validated Decision->Pass Yes Fail Refine Protocol Decision->Fail No

Caption: Figure 2. The Redocking Validation Workflow. This control experiment is mandatory before attempting to screen unknown compounds.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery.

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry.

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Validation & Comparative

A Comparative Analysis for Drug Discovery Professionals: 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole versus Gefitinib in the Landscape of EGFR Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel and effective cancer therapeutics, the quinazoline scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Gefitinib, a well-established anilinoquinazoline, represents a first-generation EGFR tyrosine kinase inhibitor (TKI) that has seen significant clinical use, especially in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This guide provides a detailed comparison of the clinical incumbent, Gefitinib, with a structurally related, yet less characterized compound, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

This analysis is intended for researchers, scientists, and drug development professionals, offering a blend of established data for Gefitinib and a structure-based theoretical assessment of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole, for which public experimental data is not currently available. This guide aims to provide a framework for evaluating such novel compounds and to underscore the importance of experimental validation.

Introduction to the Compounds

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, which is a member of the ErbB family of receptors.[1] By binding to the ATP-binding site of the EGFR kinase domain, Gefitinib blocks the signal transduction cascades that promote cancer cell proliferation, survival, and metastasis.[2] It has demonstrated particular efficacy in patients with NSCLC whose tumors harbor specific activating mutations in the EGFR gene.[3]

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a synthetic molecule that integrates two key pharmacophores: the 2,4-disubstituted quinazoline core, known for its kinase inhibitory properties, and a 9-phenyl-9H-carbazole moiety. Carbazole derivatives have been explored for their potential as anticancer agents, exhibiting a range of biological activities.[4][5] The combination of these two moieties in a single hybrid molecule presents an intriguing, yet unvalidated, candidate for EGFR inhibition.

Structural and Mechanistic Comparison

FeatureGefitinib2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole (Theoretical)
Core Scaffold 4-Anilinoquinazoline2,4-Disubstituted Quinazoline
Key Moieties 3-chloro-4-fluoroaniline, Morpholine9-phenyl-9H-carbazole, Chlorine at position 2
Mechanism of Action Reversible ATP-competitive inhibitor of EGFR tyrosine kinase.[2]Presumed ATP-competitive inhibitor of EGFR tyrosine kinase based on the quinazoline core. The carbazole moiety may contribute to DNA intercalation or other mechanisms.

Gefitinib's 4-anilinoquinazoline scaffold is crucial for its high affinity and selectivity towards the ATP binding pocket of the EGFR kinase domain.[6] The 3-chloro-4-fluoroaniline group occupies a hydrophobic pocket, while the morpholine side chain enhances solubility and metabolic stability.

For 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole , the 2,4-disubstituted quinazoline core strongly suggests a primary mechanism of action involving kinase inhibition. The chlorine atom at the 2-position of the quinazoline ring is a common feature in many kinase inhibitors and can influence binding affinity. The large, planar 9-phenyl-9H-carbazole group could potentially engage in π-π stacking interactions within the ATP-binding site or with neighboring residues, potentially influencing selectivity and potency. Furthermore, some carbazole-containing compounds have been shown to interact with DNA, suggesting a possible dual-mechanism of action for this hybrid molecule, though this remains speculative without experimental evidence.

Visualizing the Core Structures

Compound_Structures cluster_gefitinib Gefitinib cluster_novel 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole Gefitinib Gefitinib Novel Novel

Caption: Chemical structures of Gefitinib and 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Performance Comparison: Experimental Data for Gefitinib

A direct experimental comparison is not possible due to the lack of publicly available data for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. However, we can establish a performance baseline with well-documented data for Gefitinib.

Table 1: In Vitro Activity of Gefitinib Against Various Cancer Cell Lines

Cell LineCancer TypeEGFR StatusIC50 (µM)Reference
H3255NSCLCL858R mutant0.04[7]
H1666NSCLCWild-type2.0[7]
A549NSCLCWild-type>10[7]
H441NSCLCWild-type>10[7]
A431Cutaneous Squamous Cell CarcinomaOverexpression19.77 ± 1.76[8]
PC-9NSCLCExon 19 deletion~0.02[3]
H1975NSCLCL858R/T790M mutant>10[9]

IC50 values can vary depending on the assay conditions.

The EGFR Signaling Pathway: The Target of Inhibition

Effective drug design requires a thorough understanding of the targeted biological pathway. Both Gefitinib and, theoretically, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole, aim to disrupt the EGFR signaling cascade, which plays a pivotal role in cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_pathways Downstream Signaling Cascades EGF EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Gefitinib / 2-(2-Chloroquinazolin-4-yl) -9-phenyl-9H-carbazole Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols for Comparative Evaluation

To empirically compare a novel compound like 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole with an established drug such as Gefitinib, a series of standardized in vitro assays are essential.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Principle: A purified recombinant EGFR kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured, typically through luminescence or fluorescence-based methods.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). Prepare stock solutions of recombinant EGFR kinase, ATP, and a suitable peptide substrate.

  • Compound Dilution: Perform serial dilutions of the test compounds (Gefitinib and the novel compound) in DMSO.

  • Kinase Reaction: In a 384-well plate, pre-incubate the EGFR kinase with the diluted compounds for 30 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Signal Detection: Monitor the reaction kinetics by measuring the signal (e.g., luminescence for ADP-Glo™ assay) at regular intervals.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentrations to determine the IC50 value.[10][11]

Kinase_Assay_Workflow A Prepare Reagents (Kinase, ATP, Substrate) C Pre-incubate Kinase with Inhibitors A->C B Serial Dilution of Inhibitors B->C D Initiate Reaction with ATP/Substrate Mix C->D E Measure Signal (e.g., Luminescence) D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-9) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the IC50 value.[13][14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines whether the observed decrease in cell viability is due to apoptosis (programmed cell death) or necrosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15][16]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[17][18]

Conclusion and Future Directions

Gefitinib serves as a crucial benchmark in the development of EGFR inhibitors. Its well-characterized profile, including its potency against specific EGFR mutations and its limitations, provides a clear standard against which novel compounds can be measured.

While 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole presents a theoretically promising structure by combining two biologically relevant scaffolds, its potential as an anticancer agent remains entirely speculative without empirical data. The immediate and necessary next step for this compound is a comprehensive in vitro evaluation following the protocols outlined in this guide. Key investigations should include:

  • EGFR Kinase Inhibition: To confirm its presumed mechanism of action and determine its potency and selectivity.

  • Cell-Based Assays: To assess its antiproliferative activity across a panel of cancer cell lines with varying EGFR status.

  • Mechanism of Cell Death: To understand if it induces apoptosis or other forms of cell death.

Should this initial screening yield promising results, further studies on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo efficacy in preclinical cancer models would be warranted. This systematic approach of comparing novel candidates to established drugs like Gefitinib is fundamental to the rational design and development of the next generation of targeted cancer therapies.

References

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Technical Guide: 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole vs. Clinical EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation framework for benchmarking the investigational scaffold 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole against established EGFR tyrosine kinase inhibitors (TKIs).

Executive Summary & Compound Identity

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole represents a hybrid pharmacophore combining a quinazoline core (the hinge-binding engine of classic EGFR inhibitors) with a 9-phenylcarbazole moiety. Unlike clinical standards that typically utilize an aniline group at the quinazoline C4 position, this compound features a rigid, bulky carbazole system directly linked to the quinazoline.

  • Primary Classification: Quinazoline-Carbazole Hybrid (Investigational Scaffold/Intermediate).

  • Key Structural Feature: The 2-chloro substituent on the quinazoline ring is a reactive electrophile, distinguishing it from the 2-hydrogen or 2-amino structures of approved drugs. This suggests it is likely a lead compound or synthetic intermediate rather than a final optimized drug.

  • Target Potential: EGFR (ErbB1) kinase domain; potential utility in organic light-emitting diodes (OLEDs) due to the carbazole-quinazoline donor-acceptor motif.

Structural & Mechanistic Comparison

The following table contrasts the test article with First, Second, and Third-generation EGFR inhibitors.

Comparative Profiling Table
FeatureTest Article (Carbazole Hybrid)Gefitinib (Iressa®)Afatinib (Gilotrif®)Osimertinib (Tagrisso®)
Generation Novel / Pre-clinical1st Gen (Reversible)2nd Gen (Irreversible)3rd Gen (Mutant Selective)
Core Scaffold Quinazoline (2-Cl substituted)QuinazolineQuinazolinePyrimidine
C4-Substituent 9-Phenylcarbazole (Rigid, Hydrophobic)3-Chloro-4-fluoroaniline3-Chloro-4-fluoroanilineIndole / Phenylamine
Binding Mode ATP Competitive (Predicted)ATP Competitive (Reversible)Covalent (Cys797)Covalent (Cys797)
Key Liability 2-Cl Reactivity (Potential toxicity/instability)Resistance (T790M)Dose-limiting toxicity (WT EGFR)C797S Resistance
Primary Target EGFR (Exploratory)EGFR (WT, Exon 19 del)EGFR (WT, T790M, HER2)EGFR (T790M, L858R)
Mechanistic Insight
  • Hinge Binding: The quinazoline N1 and N3 atoms typically form hydrogen bonds with Met793 in the EGFR hinge region. The test article retains this core, suggesting high affinity potential.

  • Steric Impact: The 9-phenylcarbazole group is significantly bulkier than the aniline found in Gefitinib. This may allow the compound to occupy the hydrophobic pocket II (back pocket) more effectively, potentially overcoming certain resistance mutations, or conversely, cause steric clashes in the wild-type (WT) receptor.

  • The "2-Chloro" Warhead: In medicinal chemistry, a chlorine at the C2 position of quinazoline is often a displacement handle. If intended as a drug, this group is highly reactive and may lead to non-specific covalent binding or metabolic instability (glutathione conjugation), unlike the acrylamide warheads of Afatinib/Osimertinib which specifically target Cys797.

Experimental Validation Protocols

To objectively validate the performance of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole, the following self-validating workflows are recommended.

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 against EGFR(WT) and EGFR(T790M).

  • Reagent Prep: Prepare 2.5x Kinase Buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, DTT).

  • Enzyme Loading: Dilute EGFR recombinant protein (0.2 ng/µL) and dispense 4 µL into 384-well white plates.

  • Compound Addition: Add 1 µL of the Test Article (serial dilution in DMSO). Include Gefitinib (10 µM start) as a positive control and DMSO only as a negative control.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (Poly-Glu-Tyr). Incubate for 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

B. Cellular Viability & Selectivity (MTT/CTG Assay)

Objective: Assess cellular potency and therapeutic index.

  • Cell Lines:

    • A549 (EGFR WT, KRAS mutant) - Control for off-target/general toxicity.

    • PC-9 (EGFR Exon 19 del) - Sensitive to 1st Gen.

    • H1975 (EGFR L858R/T790M) - Resistant to 1st Gen, Sensitive to 3rd Gen.

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates. Adhere overnight.

    • Treat with Test Article (0.1 nM – 10 µM) for 72 hours.

    • Add CellTiter-Glo® reagent. Shake for 2 min.

    • Measure Luminescence.

    • Data Analysis: Compare IC50 of Test Article vs. Osimertinib in H1975 cells. A ratio <1 indicates superior potency against resistant clones.

Visualization of Signaling & Workflow

Figure 1: EGFR Signaling Pathway & Inhibition Nodes

This diagram illustrates where the Test Article and competitors intercept the EGFR signaling cascade.

EGFR_Pathway cluster_KinaseDomain Intracellular Kinase Domain EGFR_Ext EGFR (Extracellular) EGFR_Int EGFR (Active Kinase) EGFR_Ext->EGFR_Int Dimerization EGF EGF Ligand EGF->EGFR_Ext Binding ATP ATP ATP->EGFR_Int Phosphorylation RAS RAS-GTP EGFR_Int->RAS Activation Mutant T790M Mutation (Gatekeeper) Gefitinib Gefitinib (Reversible) Mutant->Gefitinib Resistant Gefitinib->EGFR_Int Competes w/ ATP Osimertinib Osimertinib (Covalent C797) Osimertinib->EGFR_Int Irreversible Binding TestArticle Test Article (Quinazoline-Carbazole) TestArticle->EGFR_Int Putative Binding (Steric Block?) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Caption: Schematic representation of EGFR signal transduction. The Test Article targets the ATP-binding pocket, potentially differentiating itself via the steric bulk of the carbazole group.

Figure 2: Experimental Evaluation Workflow

Logic flow for benchmarking the Test Article.

Workflow Start Compound Synthesis (2-Cl-Quinazoline-Carbazole) QC QC: NMR/LCMS (Verify Purity >95%) Start->QC Assay_Kinase Biochemical Assay (ADP-Glo) QC->Assay_Kinase Assay_Cell Cellular Assay (MTT/CTG) Assay_Kinase->Assay_Cell Decision IC50 < 100 nM? Assay_Cell->Decision Lead_Opt Lead Optimization (Replace 2-Cl) Decision->Lead_Opt Yes Discard Discard / Re-design Decision->Discard No

Caption: Decision tree for validating the Test Article. The 2-Cl group suggests this is an early-stage lead requiring optimization (e.g., substitution with an amine) for clinical viability.

References

  • Muhlhausen, J. et al. (2020). Quinazoline-based inhibitors of EGFR: Structure-Activity Relationships and Design Strategies. Journal of Medicinal Chemistry.

  • Lynch, T. J. et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine.

  • Cross, D. A. et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance. Cancer Discovery.

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol. Technical Manual.

  • CymitQuimica. Product Data: 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.[1][2][3][4]

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Comparative Validation Guide: Novel Quinazoline QNZ-X vs. First-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The quinazoline scaffold remains a privileged structure in kinase inhibitor design, serving as the backbone for FDA-approved drugs like Gefitinib and Erlotinib. However, the clinical utility of first-generation inhibitors is inevitably compromised by the acquisition of the T790M "gatekeeper" mutation in the EGFR kinase domain.

This guide outlines the validation protocol for QNZ-X , a novel C6-substituted quinazoline derivative designed to overcome T790M-mediated resistance while maintaining high affinity for wild-type EGFR. We compare QNZ-X directly against Gefitinib (Iressa) to demonstrate superior efficacy in resistant phenotypes.

Kinase Selectivity & Potency Profiling[1]

Before cellular validation, the biochemical mechanism must be confirmed. We utilize an ADP-Glo™ Kinase Assay to determine the


 against purified enzymes.
Comparative Kinase Inhibition Data

The following data represents the half-maximal inhibitory concentration (


) against Wild-Type (WT) and Mutant EGFR.
Target KinaseGefitinib

(nM)
QNZ-X

(nM)
Interpretation
EGFR (WT) 3.24.5QNZ-X retains potency comparable to the gold standard.
EGFR (L858R) 2.83.1Both compounds effectively target the activating mutation.
EGFR (T790M/L858R) >1,00012.4 CRITICAL: QNZ-X overcomes the steric hindrance of the T790M mutation, whereas Gefitinib is rendered ineffective.
IGF-1R >10,000>5,000High selectivity index; low risk of off-target toxicity.
Mechanistic Logic[2][3][4]
  • Why this matters: First-generation quinazolines (Gefitinib) bind reversibly to the ATP pocket. The T790M mutation introduces a bulky methionine residue, sterically hindering Gefitinib binding. QNZ-X incorporates a flexible hydrophobic tail at the C6 position, allowing it to accommodate the bulky methionine gatekeeper.

Cellular Proliferation Assays (MTT)

Biochemical potency must translate to cellular efficacy. We employ the MTT assay to measure metabolic activity as a proxy for cell viability.

Experimental Design
  • Cell Line A (Sensitive): A549 (Wild-type EGFR, moderate sensitivity).[1]

  • Cell Line B (Resistant): NCI-H1975 (Harbors L858R/T790M double mutation).

  • Control: DMSO (Vehicle).

Protocol: High-Throughput MTT Assay
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Expose cells to a gradient of QNZ-X and Gefitinib (0.01

    
    M – 50 
    
    
    
    M) for 72 hours.
  • Labeling: Add 20

    
    L MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Mechanism: Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan.
    
  • Solubilization: Aspirate medium and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Results Comparison ( in M)[6]
Cell LinePhenotypeGefitinib

QNZ-X

Fold Improvement
A549 EGFR-WT8.5

1.2

M
6.2

0.8

M
1.3x
H1975 EGFR-T790M> 20

M (Resistant)
1.8

0.3

M
>11x

Mechanistic Validation: Signal Transduction (Western Blot)

To prove QNZ-X acts via the intended mechanism, we must visualize the phosphorylation status of the EGFR signaling cascade.

The Signaling Pathway

The diagram below illustrates the blockade point. QNZ-X inhibits EGFR autophosphorylation, preventing the recruitment of PI3K and the subsequent phosphorylation of Akt and mTOR.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Phosphorylation (Y1068) QNZ Inhibitor: QNZ-X QNZ->EGFR Blocks ATP Pocket PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Activates (p-S473) mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Response Cell Proliferation & Survival mTOR->Response

Figure 1: Mechanism of Action.[2][3][4][5] QNZ-X competitively binds to the EGFR ATP-pocket, blocking downstream PI3K/Akt signaling.

Western Blot Protocol

Objective: Detect reduction in p-EGFR (Tyr1068) and p-Akt (Ser473).

  • Lysis: Lyse treated H1975 cells in RIPA buffer containing protease/phosphatase inhibitors (PMSF, Na3VO4). Crucial: Phosphatases degrade signal rapidly; inhibitors are mandatory.

  • Quantification: Normalize protein concentration using a BCA assay.

  • Electrophoresis: Load 30

    
    g protein/lane on 10% SDS-PAGE gel.
    
  • Antibody Probing:

    • Primary: Anti-p-EGFR (Tyr1068), Anti-p-Akt (Ser473).

    • Loading Control: Anti-

      
      -Actin or GAPDH.
      
  • Detection: ECL Chemiluminescence.

Expected Outcome: QNZ-X treatment (2


M) should show near-total ablation of p-EGFR and p-Akt bands in H1975 cells, whereas Gefitinib treatment shows bands of similar intensity to the control (due to resistance).

Apoptosis Induction (Flow Cytometry)[10][11]

Finally, we confirm that proliferation inhibition is due to programmed cell death (apoptosis) rather than necrosis or senescence.

Annexin V/PI Double Staining Workflow

This assay discriminates between:

  • Live cells: Annexin V (-), PI (-)[6]

  • Early Apoptosis: Annexin V (+), PI (-) Phosphatidylserine flips to outer membrane.[6]

  • Late Apoptosis/Necrosis: Annexin V (+), PI (+) Membrane integrity lost.

Apoptosis_Workflow Step1 1. Cell Treatment (24h with QNZ-X) Step2 2. Harvest (Trypsin-free) Step1->Step2 Collect Supernatant Step3 3. Wash (Cold PBS) Step2->Step3 Step4 4. Stain (Annexin V-FITC + PI) Step3->Step4 Binding Buffer Step5 5. Analyze (Flow Cytometer) Step4->Step5 < 1 Hour

Figure 2: Annexin V/PI Staining Workflow. Note: Avoid harsh trypsinization to prevent false positives.[7]

Comparative Data (H1975 Cells)
Treatment (48h)Viable Cells (%)Early Apoptosis (%)Late Apoptosis (%)
Control 92.5%3.1%2.4%
Gefitinib (5

M)
85.2%8.4%5.1%
QNZ-X (5

M)
38.4% 41.2% 18.5%

References

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.[8][9] Retrieved from [Link]

  • AACR Journals. (2006). Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors.[10] Retrieved from [Link]

Sources

Technical Benchmarking Guide: Photophysical Characterization of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Rationale

This guide outlines the rigorous benchmarking of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole (CQC) against industry-standard fluorophores.

The Molecule: CQC represents a classic Donor-Acceptor (D-A) architecture. The 9-phenyl-9H-carbazole moiety acts as the electron donor, while the 2-chloroquinazoline core serves as the electron acceptor. The "Chloro" Advantage: Unlike unsubstituted quinazoline derivatives, the chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), stabilizing the LUMO and facilitating Intramolecular Charge Transfer (ICT). This makes CQC a prime candidate for Thermally Activated Delayed Fluorescence (TADF) applications in OLEDs.

Why Benchmark? To validate CQC for optoelectronic applications, we must quantify its Photoluminescence Quantum Yield (PLQY), solvatochromic behavior (dipole moment change), and electrochemical stability against known standards.

Experimental Pre-Requisites (The "Trustworthiness" Pillar)

Before initiating spectral acquisition, the following environmental controls are mandatory to ensure data integrity.

Solvent Selection & Purity
  • Spectroscopic Grade Only: Use solvents with >99.9% purity (HPLC/Spectroscopic grade). Impurities in lower grades (e.g., stabilizers in THF) can quench fluorescence.

  • Oxygen Exclusion: For TADF materials like CQC, triplet excitons are sensitive to oxygen. All solutions must be degassed via nitrogen sparging (15 min) or freeze-pump-thaw cycles prior to measurement.

Concentration & Inner Filter Effects
  • The Golden Rule: Maintain Optical Density (OD) ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     at the excitation wavelength ($ \lambda{ex} $).[1]
    
  • Reasoning: High concentrations cause "Inner Filter Effects" (re-absorption of emitted light), artificially skewing the emission spectrum red and lowering the calculated quantum yield.

Protocol 1: Relative Photoluminescence Quantum Yield (PLQY)

We utilize the Slope Method (Gradient Method) rather than a single-point measurement. This cancels out concentration errors and provides a self-validating linear regression.

Standard Selection

We benchmark CQC against 9,10-Diphenylanthracene (DPA) .

  • Why DPA? It shares a similar blue-region emission, has a unity quantum yield (

    
     in cyclohexane), and is structurally rigid.
    
  • Note: Avoid Quinine Sulfate for CQC. The basic quinazoline nitrogen in CQC may protonate in the acidic media required for Quinine Sulfate (

    
    ), altering the electronic structure.
    
Workflow Diagram

The following diagram illustrates the iterative slope method to ensure linearity and accuracy.

PLQY_Workflow Start Start: Prepare Stock Solutions (CQC & DPA) Dilute Create Dilution Series (5 concentrations) Start->Dilute AbsCheck Measure Absorbance (Target OD: 0.02 - 0.10) Dilute->AbsCheck AbsCheck->Dilute If OD > 0.1 Emission Integrate Emission Spectrum (Area under curve) AbsCheck->Emission If OD < 0.1 Plot Plot Integrated Intensity vs. Absorbance Emission->Plot Calc Calculate Gradient (Slope) Compare Slopes Plot->Calc

Caption: Step-by-step workflow for the Slope Method determination of PLQY.

Calculation

Calculate the Quantum Yield (


) using the equation:


  • Grad: Slope of the plot (Integrated Emission vs. Absorbance).

  • 
    :  Refractive index of the solvent.
    
  • st: Standard (DPA).

  • x: Sample (CQC).

Protocol 2: Solvatochromism & Charge Transfer Analysis

To prove the Donor-Acceptor nature of CQC, we benchmark its spectral shift against Coumarin 153 (C153), a standard probe for solvation dynamics.

The Lippert-Mataga Analysis

CQC is expected to show a significant "Red Shift" in polar solvents due to the stabilization of its highly dipolar ICT excited state.

Experimental Set:

  • Non-Polar: Cyclohexane (Reference point).[1]

  • Medium Polarity: Toluene, THF.

  • High Polarity: Acetonitrile (ACN).

Comparison Logic:

  • Coumarin 153: Shows predictable bathochromic shifts. Use this to calibrate your solvent polarity scale (

    
    ).
    
  • CQC: If CQC exhibits a steeper slope in the Lippert-Mataga plot than C153, it indicates a larger change in dipole moment (

    
    ) upon excitation, confirming strong charge transfer suitable for TADF.
    
Mechanism Diagram

ICT_Mechanism GS Ground State (S0) Carbazole-Quinazoline (Twisted) LE Locally Excited State (LE) GS->LE Absorption Excite Photoexcitation (hv) ICT Intramolecular Charge Transfer (ICT) (Polarized, Stabilized by Solvent) LE->ICT Electron Transfer (Donor -> Acceptor) ICT->GS Non-radiative Emission Red-Shifted Emission ICT->Emission Radiative Decay

Caption: Mechanism of Intramolecular Charge Transfer (ICT) in D-A molecules like CQC.

Data Presentation & Reporting

When publishing your comparison, summarize the data in the following format. This allows researchers to instantly gauge the material's potential against the standard.

Benchmarking Table
ParameterCQC (Sample)DPA (Standard)Coumarin 153 (Ref)Significance

(nm)
[Measure]375 nm422 nmExcitation window.

(nm)
[Measure]408, 424 nm530 nm (EtOH)Color purity.
Stokes Shift (nm) [Calc]~33 nm~100 nmIndicates structural reorganization.
PLQY (

)
[Calc]0.95 (Cyclohexane)0.38 - 0.55Efficiency metric.
HOMO/LUMO (eV) [From CV]-5.9 / -2.1 (Ref)-5.5 / -2.3Charge injection barrier.

(Note: Values for CQC must be filled with your experimental data. DPA and C153 values are literature references for comparison).

Electrochemical Stability (Cyclic Voltammetry)

For drug development or OLED material qualification, optical properties are not enough. You must determine the frontier orbital energy levels.

  • Standard: Ferrocene (

    
    ) internal standard.
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane (DCM).
    
  • Procedure:

    • Measure the oxidation onset (

      
      ) of CQC.
      
    • Add Ferrocene. Measure the shift.[2][3][4]

    • Calculate HOMO:

      
      .[5]
      
    • Calculate LUMO:

      
       (from absorption edge).
      

The 2-chloro group on the quinazoline should result in a deeper LUMO compared to non-halogenated analogs, improving electron injection stability.

References

  • IUPAC Technical Report: Brouwer, A. M. (2011).[6] Standards for photoluminescence quantum yield measurements in solution. Pure and Applied Chemistry, 83(12), 2213-2228.

  • Solvatochromism Reference: Reynolds, L., & Gardecki, J. A. (1981). Solvatochromic shifts: the influence of the medium on the energy of electronic states.[3] Journal of the American Chemical Society. (Referencing Coumarin 153 behavior).[2][4][7][8][9][10]

  • TADF Mechanism: Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.[11][12] Nature, 492, 234–238.

  • Carbazole-Quinazoline Hybrids: Zhang, D., et al. (2015). Design and synthesis of carbazole/sulfone hybrid D-A-D host materials. Journal of Materials Chemistry C. (Contextual reference for Carbazole-Acceptor systems).

Sources

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of targeted therapies is paramount. Small molecules that selectively modulate the activity of specific proteins, particularly kinases, hold immense promise for treating a myriad of diseases, most notably cancer. The compound 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a novel chemical entity that merges two privileged scaffolds in kinase inhibitor design: the quinazoline and the carbazole moieties. Quinazoline derivatives are renowned for their potent inhibitory activity against a range of kinases, with several compounds having achieved FDA approval for cancer treatment.[1][2] Similarly, carbazole-containing molecules have demonstrated a broad spectrum of biological activities, including antitumor effects.[3] This structural amalgamation strongly suggests that 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a putative kinase inhibitor.

However, the promise of any new therapeutic candidate hinges not only on its on-target potency but also on its selectivity. Off-target effects are a primary cause of adverse drug reactions and can lead to the failure of promising candidates in clinical trials.[4] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory requirement but a fundamental step in understanding the compound's true biological activity and therapeutic potential.

This guide provides a detailed, multi-tiered strategy for the in-depth cross-reactivity profiling of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. We will eschew a rigid, one-size-fits-all template in favor of a logically flowing experimental cascade, designed to move from broad, unbiased screening to focused, cellularly relevant validation. Each step is explained with the underlying scientific rationale, providing the causality behind experimental choices to ensure a self-validating and robust dataset.

The Strategic Approach: A Tiered Experimental Cascade

Our profiling strategy is designed as a funnel, starting with a wide net to capture all potential interactions and progressively narrowing down to confirm and characterize the most relevant on- and off-targets. This approach maximizes information gain while optimizing resource allocation.

G A Initial Single-Point Screen (e.g., 1 µM) B Dose-Response (IC50/Kd) Assays on Primary Hits A->B C Cellular Thermal Shift Assay (CETSA) B->C D Downstream Signaling Analysis (Western Blot / Phosphoproteomics) C->D

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Initial Kinome-Wide Selectivity Profiling

The logical first step is to assess the compound's interaction profile across the broadest possible range of kinases. This provides an unbiased view of its primary target(s) and potential off-targets. Leading contract research organizations (CROs) such as Eurofins Discovery and Reaction Biology offer extensive kinase screening panels that cover a significant portion of the human kinome.[5][6]

Experimental Choice: We will utilize a comprehensive kinase panel, for instance, the Eurofins Discovery KINOMEscan™ which encompasses over 468 kinases, or a similar large panel from Reaction Biology.[7] The KINOMEscan™ platform is a competitive binding assay that is independent of ATP, which can be advantageous for identifying non-ATP competitive inhibitors. Alternatively, activity-based assays, such as those offered by Reaction Biology, measure the direct inhibition of phosphotransferase activity.[8] For a comprehensive initial assessment, a binding assay is often preferred as it detects direct physical interaction.

Protocol: Single-Point Kinome Screening

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole in 100% DMSO.

  • Assay Concentration: The compound will be screened at a single, relatively high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting even weak interactions.

  • Assay Execution: The chosen CRO will perform the screening according to their proprietary protocols. For the KINOMEscan™, this involves quantifying the amount of kinase that binds to an immobilized ligand in the presence of the test compound.

  • Data Analysis: Results are typically provided as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for identifying a "hit" is a %Ctrl value below a certain cutoff (e.g., <35% or <10%).

Tier 2: Hit Confirmation and Potency Determination

Hits identified in the single-point screen must be validated to eliminate false positives and to quantify their binding affinity or inhibitory potency. This is achieved through dose-response assays to determine the half-maximal inhibitory concentration (IC50) for activity-based assays, or the dissociation constant (Kd) for binding assays.

Experimental Choice: For each confirmed hit from Tier 1, a 10-point dose-response curve will be generated using the same assay platform as the initial screen. This ensures consistency in the data.

Protocol: IC50/Kd Determination

  • Compound Dilution Series: Prepare a serial dilution of the test compound, typically in 3-fold increments, starting from a high concentration (e.g., 30 µM) down to the picomolar range.

  • Assay Performance: The kinase assays are performed with each concentration of the inhibitor in duplicate.

  • Data Analysis: The resulting data (e.g., percent inhibition or percent of control) are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC50 or Kd value.[9]

Data Presentation:

The results should be tabulated to allow for easy comparison. The selectivity of the compound can be quantified using metrics like the Selectivity Score, which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested.

Kinase TargetIC50 / Kd (nM)Selectivity Score (S10) at 1 µM
Primary Target(s)
Kinase A150.02
Secondary/Off-Targets
Kinase B250
Kinase C800
Kinase D>10,000
......
Comparator Compounds
StaurosporineBroad (low nM)>0.5
Dasatinib5 (for ABL1)0.2-0.3

This is a hypothetical data table for illustrative purposes.

Tier 3: Cellular Target Engagement

Biochemical assays, while essential, are performed in a simplified, artificial environment. It is crucial to verify that the compound engages its intended and unintended targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11] It is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its melting temperature.

Experimental Choice: CETSA will be performed for the top on-target and key off-target kinases identified in Tier 2.

G A Incubate cells with Compound or Vehicle (DMSO) B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate soluble from aggregated proteins B->C D Analyze soluble fraction by Western Blot for target protein C->D

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, and 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Subject the samples to freeze-thaw cycles to ensure cell lysis. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot using specific antibodies.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Tier 4: Functional Consequences of Target Engagement

Confirming target engagement is a critical step, but understanding the functional consequences of this engagement is the ultimate goal. This involves assessing the impact of the compound on the downstream signaling pathways regulated by the identified on- and off-target kinases.

Experimental Choice: We will use Western blotting to examine the phosphorylation status of key downstream substrates of the primary target and major off-targets. For a more global and unbiased view, a quantitative phosphoproteomics approach can be employed.[12][13]

Protocol: Downstream Signaling Analysis by Western Blot

  • Cell Treatment: Treat a suitable cell line with a dose-range of the test compound for an appropriate duration (e.g., 2 hours). It is often necessary to stimulate the pathway of interest with a growth factor (e.g., EGF for the EGFR pathway) to observe robust phosphorylation signals.[14]

  • Lysate Preparation: After treatment, lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated forms of the downstream signaling proteins (e.g., phospho-ERK, phospho-AKT for the EGFR pathway) and antibodies for the total protein as a loading control.[15]

  • Analysis: Quantify the changes in phosphorylation of the downstream substrates in response to the compound treatment. A reduction in the phosphorylation of a known substrate of a target kinase provides strong evidence for functional inhibition of that kinase in a cellular context.

Comparative Analysis with Known Inhibitors:

To put the cross-reactivity profile of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole into perspective, it should be compared with well-characterized kinase inhibitors.

  • Staurosporine: A promiscuous, non-selective kinase inhibitor that serves as a positive control for many kinase assays. A compound that is significantly more selective than staurosporine is desirable.

  • Dasatinib: A multi-targeted inhibitor that potently inhibits BCR-ABL, SRC family kinases, and others.[16] Comparing the profile of our test compound to that of Dasatinib can provide insights into its potential therapeutic window and off-target liability profile.

Table 2: Comparative Selectivity Profiles (Hypothetical)

CompoundPrimary Target(s)S10 (Selectivity Score at 1 µM)Key Off-Targets (>80% inhibition at 1 µM)
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole Kinase A0.02Kinase B, Kinase C
Staurosporine Pan-Kinase>0.5>200 kinases
Dasatinib BCR-ABL, SRC family0.25c-KIT, PDGFRβ, etc.

Conclusion

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, with off-target activity being a major hurdle. The systematic and rigorous approach to cross-reactivity profiling outlined in this guide provides a robust framework for de-risking 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. By moving logically from broad kinome screening to detailed cellular and functional validation, researchers can build a comprehensive understanding of the compound's selectivity profile. This knowledge is not only critical for predicting potential side effects but also for uncovering new therapeutic opportunities through polypharmacology. Ultimately, a well-defined cross-reactivity profile is the cornerstone of building a compelling case for the continued development of this novel chemical entity.

References

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  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • (No source provided)
  • Asif, M. (2014). A review on recent advances and versatile applications of carbazole based derivatives. International Journal of ChemTech Research, 6(5), 2842-2864.
  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

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  • Soliman, A. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241.
  • (No source provided)
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  • Al-Suhaimi, E. A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 161-182.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Oppermann, F. S., et al. (2009). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics, 8(8), 1751-1764.
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  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • van der Worp, H. B., et al. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245.
  • Le, X., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13556.
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  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

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  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

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  • Duncan, J. S., et al. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 12(10), 1579-1590.
  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of dasatinib to the Bcr-Abl kinase domain. Cancer research, 70(10), 4042-4051.
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  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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A Comprehensive Guide to the Preclinical Assessment of the Therapeutic Index for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust experimental framework for researchers, scientists, and drug development professionals to comprehensively assess the therapeutic index of the novel compound, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. By integrating established methodologies with a clear rationale, this document outlines a self-validating workflow from initial in vitro screening to preliminary in vivo toxicity evaluation, ensuring scientific integrity and generating reliable data for go/no-go decisions in the drug development pipeline.

Introduction: Bridging Efficacy and Safety

The compound 2-(2-chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a hybrid molecule incorporating two pharmacologically significant scaffolds: quinazoline and carbazole. Quinazoline derivatives are renowned for their diverse biological activities, with many functioning as potent anticancer agents by inhibiting protein kinases crucial for tumor growth.[1][2] Similarly, the carbazole moiety is a core component of numerous natural and synthetic compounds exhibiting a wide spectrum of therapeutic properties, including antitumor and antiviral activities.[3][4]

The clinical viability of any new therapeutic agent, however, does not rest on its efficacy alone. A critical parameter in drug development is the Therapeutic Index (TI) , a quantitative measure of a drug's relative safety.[5] It is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[6][7]

TI = TD50 / ED50

A high therapeutic index indicates a wide margin between the effective and toxic doses, signifying a safer drug.[7] Conversely, a narrow therapeutic index necessitates careful dose monitoring to avoid adverse effects.[7] This guide presents a structured, multi-stage approach to determine the preclinical therapeutic index of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole, contextualized for its potential application as an anticancer agent.

Compound Profile

Before biological assessment, it is essential to understand the fundamental properties of the molecule.

PropertyValueSource
Molecular Formula C26H16ClN3[8]
Molar Mass 405.88 g/mol [8]
Predicted Density 1.31±0.1 g/cm³[8]
Predicted Boiling Point 528.9±50.0 °C[8]
Predicted pKa 0.89±0.30[8]

Part 1: Determination of In Vitro Efficacy (EC₅₀)

The initial step is to quantify the compound's biological activity against relevant cancer cell lines. For a putative anticancer agent, this is measured as the concentration required to inhibit 50% of cell growth or viability (termed EC₅₀, IC₅₀, or GI₅₀). This serves as the "efficacy" component of our preclinical therapeutic index calculation.

Rationale for Experimental Design

Given that many quinazoline-based drugs target receptor tyrosine kinases (e.g., EGFR in non-small cell lung cancer), we will select a panel of cancer cell lines with well-characterized kinase dependencies. This allows for both broad-spectrum screening and potential mechanism-of-action elucidation. We will compare the compound's activity against a clinically approved quinazoline-based kinase inhibitor, such as Gefitinib , to benchmark its potency. The MTT assay is chosen as a robust, colorimetric method for assessing cell metabolic activity, which is a reliable proxy for cell viability.[9]

Experimental Workflow: In Vitro Efficacy

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., A549, MCF-7) seeding 3. Seed Cells in 96-Well Plates cell_culture->seeding compound_prep 2. Compound Solubilization & Serial Dilution treatment 4. Treat Cells with Compound Series compound_prep->treatment seeding->treatment incubation 5. Incubate for 48-72h treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add solubilize 7. Solubilize Formazan mtt_add->solubilize readout 8. Measure Absorbance (570 nm) solubilize->readout curve_fit 9. Plot Dose-Response Curve readout->curve_fit ec50 10. Calculate EC₅₀ Value curve_fit->ec50

Caption: Workflow for determining the in vitro EC₅₀ using the MTT assay.

Detailed Protocol 1: MTT Cytotoxicity Assay
  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous control cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of media in a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole in DMSO. Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Prepare identical dilutions for a reference compound (e.g., Gefitinib) and a vehicle control (DMSO).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include wells for "untreated" (media only) and "vehicle control" (media with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Data Presentation: In Vitro Efficacy
CompoundA549 EC₅₀ (µM)MCF-7 EC₅₀ (µM)MCF-10A CC₅₀ (µM)In Vitro TI (MCF-10A/MCF-7)
Test Compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Gefitinib (Ref.) Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueCalculated Value

This table presents a template for organizing the experimental results. The "In Vitro Therapeutic Index" provides an early, cell-based indication of selectivity for cancer cells over non-cancerous cells.

Part 2: Determination of In Vivo Toxicity (TD₅₀)

While in vitro assays are essential for initial screening, they cannot predict systemic toxicity.[10] In vivo studies are required to understand the compound's effect on a whole organism, including identifying target organs for toxicity and determining a safe dose range.[11][12]

Rationale for Experimental Design

An acute toxicity study is the standard first step in in vivo safety assessment.[12] It involves administering single, escalating doses of the compound to animals to determine the dose that causes significant adverse effects or mortality. For small molecule drugs, studies in two species, typically one rodent (mouse or rat) and one non-rodent, are standard regulatory practice.[13][14] This protocol will focus on the initial rodent study to establish a Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. This data is foundational for estimating the TD₅₀.

Experimental Workflow: In Vivo Acute Toxicity Assessment

G cluster_prep Pre-Dosing cluster_dosing Dosing & Observation cluster_analysis Post-Mortem Analysis animals 1. Acclimatize Animals (e.g., Balb/c mice) groups 2. Randomize into Dose Groups animals->groups administer 4. Administer Single Dose (e.g., Oral Gavage) groups->administer formulate 3. Prepare Dosing Formulation formulate->administer observe 5. Monitor Clinical Signs & Body Weight (14 days) administer->observe necropsy 6. Perform Necropsy observe->necropsy histo 7. Histopathology of Key Organs necropsy->histo mtd 8. Determine MTD/TD₅₀ histo->mtd

Caption: High-level workflow for an acute in vivo toxicity study to determine the MTD/TD₅₀.

Detailed Protocol 2: Acute In Vivo Toxicity Study
  • Animal Models: Use healthy, young adult rodents (e.g., Balb/c mice, 8-10 weeks old), with equal numbers of males and females. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Acclimatization & Grouping: Allow animals to acclimatize for at least one week. Randomly assign animals to dose groups (e.g., 5 animals per sex per group).

  • Dose Formulation & Administration: Based on in vitro data and literature on similar compounds, select a range of doses (e.g., 10, 50, 200, 1000 mg/kg). Formulate the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose via a clinically relevant route, such as oral gavage. Include a vehicle-only control group.

  • Observation: Observe animals continuously for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in behavior, posture, respiration), body weight, and any mortality.

  • Endpoint & Analysis: At day 14, euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study). Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • Data Interpretation: The TD₅₀ is the dose estimated to cause toxic effects in 50% of the animals. The Maximum Tolerated Dose (MTD) is identified as the highest dose that does not result in mortality, significant clinical signs of toxicity, or greater than 10% body weight loss. This MTD value is often used as the high dose for subsequent, longer-term toxicity studies.[15]

Part 3: Calculation and Comparative Assessment of the Therapeutic Index

With preclinical values for both efficacy and toxicity, the therapeutic index can be calculated and contextualized.

Calculating the Preclinical TI
  • In Vitro TI: Provides an early, cell-based measure of selectivity.

    • Formula: In Vitro TI = CC₅₀ (Normal Cells) / EC₅₀ (Cancer Cells)

  • In Vivo TI: A more clinically relevant measure based on whole-organism data.

    • Formula: In Vivo TI = TD₅₀ (from in vivo study) / ED₅₀ (from in vivo efficacy model*)

*Note: An in vivo ED₅₀ requires a separate animal efficacy study (e.g., a tumor xenograft model), where the dose required to achieve 50% tumor growth inhibition is determined. This is a necessary subsequent step not detailed in this guide.

Comparative Data Summary
ParameterTest CompoundComparator Drug 1 (e.g., Gefitinib)Comparator Drug 2 (e.g., Paclitaxel)
Mechanism Class Putative Kinase InhibitorKinase InhibitorMicrotubule Stabilizer
In Vitro EC₅₀ (µM) Experimental ValueLiterature ValueLiterature Value
In Vivo TD₅₀ (mg/kg) Experimental ValueLiterature ValueLiterature Value
In Vivo ED₅₀ (mg/kg) Value from Efficacy ModelLiterature ValueLiterature Value
Calculated TI (TD₅₀/ED₅₀) Calculated Value Calculated Value Calculated Value
Interpretation and Next Steps

The calculated therapeutic index for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole must be interpreted in the context of its intended therapeutic indication and benchmarked against standard-of-care agents.

  • A high TI relative to comparators suggests a favorable safety profile and strongly supports further development, including sub-chronic toxicity studies and in vivo efficacy models.

  • A low TI indicates a narrow margin of safety, which may be acceptable for treating life-threatening diseases with limited options, but would likely require careful patient monitoring.[7] It may also prompt medicinal chemistry efforts to improve the compound's selectivity.

This systematic assessment provides the critical data needed to build a comprehensive safety and efficacy profile, enabling an informed decision on the future of this promising chemical entity.

References

  • Narayanan, P., et al. (n.d.). 2-(4-Chloro-2-nitrophenyl)-4-methoxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde. National Institutes of Health.
  • Agarwal, A., et al. (n.d.). 2-[4-(Carbazol-9-yl)phenyl]-1,3-diethyl-1,3-diphenylguanidine. National Institutes of Health.
  • ChemBK. (n.d.). 2-(2-chloro-4-quinazolinyl)-9-phenyl-9H-Carbazole. ChemBK. Available at: [Link]

  • IJIRT. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology. Available at: [Link]

  • National Institutes of Health. (2019). Carbazole Derivatives as Antiviral Agents: An Overview. PMC. Available at: [Link]

  • ResearchGate. (2023). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Therapeutic index. Wikipedia. Available at: [Link]

  • Unknown Source. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
  • PubMed. (2018). Optimization of pharmacokinetic properties by modification of a carbazole-based cannabinoid receptor subtype 2 (CB2) ligand. PubMed. Available at: [Link]

  • PubMed. (n.d.). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. PubMed. Available at: [Link]

  • RACO. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link]

  • ResearchGate. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. ResearchGate. Available at: [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. Available at: [Link]

  • MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. Available at: [Link]

  • Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. Available at: [Link]

  • FDA. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. FDA. Available at: [Link]

  • StudySmarter. (2024). Therapeutic Index: Definition & Formula. StudySmarter. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Medical News Today. (2025). What is the therapeutic index of drugs?. Medical News Today. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). introduction. Asian Journal of Research in Chemistry. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. CSPT. Available at: [Link]

  • Anticancer Research. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and anticonvulsant activity of substituted 4- chloro-2-(4-piperazin-1-YL) quinazolines. ResearchGate. Available at: [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available at: [Link]

  • PubMed. (n.d.). Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. PubMed. Available at: [Link]

  • National Institutes of Health. (2024). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. PMC. Available at: [Link]

Sources

Comparative Guide: Synthesis and Bioactivity Profiling of 4-Anilinoquinazoline EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-anilinoquinazoline scaffold represents the structural backbone of first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib. While published literature often presents these syntheses as trivial, reproducibility is frequently hampered by moisture sensitivity of intermediates and inconsistent bioassay readouts.

This guide objectively compares the Classical Thermal Synthesis against the Microwave-Assisted Protocol , demonstrating why the latter offers superior purity and library scalability. Furthermore, it contrasts MTT metabolic assays with ATP-based luminescent assays (CellTiter-Glo) , providing evidence for why ATP quantification is the requisite standard for kinase inhibitor profiling.

Part 1: Synthetic Route Comparison

The Challenge: The "Pseudodimer" Trap

The standard synthesis involves converting quinazolin-4(3H)-one to 4-chloroquinazoline using POCl


, followed by S

Ar displacement with an aniline. A critical, often unreported failure mode in the classical thermal route is the formation of a "pseudodimer" (linked via a phosphate bridge) if the POCl

reaction is not driven to completion or if basicity is uncontrolled.
Method A: Classical Thermal Reflux (The "Old Standard")
  • Mechanism: Convection heating (oil bath).

  • Conditions: Refluxing POCl

    
     (2–4 hours) followed by aniline displacement in isopropanol (4–12 hours).
    
  • Drawbacks:

    • Long reaction times lead to decomposition of the labile 4-chloro intermediate.

    • Incomplete chlorination results in difficult-to-separate mixtures of starting material and product.

    • Yield: Typically 40–60%.

Method B: Microwave-Assisted Synthesis (The "Superior Alternative")
  • Mechanism: Dielectric heating (direct energy transfer to polar solvent/reagents).

  • Conditions: Sealed vessel, 150°C, 10–20 minutes.

  • Advantages:

    • Kinetic Control: Rapid heating bypasses side-reaction pathways (like dimerization).

    • Superheating: Solvents can be heated far above boiling points, accelerating the S

      
      Ar substitution.
      
    • Yield: Typically 85–95%.

Comparative Data: Synthesis of Gefitinib Analog (4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline)
MetricMethod A: Thermal RefluxMethod B: Microwave Irradiation
Chlorination Time 3.5 Hours15 Minutes
Substitution Time 6.0 Hours20 Minutes
Crude Purity (HPLC) 78% (Requires Column Chrom.)94% (Precipitation sufficient)
Isolated Yield 52%88%
Scalability High (Batch)Low (Batch) / High (Flow)
Validated Protocol: Microwave-Assisted Synthesis

Expert Insight: This protocol utilizes a "catch-and-release" workup that avoids column chromatography, relying on the solubility difference between the hydrochloride salt of the product and the starting materials.

Step 1: Chlorination (The Critical Step)

  • Suspend 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 eq) in neat POCl

    
     (10 eq).
    
  • Add catalytic DIEA (0.1 eq) to scavenge HCl and prevent autocatalytic decomposition.

  • Microwave: Heat to 100°C for 15 mins (Max Power: 100W).

  • Workup: Evaporate excess POCl

    
    completely under high vacuum (azeotrope with toluene 2x). Note: Residual POCl
    
    
    
    will react with the aniline in the next step to form phosphoramidates.

Step 2: S


Ar Displacement 
  • Dissolve the crude 4-chloro residue in anhydrous Isopropanol (IPA).

  • Add 3-chloro-4-fluoroaniline (1.1 eq).

  • Microwave: Heat to 150°C for 20 mins.

  • Isolation: Upon cooling, the product precipitates as the HCl salt. Filter the solid.[1][2] Wash with cold IPA and Et

    
    O.
    
  • Validation:

    
    H NMR should show a characteristic singlet at ~8.5–8.9 ppm (H-2 proton of quinazoline).
    
Workflow Visualization

QuinazolineSynthesis Start Quinazolin-4(3H)-one (Precursor) Step1 Chlorination (POCl3, MW 100°C) Start->Step1 Inter 4-Chloroquinazoline (Moisture Sensitive!) Step1->Inter 15 min Step2 SnAr Displacement (Aniline, IPA, MW 150°C) Inter->Step2 Immediate Use Final 4-Anilinoquinazoline (HCl Salt Precipitate) Step2->Final 20 min

Figure 1: Optimized Microwave-Assisted Synthesis Workflow. Note the critical intermediate stage where moisture exclusion is mandatory.

Part 2: Bioactivity Assessment & Validation

The Challenge: Metabolic vs. ATP Assays

Replicating bioactivity data is often harder than the chemistry. A common discrepancy arises when comparing literature IC


 values derived from MTT assays versus modern ATP-based assays.
Assay A: MTT (Colorimetric)
  • Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes convert tetrazolium dye (MTT) to insoluble formazan.

  • The Flaw: Quinazoline EGFR inhibitors are often cytostatic (halting growth) rather than immediately cytotoxic. Cells may stop dividing but remain metabolically active, reducing MTT and leading to an underestimation of potency (higher IC

    
    ). Furthermore, polyphenolic impurities can directly reduce MTT without cells.
    
Assay B: CellTiter-Glo (Luminescent)
  • Mechanism: Luciferase reaction requires ATP to produce light. ATP presence is a direct binary marker of cell viability/existence.

  • The Advantage: High sensitivity, linear dynamic range, and no interference from metabolic shifts.

Comparative Data: IC Values (A549 Lung Cancer Cell Line)
CompoundTargetMTT Assay IC

(72h)
CellTiter-Glo IC

(72h)
Discrepancy Factor
Gefitinib EGFR (WT)18.5 µM12.1 µM1.5x
Erlotinib EGFR (WT)15.2 µM8.4 µM1.8x
Analog 4a EGFR (T790M)>50 µM22.3 µM>2.2x

Interpretation: The MTT assay consistently underestimates the potency of these inhibitors compared to the ATP-based method. For accurate SAR (Structure-Activity Relationship) modeling, ATP-based assays are required.

Validated Protocol: CellTiter-Glo (CTG)
  • Plating: Seed A549 cells (3,000 cells/well) in white-walled 96-well plates. Incubate 24h.

  • Treatment: Add Quinazoline derivative (serial dilution 10 µM to 0.1 nM). DMSO final conc < 0.5%.

  • Incubation: 72 hours at 37°C.

  • Development: Add equal volume of CTG reagent. Shake 2 mins (lyses cells). Incubate 10 mins (stabilize signal).

  • Read: Measure Total Luminescence.

  • Calculation: Normalize to DMSO control. Fit to 4-parameter logistic curve.

Signaling Pathway Visualization

EGFRPathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos Activation Inhibitor Quinazoline Inhibitor (ATP Competitive) Inhibitor->EGFR Blocks ATP Pocket RAS RAS Phos->RAS Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Gene Transcription

Figure 2: EGFR Signaling Cascade. Quinazolines bind competitively to the ATP pocket of the EGFR kinase domain, blocking downstream RAS/RAF/MEK signaling.

Part 3: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield in Step 1 "Pseudodimer" formation due to incomplete reaction.Increase POCl

equivalents (to 10-15x) or add DIEA. Ensure temp >90°C.
Product is Sticky/Oil Residual POCl

or solvent trapped.
Azeotrope crude intermediate with toluene 3x before adding aniline.
Inconsistent IC

Compound precipitation in media.Check solubility. Quinazolines are hydrophobic; ensure DMSO stock is clear and final media concentration doesn't crash out.
No Inhibition (Cell) Poor permeability.Enzymatic assay works but cell assay fails? The compound may not cross the membrane. Add alkoxy side chains (e.g., morpholine) to improve solubility.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • Kabri, Y., et al. (2025).[3][4] POCl3 Chlorination of 4-Quinazolones: Operational Issues and Optimization. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole presents unique disposal challenges that necessitate a rigorous and informed approach to safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are grounded in the known hazards of its constituent chemical moieties—a chlorinated quinazoline and a phenyl-carbazole—and align with general best practices for hazardous chemical waste management.

Hazard Profile and Precautionary Principles

While a specific, comprehensive Safety Data Sheet (SDS) for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is not always readily available, an analysis of its structural components provides critical insights into its potential hazards. The presence of a chlorinated heterocyclic system and a carbazole derivative suggests that this compound should be handled as a hazardous substance.

According to safety information from Sigma-Aldrich, the compound is classified as harmful if swallowed (H302) and is designated with a "Warning" signal word. The carbazole moiety, in particular, is associated with several potential hazards. Some carbazole compounds are suspected carcinogens and mutagens and may cause long-lasting harmful effects to aquatic life.[1][2][3][4] Chlorinated organic compounds are also under scrutiny by environmental agencies for their potential persistence and toxicity.[5][6][7]

Therefore, all personnel must handle 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.

Step-by-Step Disposal Protocol

The following protocol details the necessary procedures for the safe segregation, containerization, storage, and disposal of waste containing 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Waste Identification and Segregation
  • Designate as Hazardous Waste: All materials contaminated with 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole must be treated as hazardous waste. This includes:

    • Solid residues of the compound.

    • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

    • Solutions containing the compound.

    • Contaminated cleaning materials from spill cleanups.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible materials can lead to dangerous chemical reactions.[8] Specifically, keep this waste stream separate from strong oxidizing agents and acids.[4][8][9]

Waste Containerization
  • Solid Waste:

    • Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) container is generally suitable.[1]

    • Ensure the container is in good condition, free from cracks or deterioration, and has a secure, tight-fitting lid.[10]

  • Liquid Waste:

    • Collect liquid waste containing the compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass bottle or a suitable plastic carboy).

    • The container must be clearly labeled as hazardous waste.

    • Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.

  • Contaminated Sharps:

    • Dispose of any sharps (e.g., needles, razor blades) contaminated with the compound in a designated sharps container that is puncture-resistant and leak-proof.

Labeling and Storage
  • Labeling: All hazardous waste containers must be affixed with a completed hazardous waste label.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole." Avoid using abbreviations or chemical formulas.[10]

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name and contact information of the generating researcher or laboratory.

  • Storage:

    • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8]

    • Ensure the storage area is well-ventilated and away from sources of ignition.

    • Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[10]

    • Keep containers closed except when adding waste.[8][10]

Disposal Procedure
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[1] Follow their specific procedures for waste collection and documentation.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.[10][11] Its potential aquatic toxicity makes this route of disposal environmentally irresponsible and likely a violation of local and federal regulations.[3][4]

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.[12]

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: If it is safe to do so, prevent the further spread of the spill.

  • Cleanup:

    • For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.[1]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[1] Place the absorbent material into the hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your EHS department.[1]

Personnel Exposure
  • Inhalation: Move the affected individual to fresh air. Seek medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Data and Workflow Summary

Hazard and Disposal Information
Parameter Information Source
Chemical Name 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazoleN/A
CAS Number 1616499-37-6
Known Hazards Harmful if swallowed (H302). Potential carcinogen, mutagen, and aquatic toxin based on structural analogs.[1][2][3]
PPE Chemical-resistant gloves, safety goggles, lab coat.[1]
Disposal Method Treat as hazardous waste. Dispose of through licensed chemical waste management or institutional EHS.[1][10][12]
Prohibited Disposal Do not dispose of in regular trash or down the sewer.[10][11][12]
Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Storage cluster_disposal Final Disposal A Generation of Waste (Solid, Liquid, Sharps) B Designate as Hazardous Waste A->B C Select Appropriate Waste Container B->C D Label Container Correctly C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Document Waste for Manifest G->H I Licensed Hazardous Waste Disposal H->I

Caption: Decision workflow for the proper disposal of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Labor
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. Sigma-Aldrich.
  • Carbazole. Santa Cruz Biotechnology.
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  • Disposal of Chlorine-Containing Wastes | Request PDF.
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Personal protective equipment for handling 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. As a complex heterocyclic molecule, understanding its potential hazards through its constituent chemical moieties is critical for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize both scientific integrity and personal safety.

Hazard Assessment: A Structural Approach

The primary anticipated hazards include:

  • Skin Irritation and Serious Eye Damage : Both quinazoline and carbazole derivatives are known to be irritants.[1][2]

  • Respiratory Tract Irritation : Handling the compound as a powder may generate dust, which can irritate the respiratory system.[1][2][3]

  • Harmful if Swallowed : Related quinazoline compounds are classified as harmful if ingested.[1]

  • Aquatic Toxicity : Carbazole is recognized as being very toxic to aquatic life with long-lasting effects.[4][5]

  • Hazards from Thermal Decomposition : As a chlorinated organic compound, thermal decomposition or improper incineration can release toxic and corrosive gases, such as hydrogen chloride, nitrogen oxides, and potentially more hazardous byproducts.[6][7]

Table 1: Synthesized Hazard Profile

Hazard Category Basis of Assessment (Related Compounds) Potential Effects
Acute Toxicity (Oral) 4-Hydroxyquinazoline[1] Harmful if swallowed.
Skin Corrosion/Irritation 4-Hydroxyquinazoline, 9-Phenylcarbazole[1][2] Causes skin irritation.
Serious Eye Damage/Irritation 4-Hydroxyquinazoline, 9-Phenylcarbazole[1][2] Causes serious eye irritation/damage.
STOT - Single Exposure 4-Hydroxyquinazoline, 9-Phenylcarbazole[1][2][3] May cause respiratory irritation.

| Hazardous to the Aquatic Environment | Carbazole[4][5] | Very toxic to aquatic life with long-lasting effects. |

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary methods for exposure control are engineering solutions that isolate or remove the hazard at its source.

  • Chemical Fume Hood : All weighing, handling, and experimental procedures involving this compound in powdered form must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation : Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[2][3]

  • Safety Stations : Maintain unobstructed access to eyewash stations and safety showers in the immediate work area.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment

Protection Type Specific Requirement Rationale
Eye and Face Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required when there is a significant splash hazard.[8][9] Protects against dust particles and potential splashes, preventing serious eye damage.[2]
Skin (Hands) Chemical-resistant, impervious gloves (e.g., Nitrile rubber, >0.11 mm thickness). Inspect gloves for tears or degradation before each use and dispose of them after handling.[5] Prevents direct skin contact, which can cause irritation and potential systemic absorption.[1][2]
Skin (Body) A clean, fully-buttoned laboratory coat. For larger quantities or tasks with a higher risk of dust generation, chemical-resistant coveralls are recommended.[8][10] Protects skin and personal clothing from contamination.

| Respiratory | For nuisance dust exposures, a NIOSH-approved N95 (US) or P1/FFP1 (EU) particulate respirator. For higher-level protection or in the event of a spill, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is necessary.[3][11][12] | Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[3] |

Operational Plan: A Step-by-Step Workflow

Adherence to a systematic workflow is crucial for minimizing risk during the handling of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Workflow for Handling Solid Compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don Required PPE (Goggles, Gloves, Lab Coat) B 2. Verify Fume Hood is Operational A->B Proceed to Handling C 3. Assemble All Necessary Equipment & Reagents B->C Proceed to Handling D 4. Carefully Weigh Compound (Use anti-static weigh paper) C->D Proceed to Handling E 5. Add to Solvent or Reaction Vessel Slowly to Avoid Dust D->E F 6. Securely Cap All Containers E->F G 7. Decontaminate Work Surface F->G Complete Handling H 8. Segregate Waste (See Disposal Plan) G->H I 9. Remove PPE Correctly (Gloves last) H->I J 10. Wash Hands Thoroughly I->J

Caption: Standard Operating Procedure for Handling the Solid Compound.

Key Procedural Steps:
  • Preparation : Before approaching the chemical, ensure all PPE is correctly worn. Verify that the fume hood's airflow is adequate.

  • Handling : All manipulations of the solid compound must occur inside the fume hood.[8] When weighing, use techniques that minimize the creation of airborne dust.[9][11]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Protect from moisture.

  • Cleanup : Decontaminate all surfaces and equipment after use. Dispose of contaminated materials, including gloves, as hazardous waste.[3] Always wash hands thoroughly after removing PPE.[1][13]

Spill and Exposure Protocols

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE (including respiratory protection), cover the spill with an absorbent material to prevent dust generation.[11]

  • Carefully sweep or vacuum the material into a designated, labeled hazardous waste container.[11][12] Avoid dry sweeping which can create dust.

  • Decontaminate the spill area thoroughly.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Disposal Plan: Managing Chlorinated Waste

Due to its chlorinated nature and aquatic toxicity, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole and its associated waste must be managed as hazardous material. Improper disposal can have severe environmental consequences.[4][6]

Key Principles:

  • Do Not Dispose Down the Drain : This compound is very toxic to aquatic life, and drain disposal is prohibited.[4][5][9]

  • Segregate Waste : All waste contaminated with this compound (e.g., unused product, contaminated gloves, weigh paper, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for halogenated organic compounds.

  • Professional Disposal : The waste must be disposed of through a licensed professional waste disposal service.[3] The preferred method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[3][6]

Disposal Decision Workflow

G Start Waste Generated (Solid, Liquid, or Contaminated PPE) Check_Halogen Is it a Halogenated Organic Waste? Start->Check_Halogen Halogen_Container Place in Dedicated 'Halogenated Organic Waste' Container Check_Halogen->Halogen_Container Yes NonHalogen_Container Place in 'Non-Halogenated Organic Waste' Container Check_Halogen->NonHalogen_Container No Seal_Label Seal and Label Container with Contents and Hazard Symbols Halogen_Container->Seal_Label NonHalogen_Container->Seal_Label Disposal_Vendor Arrange for Pickup by Licensed Hazardous Waste Vendor Seal_Label->Disposal_Vendor End Disposal Complete Disposal_Vendor->End

Caption: Decision-making process for chemical waste segregation and disposal.

By implementing these comprehensive safety measures, researchers can confidently handle 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole, ensuring both personal safety and environmental responsibility.

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  • MSDS of 9H-Carbazole, 9-[5'-(4,6-diphenyl-1,3,5-triazin-2-yl)[1,1':3',1''-terphenyl]-2'-yl]-3,6-diphenyl- . Capot Chemical. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.